LICARIN A
Description
Structure
3D Structure
Properties
CAS No. |
51020-86-1 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1 |
InChI Key |
ITDOFWOJEDZPCF-WSQXBVHWSA-N |
SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Licarin A; NSC 370989; NSC-370989; NSC370989; (-)-Licarin A; |
Origin of Product |
United States |
Foundational & Exploratory
Licarin A: An In-Depth Technical Guide on the Core Mechanism of Action in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A is a dihydrobenzofuran neolignan, a class of natural phenolic compounds found in various plant species, including nutmeg (Myristica fragrans). It has garnered significant scientific interest for its diverse biological activities, which include neuroprotective, antimicrobial, and antitumor effects. Emerging evidence strongly indicates that this compound possesses potent anti-inflammatory properties, making it a compelling candidate for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides a detailed overview of the molecular mechanisms underpinning the anti-inflammatory action of this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations to facilitate further research and development.
Core Mechanism of Action in Inflammation
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of key pro-inflammatory mediators and modulating critical intracellular signaling pathways that govern the inflammatory response.
Inhibition of Pro-Inflammatory Cytokines and Mediators
A hallmark of inflammation is the excessive production of pro-inflammatory cytokines and lipid mediators. This compound has been demonstrated to significantly suppress the release of these molecules.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): In various experimental models, this compound effectively reduces the secretion of TNF-α and IL-6, two pivotal cytokines that orchestrate the inflammatory cascade. In a rat model of uveitis, intravitreal injection of this compound led to a significant reduction of both TNF-α and IL-6.[1] Similarly, in antigen-stimulated RBL-2H3 mast cells, this compound dose-dependently inhibited the production of TNF-α.[2]
-
Prostaglandin (B15479496) D2 (PGD2): this compound has been shown to decrease the secretion of PGD2 in dinitrophenyl-human serum albumin (DNP-HSA)-stimulated mast cells.[2] PGD2 is a major pro-inflammatory prostaglandin produced by mast cells during allergic inflammation.
-
Cyclooxygenase-2 (COX-2): The synthesis of prostaglandins (B1171923) is dependent on the enzyme cyclooxygenase-2 (COX-2). This compound treatment results in a slight suppression of DNP-HSA-induced increases in COX-2 mRNA and protein levels, suggesting its mechanism may involve, in part, the regulation of this key inflammatory enzyme.[2]
Modulation of Key Signaling Pathways
This compound's ability to suppress inflammatory mediators is linked to its intervention in upstream signaling cascades. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways.
The MAPK family of kinases, particularly p38 MAPK, plays a crucial role in regulating the synthesis of inflammatory cytokines. This compound has been found to interfere with this pathway. In antigen-stimulated RBL-2H3 cells, treatment with this compound led to a reduction in the levels of phosphorylated p38 MAPK.[2] By inhibiting the activation of p38 MAPK, this compound effectively disrupts the downstream signaling events that lead to the transcription and translation of cytokines like TNF-α.
References
The Biological Activity of Licarin A from Myristica fragrans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a neolignan predominantly isolated from the seeds of Myristica fragrans (nutmeg), has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. Traditionally used in folk medicine, recent research has elucidated its potential as an anti-inflammatory, cancer chemopreventive, and antimicrobial agent. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental methodologies for its evaluation.
Data Presentation: Quantitative Biological Activity of this compound
The following tables summarize the quantitative data on the various biological activities of this compound, providing a comparative overview of its potency across different assays and cell lines.
| Activity | Parameter | Value | Cell Line/Organism | Reference |
| Anti-inflammatory | IC₅₀ (TNF-α production) | 12.6 ± 0.3 µM | RBL-2H3 | [1] |
| Anticancer | IC₅₀ | 100.06 µM | DU-145 (Prostate Cancer) | [1] |
| IC₅₀ | 22.19 ± 1.37 µM | A549 (Non-small cell lung cancer) | [1] | |
| IC₅₀ | 20.03 ± 3.12 µM | NCI-H23 (Non-small cell lung cancer) | [1] | |
| IC₅₀ | 94.15 µM | B16-F10 (Melanoma) | [2] | |
| Antiparasitic | EC₅₀ (anti-promastigote) | 4.68 µM | Leishmania amazonensis | [1] |
| EC₅₀ (anti-amastigote) | 0.42 µM | Leishmania amazonensis | [1] | |
| EC₅₀ | 100.8 µM | Trypanosoma cruzi (trypomastigotes) | [3] | |
| Antimycobacterial | MIC | Lower than reference drugs | Rapid-growing mycobacteria | [2] |
Table 1: Summary of Quantitative Data for the Biological Activities of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and prostaglandin (B15479496) D2 (PGD2). This is achieved through the inhibition of the Protein Kinase C α/βII (PKCα/βII) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. Furthermore, this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway by affecting the phosphorylation of the p65 subunit.[1][4]
Cancer Chemoprevention and Apoptosis Induction
In cancer cells, this compound has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. One of the key mechanisms is the modulation of the NF-κB signaling pathway, which is often dysregulated in cancer.[3] In non-small cell lung cancer cells, this compound induces autophagy-dependent apoptosis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23, DU-145) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate the IC₅₀ value from the dose-response curve.
Anti-inflammatory Assay: TNF-α Production in RBL-2H3 Cells
Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.
Methodology:
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, stimulate the cells with 100 ng/mL DNP-HSA.
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Determine the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microorganism Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microorganism inoculum to each well. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Western Blot Analysis for Phosphorylated p38 MAPK
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RBL-2H3) and treat with various concentrations of this compound for a specified time. Include a positive control (e.g., a known activator of the p38 pathway) and an untreated control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38). In a parallel blot, incubate with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-p38 signal to the total p38 signal.
Conclusion
This compound, a natural compound from Myristica fragrans, demonstrates a broad spectrum of promising biological activities. Its anti-inflammatory, anticancer, and antimicrobial properties, mediated through the modulation of key signaling pathways, position it as a valuable candidate for further investigation in drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers dedicated to exploring the therapeutic potential of this multifaceted neolignan. Further in-vivo studies are warranted to fully elucidate its pharmacokinetic profile and safety in preclinical models.
References
LICARIN A: A Technical Guide to its Potential as a Cancer Chemopreventive Agent
Introduction
Licarin A is a naturally occurring neolignan compound found in various plant species, most notably Myristica fragrans (nutmeg), as well as Aristolochia taliscana and Nectandra oppositifolia.[1] Traditionally used in folk medicine, recent scientific inquiry has illuminated its broad pharmacological profile, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][] This has led to significant interest in its potential as a cancer chemopreventive agent.[1][4] Chemoprevention, the use of natural or synthetic agents to reverse, suppress, or prevent carcinogenic progression, is a critical strategy in oncology.[4][5] this compound has demonstrated promising activity in preclinical studies by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[1][4]
This technical guide provides a comprehensive overview of the current research on this compound's anticancer activities, intended for researchers, scientists, and drug development professionals. It details its mechanisms of action, summarizes quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes the key cellular pathways it influences.
Data Presentation: In Vitro Anticancer Activity of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | Assay Type | Endpoint | Reported Value (IC50) | Reference |
| NCI-H23 | Non-Small Cell Lung Cancer | Proliferation | Cytotoxicity | 20.03 ± 3.12 µM | [6][7][8][9] |
| A549 | Non-Small Cell Lung Cancer | Proliferation | Cytotoxicity | 22.19 ± 1.37 µM | [6][7][8][9] |
| DU-145 | Prostate Cancer | Cell Viability | Cytotoxicity | 100.06 µM | [1][4] |
| MCF-7 | Breast Cancer | Cytotoxicity | Cytotoxicity | 59.95 ± 1.87 µg/mL | [8] |
| RBL-2H3 | Rat Basophilic Leukemia | Cytokine Production | TNF-α Inhibition | 12.6 µM | [1] |
Mechanisms of Action & Signaling Pathways
This compound exerts its chemopreventive effects by modulating multiple critical signaling pathways that govern cell death, inflammation, and proliferation.
Induction of Autophagy-Dependent Apoptosis in Cancer Cells
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce cell death through a synergistic activation of autophagy and apoptosis.[6][7] This process involves an increase in reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the activation of the apoptotic cascade.[6] Concurrently, this compound initiates autophagy, evidenced by increased levels of Beclin 1 and LC3II, and the degradation of p62.[1][6] Studies using autophagy inhibitors have confirmed that this autophagic process is crucial for the pro-apoptotic ability of this compound, highlighting a mechanism of autophagy-dependent apoptosis.[6][7]
Inhibition of Pro-inflammatory Pathways
Chronic inflammation is a key driver of cancer development. This compound demonstrates potent anti-inflammatory properties primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][4] It modulates the phosphorylation of the NF-κBp65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[1][4] This inhibition is mediated, in part, through the suppression of upstream kinases such as protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK).[1]
Induction of G1 Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation, which results from a dysregulated cell cycle. Studies in NSCLC cells have shown that this compound can cause cell cycle arrest at the G1 phase.[6] This prevents cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. This G1 arrest is a common mechanism for anticancer agents and is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, such as Cyclin D1/CDK4 and Cyclin E/CDK2, which control the G1/S transition.[10][11]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key in vitro experiments used to characterize the anticancer effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[1][8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.
-
Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1][8]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[1][8]
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of DMSO.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of this compound for an appropriate duration.[8]
-
Cell Harvesting: Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using trypsin.[8]
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, followed by a 15-minute incubation in the dark at room temperature.[8]
-
Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are determined.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Cells are treated with this compound as described for the apoptosis assay.[8]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing. Cells are stored at -20°C overnight.[8]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the DNA and remove RNA, respectively.[8]
-
Analysis: The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., Beclin 1, LC3, p65, Cyclin D1, cleaved PARP) overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Mandatory Visualization: Experimental Workflow
The investigation of a novel compound like this compound follows a logical progression of experiments to build a comprehensive understanding of its biological effects.
Conclusion and Future Directions
The available preclinical data strongly support the potential of this compound as a cancer chemopreventive agent. Its ability to induce autophagy-dependent apoptosis, inhibit pro-inflammatory pathways like NF-κB, and halt the cell cycle in cancer cells provides a multi-pronged mechanism for its anticancer effects.[1][4][6] Furthermore, initial toxicity studies in zebrafish models suggest a favorable safety profile compared to some existing agents.[4][5]
Future research should focus on several key areas. In vivo studies using animal cancer models are essential to validate the in vitro findings and to evaluate the pharmacokinetics and overall efficacy of this compound. Further investigation is also needed to fully elucidate the interplay between ROS production, autophagy, and apoptosis induction. Exploring potential synergistic effects of this compound with conventional chemotherapeutic drugs could open new avenues for combination therapies, potentially enhancing treatment efficacy while reducing toxicity. As the body of evidence grows, this compound stands out as a compelling natural product candidate for further development in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent [mdpi.com]
- 5. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Profile of Licarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a neolignan found in various plant species, has garnered scientific interest for its diverse biological activities, including anti-inflammatory and antioxidant properties, which are intrinsically linked to neuroprotection.[1] This technical guide provides a comprehensive overview of the current understanding of the in vitro neuroprotective potential of this compound, focusing on its known mechanisms of action, relevant experimental protocols, and key signaling pathways. While direct and extensive in vitro neuroprotective data is still emerging, this document synthesizes the available information to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.
Quantitative Data Summary
While specific quantitative data on the neuroprotective effects of this compound in neuronal and microglial cell lines are not extensively available in the public domain, data from studies on other cell types provide insights into its bioactivity and cytotoxicity.
| Biological Activity | Cell Line | Cancer Type | Endpoint | Reported Value (IC50) | Reference |
| Cytotoxicity | NCI-H23 | Non-small cell lung cancer | Cell Viability | 20.03 ± 3.12 µM | [2] |
| Cytotoxicity | A549 | Non-small cell lung cancer | Cell Viability | 22.19 ± 1.37 µM | [2] |
| Cytotoxicity | MCF-7 | Breast Cancer | Cell Viability | 183.4 µM | [2] |
| Safety Assessment | ARPE-19 & hES-RPE cells | Retinal Pigment Epithelial | Cell Viability | Safe below 12.0 µM | [1] |
Note: The IC50 values for NCI-H23, A549, and MCF-7 cells reflect the anti-proliferative activity of this compound in cancer cell lines and not a direct measure of neuroprotection.
Core Neuroprotective Mechanisms
This compound is proposed to exert its neuroprotective effects primarily through anti-inflammatory and antioxidant mechanisms.
Anti-Inflammatory Effects
Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative disorders.[1] this compound has been shown to inhibit pro-inflammatory signaling cascades.[1] Its primary anti-inflammatory mechanism is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][3] By inhibiting NF-κB, this compound can effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
Antioxidant Effects
Oxidative stress is another critical factor in neuronal damage. While the specific mechanisms of this compound's antioxidant properties are still under investigation, it is suggested to contribute to its neuroprotective potential.[3] One study in non-small cell lung cancer cells indicated that this compound can increase reactive oxygen species (ROS), leading to apoptosis.[4] This highlights that the effect of this compound on ROS may be cell-type and context-dependent, warranting further investigation in neuronal models.
Key Signaling Pathways
The primary signaling pathway implicated in the neuroprotective-related effects of this compound is the NF-κB pathway.
Experimental Workflow for In Vitro Neuroprotection Assessment
The following workflow outlines a standard procedure for evaluating the neuroprotective effects of a compound like this compound in vitro.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays to assess the neuroprotective effects of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific neuronal or microglial cell lines.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) or microglial cells (e.g., BV-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Then, introduce a neurotoxic agent (e.g., H₂O₂, LPS, or 6-OHDA) to induce cell death. Include appropriate controls (untreated cells, cells treated with toxin alone, and cells treated with this compound alone).
-
MTT Addition: After the incubation period (e.g., 24 or 48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
-
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released into the medium upon cell membrane damage. Its activity in the medium is proportional to the extent of cell lysis.
-
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture and measuring the change in absorbance over time at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
-
Oxidative Stress Assay
Reactive Oxygen Species (ROS) Measurement
This assay measures the intracellular levels of ROS using a fluorescent probe.
-
Principle: A cell-permeable dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells in a suitable format (e.g., 96-well black plate).
-
Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the ROS levels as the fluorescence intensity relative to the control group.
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and/or a neurotoxin.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion and Future Directions
The available evidence suggests that this compound possesses anti-inflammatory and antioxidant properties that are highly relevant to neuroprotection. The inhibition of the NF-κB signaling pathway appears to be a key mechanism of its action. However, there is a clear need for further dedicated in vitro studies using relevant neuronal and microglial cell lines to quantify its neuroprotective efficacy and fully elucidate the underlying molecular mechanisms. Future research should focus on:
-
Determining the dose-dependent effects of this compound on neuronal viability in the presence of various neurotoxic stimuli.
-
Quantifying its ability to reduce oxidative stress and apoptosis in neuronal cells.
-
Assessing its anti-inflammatory effects in microglial cells by measuring the production of key inflammatory mediators.
-
Investigating its impact on other neuroprotective signaling pathways, such as the Nrf2 pathway.
Such studies will be crucial in validating the therapeutic potential of this compound for the treatment of neurodegenerative diseases.
References
An In-depth Technical Guide to LICARIN A Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Licarin A, a bioactive neolignan with significant therapeutic potential. The focus is on its molecular mechanisms of action, particularly the modulation of key signaling pathways that underpin its anti-inflammatory and anti-cancer properties. This document synthesizes quantitative data and detailed experimental protocols to support further research and development.
Core Mechanisms of Action & Signaling Pathways
This compound, a naturally occurring compound found in species like Myristica fragrans (nutmeg), exerts its biological effects by intervening in critical cellular signaling cascades.[1] Its primary activities are centered around the modulation of inflammatory and cell survival pathways.
Anti-Inflammatory and Anti-Allergic Signaling
A principal mechanism of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][] It has been shown to directly modulate the phosphorylation of the NF-κBp65 subunit, a key step in its activation.[1][2]
Furthermore, this compound attenuates the secretion of pro-inflammatory cytokines and mediators. In rat basophilic leukemia (RBL-2H3) cells, it reduces the production of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin D2 (PGD2).[4] This effect is achieved through the inhibition of the Protein Kinase C α/βII (PKCα/βII) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[1][4][5] This dual action on both NF-κB and MAPK pathways highlights its significant potential for treating inflammatory conditions.[6]
Anti-Cancer: Induction of Autophagy-Dependent Apoptosis
In the context of oncology, this compound has demonstrated significant anti-proliferative effects, particularly in non-small cell lung cancer (NSCLC) cells.[7][8] Its mechanism involves the simultaneous activation of autophagy and apoptosis, leading to programmed cell death.[1][8][9]
Treatment with this compound leads to G1 phase cell cycle arrest.[8] It promotes the formation of autophagosomes, evidenced by increased levels of Beclin 1 and LC3-II and the degradation of p62.[1][8] Concurrently, it triggers the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential (MMP), an increase in reactive oxygen species (ROS), a decrease in pro-caspase-3, and the cleavage of PARP.[8][9] Critically, the inhibition of autophagy has been shown to reduce the pro-apoptotic effects of this compound, indicating that the autophagic process is a key driver of apoptosis in this context.[8]
Quantitative Data Presentation
The biological activities of this compound have been quantified across various experimental models. The following tables summarize the key efficacy data.
Table 1: Anti-inflammatory and Anti-allergic Activity
| Activity | Metric | Value | Cell Line | Stimulus | Reference |
|---|---|---|---|---|---|
| TNF-α Inhibition | IC50 | 12.6 ± 0.3 µM | RBL-2H3 | DNP-HSA | [1][4][5] |
| Cytokine Reduction | - | Significant reduction in TNF-α and IL-6 | In vivo (Rat Uveitis Model) | BCG Antigen |[6] |
Table 2: Anti-cancer and Cytotoxic Activity
| Activity | Metric | Value | Cell Line | Cancer Type | Reference |
|---|---|---|---|---|---|
| Anticancer | IC50 | 22.19 ± 1.37 µM | A549 | NSCLC | [1][8][9] |
| Anticancer | IC50 | 20.03 ± 3.12 µM | NCI-H23 | NSCLC | [1][8][9] |
| Anticancer | IC50 | 100.06 µM | DU-145 | Prostate Cancer |[1][2] |
Table 3: Antiparasitic Activity
| Activity | Metric | Value | Organism | Stage | Reference |
|---|---|---|---|---|---|
| Antiparasitic | EC50 | 4.68 µM | Leishmania amazonensis | Anti-promastigote | [1] |
| Antiparasitic | EC50 | 0.42 µM | Leishmania amazonensis | Anti-amastigote |[1] |
Experimental Protocols
Detailed methodologies are provided for key experiments to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 51020-86-1 | >98% [smolecule.com]
- 8. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Licarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a bioactive neolignan, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Myristicaceae, Lauraceae, and Aristolochiaceae families. The most well-documented sources include:
-
Myristica fragrans (Nutmeg): The seeds and arils of nutmeg are a primary and widely studied source of this compound.[1][2]
-
Nectandra oppositifolia (a member of the Lauraceae family): The leaves of this plant have been identified as a source of this compound.[3][4]
-
Aristolochia taliscana (a member of the Aristolochiaceae family): The roots of this plant are another notable source of this compound.[5]
Quantitative Data on this compound Isolation
The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methods employed. The following table summarizes available quantitative data from various studies. It is important to note that a direct comparison of yields is challenging due to variations in experimental conditions and reporting standards across different studies.
| Plant Source | Plant Part | Extraction Method | Purification Method | Starting Material (kg) | Yield of this compound (mg) | Yield (%) | Reference |
| Myristica fragrans | Seeds | Ultrasonic extraction with MeOH, followed by liquid-liquid partitioning | Silica (B1680970) gel column chromatography | 1.2 | 40.0 ((±) this compound) | 0.0033% | [1] |
| Myristica fragrans | Arils | Maceration with ethyl acetate | Silica gel column chromatography | 1.2 | 30.0 ((+)-Licarin A) | 0.0025% | [2] |
| Aristolochia taliscana | Roots | Maceration with n-hexane | Open column chromatography | 1.5 | Not explicitly stated for this compound alone | Not reported | [5] |
| Nectandra oppositifolia | Leaves | Not specified | Not specified | Not specified | Main metabolite isolated | Not reported | [3][4] |
Note: The yields are calculated based on the final isolated pure compound from the starting plant material and may not reflect the total amount of this compound present in the crude extract.
Experimental Protocols
Extraction Methodologies
The initial step in isolating this compound involves extracting the compound from the plant matrix. Soxhlet extraction and maceration are commonly employed techniques.
Soxhlet extraction is an efficient method for the exhaustive extraction of phytochemicals from solid materials.[6][7][8][9]
Materials:
-
Dried and powdered plant material (e.g., Myristica fragrans seeds)
-
Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Solvent (e.g., methanol, ethanol, or n-hexane)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Loading the Thimble: Accurately weigh the powdered plant material and place it inside a cellulose extraction thimble.
-
Apparatus Assembly:
-
Place the extraction thimble containing the sample into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent.
-
Assemble the Soxhlet apparatus by connecting the round-bottom flask to the bottom of the extraction chamber and the condenser to the top.
-
Connect the condenser to a cold water supply.
-
-
Extraction Process:
-
Heat the round-bottom flask using a heating mantle. The solvent will evaporate, and its vapor will travel up the distillation arm into the condenser.
-
The condensed solvent will drip into the extraction thimble, gradually filling the extraction chamber.
-
Once the solvent level reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
This cycle is repeated continuously, ensuring a thorough extraction. The duration of the extraction can range from several hours to overnight, depending on the plant material and solvent.[7]
-
-
Concentration: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.
Purification Methodology: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for purifying compounds from a mixture.[10][11][12][13]
Materials:
-
Crude extract containing this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
In a beaker, create a slurry of silica gel with the initial, least polar eluting solvent (e.g., 100% n-hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (ideally the eluting solvent).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure to the top of the column (e.g., using a pump or compressed air) to force the solvent through the column at a steady rate.
-
Begin with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent system is typically determined beforehand using TLC.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Fractions containing the pure this compound (identified by its Rf value) are combined.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14][15][16][17][18][19] this compound has been shown to inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.
Modulation of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress.[20][21][22][23] this compound has been observed to influence this pathway, contributing to its anti-inflammatory effects.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed, reproducible protocols for its extraction and purification. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and p38 MAPK, offers a foundation for understanding its mechanism of action. Further research, particularly focused on optimizing isolation yields and conducting in-depth pharmacological and toxicological studies, is warranted to fully explore the clinical applications of this compound.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent | MDPI [mdpi.com]
- 3. This compound, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memórias do Instituto Oswaldo Cruz - Antimycobacterial neolignans isolated from Aristolochia taliscana [memorias.ioc.fiocruz.br]
- 6. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 7. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Icariin Induces Chondrocyte Degeneration via Activation of the NF-κB Signalling Pathway and Reduces the Inflammation Factor Expression Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Icariin Attenuates High-cholesterol Diet Induced Atherosclerosis in Rats by Inhibition of Inflammatory Response and p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Icariin attenuates the calcification of vascular smooth muscle cells through ERα – p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Licarin A: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the bioactive neolignan Licarin A, detailing its structure-activity relationship (SAR), mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals.
This compound, a naturally occurring dihydrobenzofuran neolignan, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from species such as Myristica fragrans (nutmeg) and plants from the Nectandra genus, this compound has demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antiparasitic, and antimicrobial properties. Understanding the relationship between its chemical structure and biological activity is pivotal for the development of novel therapeutic agents with improved potency and selectivity. This technical guide provides a comprehensive overview of the SAR of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Structure-Activity Relationship Insights
The core structure of this compound, characterized by a dihydrobenzofuran ring system, offers multiple sites for chemical modification, enabling the exploration of its SAR. Studies have focused on modifications of the phenolic hydroxyl group, the propenyl side chain, and the aromatic rings to elucidate the structural requirements for its various biological activities.
Antiparasitic Activity
This compound has shown notable activity against a range of parasites, including Trypanosoma cruzi, Schistosoma mansoni, and Leishmania species.[1] The stereochemistry of the dihydrobenzofuran ring and modifications of the phenolic hydroxyl group have been found to significantly influence its antiparasitic potency.
A key finding is the stereoselectivity of its trypanocidal activity. The (-)-enantiomer of this compound has demonstrated significantly greater potency against T. cruzi than the (+)-enantiomer or the racemic mixture.[2][3] This suggests a specific interaction with a chiral target within the parasite.
Furthermore, derivatization of the phenolic hydroxyl group has yielded compounds with altered activity profiles. For instance, the 2-allyl derivative of this compound showed enhanced activity against trypomastigotes of T. cruzi.[4] Conversely, acetylation of the hydroxyl group has been shown to increase schistosomicidal activity.[5]
Table 1: Structure-Activity Relationship of this compound and its Derivatives against Parasites
| Compound | Modification | Parasite | Activity Metric | Value (µM) | Reference(s) |
| (±)-Licarin A | Racemic Mixture | Trypanosoma cruzi | IC₅₀ | 127.17 | [2][3] |
| (-)-Licarin A | (-)-enantiomer | Trypanosoma cruzi | IC₅₀ | 23.46 | [2][3] |
| (+)-Licarin A | (+)-enantiomer | Trypanosoma cruzi | IC₅₀ | 87.73 | [2][3] |
| (±)-Licarin A | Racemic Mixture | Schistosoma mansoni | LC₅₀ | 53.57 | [2][3] |
| (-)-Licarin A | (-)-enantiomer | Schistosoma mansoni | LC₅₀ | 91.71 | [2] |
| (+)-Licarin A | (+)-enantiomer | Schistosoma mansoni | - | Inactive | [2] |
| Acetylated (±)-Licarin A | Acetylation of hydroxyl group | Schistosoma mansoni | - | Increased activity | [5] |
| 2-allyl this compound (1d) | Allylation of aromatic ring | Trypanosoma cruzi | IC₅₀ | 5.0 | [4] |
| Heterocyclic this compound derivative (1e) | Heterocyclic modification | Trypanosoma cruzi | IC₅₀ | 10.5 | [4] |
Anticancer and Cytotoxic Activity
The anticancer potential of this compound and its analogs has been investigated against various cancer cell lines. While this compound itself exhibits moderate cytotoxicity, certain structural modifications can enhance this activity. For example, a trimethoxylated analog, Licarin C, was found to be potently cytotoxic against HT-29 human colon cancer cells in the nanomolar range.[3]
Table 2: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference(s) |
| This compound | MCF-7 (Breast Cancer) | IC₅₀ | 59.95 ± 1.87 µg/mL | [6] |
| This compound | DU-145 (Prostate Cancer) | IC₅₀ | 100.06 µM | [3] |
| 2-allyl this compound (1d) | NCTC cells (Murine Fibroblasts) | CC₅₀ | 45.5 ± 16.7 µM | [4] |
| Acetyl this compound (1b) | NCTC cells (Murine Fibroblasts) | CC₅₀ | 67.2 ± 24.6 µM | [4] |
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α.[7]
Table 3: Anti-inflammatory Activity of this compound
| Compound | Cell Line | Target | Activity Metric | Value (µM) | Reference(s) |
| This compound | RBL-2H3 (Rat Basophilic Leukemia) | TNF-α production | IC₅₀ | 12.6 | [7] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound are underpinned by its modulation of key cellular signaling pathways. A primary mechanism of its anti-inflammatory and potential anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the modification of the phenolic hydroxyl group. For example, acetylation can be achieved as follows:
-
Dissolution: Dissolve (±)-Licarin A in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Reagents: Add an excess of acetic anhydride (B1165640) and a catalytic amount of a base, such as pyridine (B92270) or triethylamine, to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the acetylated derivative.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound stands as a promising natural product scaffold for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of its chemical structure can lead to significant enhancements in its biological activities. The stereochemistry of the dihydrobenzofuran core and the nature of the substituent on the phenolic hydroxyl group are critical determinants of its antiparasitic and cytotoxic effects. The inhibition of the NF-κB signaling pathway represents a key mechanism underlying its anti-inflammatory properties. Further exploration of the SAR of this compound, guided by the methodologies outlined herein, will undoubtedly pave the way for the discovery of novel and potent drug candidates for a range of diseases.
References
- 1. Improving the drug-likeness of inspiring natural products - evaluation of the antiparasitic activity against Trypanosoma cruzi through semi-synthetic and simplified analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. (±)-Licarin A and its semi-synthetic derivatives: In vitro and in silico evaluation of trypanocidal and schistosomicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Licarin A: A Technical Guide for Drug Discovery
Introduction
Licarin A is a naturally occurring dihydrobenzofuran neolignan found in various plant species, most notably nutmeg (Myristica fragrans), as well as in Aristolochia taliscana and Nectandra oppositifolia.[1][2] Traditionally utilized in folk medicine for digestive and nervous system disorders, modern scientific inquiry has unveiled a broad spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for contemporary drug discovery and development.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties to support researchers, scientists, and drug development professionals.
Pharmacological Activities
This compound demonstrates a range of biological effects, with substantial evidence supporting its therapeutic potential in several key areas.
Anti-inflammatory and Anti-allergic Effects this compound exhibits potent anti-inflammatory and anti-allergic properties.[1] It significantly reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4][5] In studies using rat basophilic leukemia (RBL-2H3) cells, this compound dose-dependently inhibits TNF-α production.[6] Furthermore, it has been shown to decrease the secretion of prostaglandin (B15479496) D2 (PGD2) and the expression of cyclooxygenase-2 (COX-2), which are key mediators in the inflammatory cascade.[6][7]
Anticancer Potential this compound has emerged as a promising candidate for cancer chemoprevention and treatment.[8][9] It has been shown to inhibit the growth and proliferation of various cancer cells, induce cell cycle arrest, and promote programmed cell death (apoptosis).[] In non-small cell lung cancer cells, for instance, this compound triggers cell death by activating both autophagy and apoptosis.[1][11] Its activity against prostate cancer cells has also been documented.[8]
Neuroprotective Properties As a lignan, this compound is part of a class of compounds known to cross the blood-brain barrier and exert neuroprotective effects through their antioxidant and anti-inflammatory actions.[1] While direct research is still emerging, its known ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation, suggests potential applications in mitigating neuroinflammation associated with neurodegenerative diseases.[4][12] Studies have also demonstrated its anti-allodynic and anti-hyperalgesic activity in neuropathic pain models, acting via the NO-cyclic-GMP-ATP-sensitive K+ channel pathway.[13]
Antimicrobial and Antiparasitic Activities this compound has demonstrated notable activity against a range of pathogens.[14] It shows efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, and various Leishmania species.[1][2][15] Its proposed antimicrobial mechanism involves the disruption of microbial membranes, leading to cell lysis.[] Additionally, this compound and its derivatives have shown significant inhibitory activity against the growth of rapid-growing mycobacteria.[1][14]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activities. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro, while the half-maximal effective concentration (EC50) is the concentration that induces a response halfway between the baseline and maximum.[16]
| Activity | Parameter | Value | Cell Line / Model | Stimulus | Reference |
| Anti-inflammatory | IC50 (TNF-α production) | 12.6 ± 0.3 µM | RBL-2H3 | DNP-HSA | [1][6][7] |
| Anticancer | IC50 | 100.06 µM | DU-145 (Prostate) | - | [1][8] |
| Anticancer | IC50 | 22.19 ± 1.37 µM | A549 (NSCLC) | - | [1] |
| Anticancer | IC50 | 20.03 ± 3.12 µM | NCI-H23 (NSCLC) | - | [1] |
| Antiparasitic | EC50 (anti-promastigote) | 4.68 µM | Leishmania amazonensis | - | [1] |
| Antiparasitic | EC50 (anti-amastigote) | 0.42 µM | Leishmania amazonensis | - | [1] |
| Antiparasitic | IC50 (trypanocidal) | 100.8 µM | Trypanosoma cruzi | - | [17] |
Mechanisms of Action & Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several key signaling pathways.
Inhibition of Pro-inflammatory Pathways A primary mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4][] It has been shown to modulate the phosphorylation of the NF-κBp65 subunit.[1][8] Additionally, this compound reduces the secretion of TNF-α and PGD2 by inhibiting the protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1][6][7]
Induction of Autophagy-Dependent Apoptosis in Cancer Cells In non-small cell lung cancer cells, this compound induces cell death by activating autophagy and apoptosis.[1] This is evidenced by an increase in the levels of key autophagy markers Beclin 1 and LC3II, the degradation of p62, and the activation of apoptotic caspases.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Determination of TNF-α Production in RBL-2H3 Cells
-
Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.[1]
-
Methodology:
-
Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well and incubated for 24 hours.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with 100 ng/mL DNP-HSA.[1]
-
Incubation: Cells are incubated for 6 hours at 37°C.[1]
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.[1]
-
ELISA: The concentration of TNF-α in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[1]
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.[1]
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[1]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.[1]
-
Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[1]
-
NF-κB Phosphorylation Assay
-
Objective: To determine the effect of this compound on the phosphorylation of NF-κBp65.[1][8]
-
Methodology:
-
Cell Culture and Treatment: DU-145 cells are seeded in a 96-well plate and treated with this compound for a specified time.[1][8]
-
In-Cell ELISA: The levels of phosphorylated NF-κBp65 (p-p65) and total NF-κBp65 are measured using a commercial in-cell ELISA kit.[1][8] This involves fixing the cells, incubating with primary antibodies against p-p65 and total p65, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[1]
-
Signal Detection: A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.[1]
-
Data Analysis: The ratio of p-p65 to total p65 is calculated to determine the effect of this compound on NF-κB phosphorylation.[1]
-
Pharmacokinetics and Metabolism
A thorough understanding of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound is crucial for its development as a therapeutic agent.[1] Preliminary in vitro studies using rat and human liver microsomes have begun to elucidate its metabolic pathways, but further research, particularly comprehensive in vivo studies, is required to fully characterize its pharmacokinetic profile and assess its safety for clinical applications.[1]
Conclusion
This compound is a promising natural product with a diverse and potent pharmacological profile. Its well-documented anti-inflammatory, anticancer, and antimicrobial activities, mediated through the modulation of key signaling pathways such as NF-κB, PKCα/βII, and p38 MAPK, make it a compelling candidate for further drug development.[1] This guide summarizes the current knowledge on this compound, providing a solid foundation for researchers to explore its full therapeutic potential. Future in-depth studies focusing on its in vivo pharmacokinetics, safety profile, and efficacy in relevant disease models are warranted to advance this compound towards clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 51020-86-1 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-allodynic and anti-hyperalgesic activity of (±)-licarin A in neuropathic rats via NO-cyclic-GMP-ATP-sensitive K+ channel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. This compound | CAS#:23518-30-1 | Chemsrc [chemsrc.com]
Unveiling the Molecular Targets of LICARIN A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of LICARIN A's molecular targets and the methodologies employed for their identification and validation. This compound, a naturally occurring neolignan, has demonstrated significant anti-inflammatory and anti-cancer properties. Elucidating its direct molecular interactions is crucial for its development as a potential therapeutic agent. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and workflows.
Identified and Putative Molecular Targets
Current research points towards the modulation of key inflammatory and cell survival pathways by this compound. While direct experimental identification of protein binders using techniques such as affinity chromatography or Cellular Thermal Shift Assay (CETSA) is not yet extensively reported in the literature, computational and indirect experimental evidence provide strong indications of its molecular targets.
In Silico Target Identification: Molecular Docking Analysis
Molecular docking studies have been employed to predict the binding affinity of this compound to specific protein targets. These computational methods provide valuable insights into potential direct interactions, guiding further experimental validation.
| Target Protein | In Silico Method | Binding Affinity (Kᵢ) | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| NF-κBp65 | Molecular Docking | 10.66 µM | -6.78 | Lys-221, His-245, Arg-198, Val-244[1][2] |
| PARP-1 | Molecular Docking | Not explicitly stated, but predicted to be in the nanomolar range[1] | Not explicitly stated | Not explicitly stated |
| ACE2 | Molecular Docking | Not explicitly stated | Not explicitly stated | LYS363 (Hydrogen Bonds); ALA153, PRO346, PHE274 (Hydrophobic Interactions)[3] |
Table 1: Summary of in silico binding data for this compound with potential protein targets.
Validated and Hypothesized Signaling Pathway Modulation
Experimental evidence strongly suggests that this compound exerts its biological effects by modulating several key signaling pathways. The primary targets of these pathways are often kinases and transcription factors.
Inhibition of the NF-κB Signaling Pathway
A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a primary mechanism of this compound's anti-inflammatory action.[3] This is supported by both in silico docking studies with the p65 subunit and in vitro assays demonstrating a reduction in NF-κBp65 phosphorylation.[1][2]
Modulation of MAPK and PKC Signaling
This compound has been shown to reduce the secretion of pro-inflammatory mediators like TNF-α and prostaglandin (B15479496) D2 (PGD2) by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C α/βII (PKCα/βII).[1] This suggests that these kinases are either direct or indirect targets of this compound.
Induction of Autophagy-Dependent Apoptosis
In the context of cancer, particularly non-small cell lung cancer, this compound has been observed to induce cell death through the activation of autophagy and apoptosis.[4] While direct targets in these pathways have not been definitively identified for this compound, studies on the related compound LICARIN B suggest potential involvement of key autophagy-related proteins.[4]
| Potential Target | Role in Autophagy/Apoptosis |
| Beclin-1 | Key protein in the initiation of autophagy. |
| LC3 | Marker for autophagosome formation (conversion of LC3-I to LC3-II). |
| Caspase family | Executioner proteins in the apoptotic cascade. |
| Bcl-2 family | Regulators of apoptosis (pro- and anti-apoptotic members). |
Table 2: Hypothesized targets of this compound in the autophagy and apoptosis pathways, based on related compounds.
Experimental Protocols for Target Validation
The following protocols are essential for validating the interaction of this compound with its putative targets and elucidating its mechanism of action.
NF-κBp65 Phosphorylation In-Cell ELISA
This assay is used to quantify the effect of this compound on the phosphorylation of the NF-κB p65 subunit within cells.
Methodology:
-
Cell Culture and Treatment: Seed target cells (e.g., DU-145 prostate cancer cells) in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.[5]
-
In-Cell ELISA:
-
Fix the cells to preserve their morphology and protein localization.
-
Permeabilize the cell membranes to allow antibody entry.
-
Incubate the cells with primary antibodies specific for phosphorylated NF-κBp65 (p-p65) and total NF-κBp65.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) that will bind to the primary antibodies.
-
Introduce a chemiluminescent substrate, which will be converted by HRP into a light-emitting product.
-
-
Signal Detection and Analysis: Measure the luminescence using a microplate reader. The ratio of the signal from p-p65 to total p65 is calculated to determine the inhibitory effect of this compound on NF-κB phosphorylation.[5]
Determination of TNF-α Secretion by ELISA
This protocol quantifies the inhibitory effect of this compound on the production and secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Methodology:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RBL-2H3 mast cells) in a 24-well plate. Pre-incubate the cells with different concentrations of this compound. Stimulate the cells with an appropriate agent (e.g., DNP-HSA) to induce TNF-α production.[5]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Use a commercial ELISA kit to measure the concentration of TNF-α in the collected supernatants according to the manufacturer's instructions. This typically involves capturing the TNF-α with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.
Western Blot Analysis for Signaling Proteins
Western blotting is a key technique to assess the effect of this compound on the expression and phosphorylation status of specific proteins within a signaling cascade, such as p38 MAPK and PKCα/βII.
Methodology:
-
Sample Preparation: Treat cells with this compound, then lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated p38 MAPK or total p38 MAPK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the resulting signal on an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Future Directions and Conclusion
The current body of research provides a strong foundation for understanding the mechanisms of action of this compound. In silico data has identified NF-κBp65 and PARP-1 as high-priority candidates for direct binding, and this is supported by in vitro evidence of NF-κB pathway inhibition. The modulation of the p38 MAPK and PKCα/βII pathways further highlights the anti-inflammatory potential of this compound.
To further solidify the understanding of this compound's molecular targets, future research should focus on:
-
Direct Target Identification: Employing unbiased, proteome-wide screening methods such as affinity chromatography coupled with mass spectrometry or Cellular Thermal Shift Assay (CETSA) to experimentally identify direct binding partners of this compound in a cellular context.
-
Kinase Profiling: Screening this compound against a broad panel of kinases to determine its selectivity and identify potential off-target effects.
-
In Vitro Binding Assays: Quantifying the binding affinity of this compound to purified recombinant target proteins (e.g., NF-κBp65, p38 MAPK, PKCα/βII) using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
References
In Vivo Efficacy of Licarin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a naturally occurring neolignan, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have highlighted its potential as a therapeutic agent in various disease models, attributing its efficacy to the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in animal models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways to support further research and development. While in vitro studies have suggested promising anti-cancer properties, this document focuses on the currently available in vivo data, which primarily encompasses anti-parasitic and anti-inflammatory activities.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo studies investigating the therapeutic effects of this compound in different animal models.
Table 1: Anti-parasitic Efficacy of this compound against Schistosoma mansoni in Mice
| Animal Model | Treatment Protocol | Efficacy Endpoint | Result | Reference |
| Schistosoma mansoni-infected mice | Single oral dose of 400 mg/kg | Worm burden reduction | ~50% reduction | [1][2][3] |
| Egg burden reduction | ~50%-60% reduction | [1][2][3] | ||
| Reduction of hepatomegaly | Slight reduction | [1][2][3] | ||
| Reduction of splenomegaly | Slight reduction | [1][2][3] |
Table 2: Anti-inflammatory and Anti-angiogenic Efficacy of this compound in a Rat Model of Uveitis
| Animal Model | Treatment Protocol | Efficacy Endpoint | Result | Reference |
| Bacillus Calmette-Guérin (BCG)-induced uveitis in rats | Intravitreal injection of 6.0 μM this compound | Reduction of inflammatory cytokines (TNF-α, IL-6) | Significant reduction compared to untreated animals | [4] |
| Anti-angiogenic activity (Chorioallantoic membrane assay) | Significant reduction in the percentage of blood vessels | [4] |
Table 3: Analgesic Efficacy of this compound in a Rat Model of Neuropathic Pain
| Animal Model | Treatment Protocol | Efficacy Endpoint | Result | Reference |
| Spinal nerve ligation-induced neuropathic pain in Wistar rats | Single intraperitoneal injection (0.01, 0.1, 1, and 10 mg/kg) | Improvement in allodynia and hyperalgesia | Dose-dependent improvement | [5] |
| Single intrathecal injection (0.01, 0.1, 1, and 10 µ g/rat ) | Improvement in allodynia and hyperalgesia | Dose-dependent improvement | [5] |
Table 4: Acute Toxicity Profile of this compound
| Animal Model | Treatment Protocol | Observation | Conclusion | Reference |
| Rats | In vivo acute toxicity assays | Suggested liver toxicity based on biomarker enzymatic changes | No microscopic tissue damage observed after 14 days of exposure | [6][7] |
| Zebrafish (Danio rerio) | High-dose administration | Less toxic than isoliquiritigenin (B1662430) and tamoxifen | Superior safety profile | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this guide.
Evaluation of Anti-schistosomal Activity in Mice
-
Animal Model: Female Swiss mice infected with Schistosoma mansoni.
-
Infection Protocol: Mice are infected subcutaneously with cercariae of S. mansoni.
-
Treatment:
-
Efficacy Assessment:
-
Worm Burden: At a predetermined time point post-treatment, mice are euthanized, and adult worms are recovered from the portal and mesenteric veins by perfusion. The number of worms is counted to determine the percentage reduction compared to an untreated control group.[1][2]
-
Egg Burden: The liver and spleen are collected, weighed, and digested in a potassium hydroxide (B78521) solution. The number of eggs per gram of tissue is determined to calculate the percentage reduction.[1][2]
-
Hepatosplenomegaly: The weights of the liver and spleen are recorded and compared between treated and untreated groups.[1][2]
-
Induction and Treatment of Uveitis in Rats
-
Animal Model: Lewis rats.
-
Induction of Uveitis: Uveitis is induced by subcutaneous and intravitreal injection of bacillus Calmette-Guérin (BCG) antigen of Mycobacterium bovis.[4]
-
Treatment:
-
This compound is administered via intravitreal injection at a concentration of 6.0 μM.[4]
-
-
Efficacy Assessment:
-
Clinical Examination: Intraocular inflammation is graded using a slit-lamp and fundus examination. Intraocular pressure is also assessed.[4]
-
Electroretinography (ERG): Retinal function is evaluated using ERG.[4]
-
Histopathology: Eyes are enucleated, fixed, and sectioned for histological examination of inflammatory cell infiltration and tissue damage.[4]
-
Cytokine Analysis: Levels of inflammatory cytokines such as TNF-α and IL-6 in ocular tissues are quantified using methods like ELISA.[4]
-
Assessment of Analgesic Activity in a Neuropathic Pain Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Neuropathic Pain: Neuropathic pain is induced by ligation of the L5 and L6 spinal nerves.[5]
-
Treatment:
-
Efficacy Assessment:
-
Allodynia and Hyperalgesia: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.[5]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms based on available in vitro and in vivo data.
Conclusion and Future Directions
The available in vivo data demonstrates the therapeutic potential of this compound in animal models of parasitic infection and inflammation. Its ability to reduce parasite burden and ameliorate inflammatory responses, coupled with a favorable preliminary safety profile, warrants further investigation. However, a notable gap exists in the literature regarding the in vivo anti-cancer efficacy of this compound. While in vitro studies are promising, future research should prioritize the evaluation of this compound in relevant animal cancer models, such as xenograft and genetically engineered models.
Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which will be essential for dose optimization and translation to clinical settings. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this promising natural compound.
References
- 1. This compound, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allodynic and anti-hyperalgesic activity of (±)-licarin A in neuropathic rats via NO-cyclic-GMP-ATP-sensitive K+ channel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Oxidation Products from the Neolignan this compound by Biomimetic Reactions and Assessment of in vivo Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Licarin A: A Technical Overview of its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licarin A, a naturally occurring neolignan, has demonstrated a range of biological activities, with emerging evidence suggesting its potential as a therapeutic agent for neurological disorders. This technical guide provides a comprehensive analysis of the current understanding of this compound's effects on the central nervous system (CNS). It consolidates available data on its mechanisms of action, including its anti-inflammatory and analgesic properties, and details the signaling pathways implicated in these effects. This document also presents quantitative data from relevant studies and provides detailed experimental protocols to facilitate further research. While the direct effects of this compound on specific CNS cell types and its blood-brain barrier permeability require more extensive investigation, this guide serves as a foundational resource for scientists and drug development professionals interested in the neuropharmacological potential of this compound.
Introduction
Neolignans are a class of natural products known for their diverse pharmacological activities. Among them, this compound has garnered attention for its anti-inflammatory, antioxidant, and potential neuroprotective properties.[1] The increasing interest in natural compounds for the treatment of CNS disorders, which are often characterized by neuroinflammation and neuronal damage, positions this compound as a promising candidate for further investigation. This guide synthesizes the existing scientific literature to provide an in-depth technical overview of this compound's effects on the central nervous system.
Mechanisms of Action in the Central Nervous System
This compound's effects on the CNS appear to be primarily mediated through its potent anti-inflammatory and analgesic activities. These actions are attributed to its modulation of key signaling pathways involved in pain and inflammation.
Anti-inflammatory Effects
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. This compound has been shown to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By modulating this pathway, this compound can potentially mitigate the detrimental effects of neuroinflammation.
Analgesic Effects
Recent studies have provided direct evidence of this compound's analgesic properties in the CNS. In a model of neuropathic pain, this compound demonstrated both anti-allodynic and anti-hyperalgesic activity.[3] This effect is mediated by the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-ATP-sensitive potassium (K+) channel pathway.[3] This finding highlights a distinct mechanism of action for this compound within the CNS, independent of its previously described anti-inflammatory effects.
Signaling Pathways Modulated by this compound
The neuropharmacological effects of this compound can be attributed to its interaction with specific molecular signaling cascades. The following diagrams illustrate the key pathways identified to date.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activities relevant to the central nervous system.
| Activity | Assay/Model | Test System | Parameter | Value | Reference |
| Anti-inflammatory | DNP-HSA-stimulated TNF-α production | RBL-2H3 cells | IC50 | 12.6 ± 0.3 µM | [4] |
| Analgesic | Spinal nerve ligation-induced neuropathic pain | Male Wistar rats | Anti-allodynic effect (intraperitoneal) | 0.01, 0.1, 1, and 10 mg/kg | [3] |
| Analgesic | Spinal nerve ligation-induced neuropathic pain | Male Wistar rats | Anti-hyperalgesic effect (intraperitoneal) | 0.01, 0.1, 1, and 10 mg/kg | [3] |
| Analgesic | Spinal nerve ligation-induced neuropathic pain | Male Wistar rats | Anti-allodynic effect (intrathecal) | 0.01, 0.1, 1, and 10 µ g/rat | [3] |
| Analgesic | Spinal nerve ligation-induced neuropathic pain | Male Wistar rats | Anti-hyperalgesic effect (intrathecal) | 0.01, 0.1, 1, and 10 µ g/rat | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments related to this compound's effects.
In Vivo Model of Neuropathic Pain
This protocol is based on the study demonstrating the analgesic effects of this compound.[3]
Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.
Animal Model: Male Wistar rats.
Procedure:
-
Induction of Neuropathic Pain:
-
Anesthetize the rats.
-
Perform a surgical procedure to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves (Spinal Nerve Ligation - SNL).
-
Suture the incision and allow the animals to recover.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Drug Administration:
-
Fourteen days post-surgery, administer (±)-Licarin A via either intraperitoneal (0.01, 0.1, 1, and 10 mg/kg) or intrathecal (0.01, 0.1, 1, and 10 µ g/rat ) injection.
-
-
Behavioral Testing:
-
Allodynia (Mechanical Threshold):
-
Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold.
-
-
Hyperalgesia (Thermal Threshold):
-
Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the paw withdrawal latency.
-
-
-
Investigation of Mechanism:
-
To investigate the involvement of the NO-cGMP-ATP-sensitive K+ channel pathway, co-administer this compound with the following inhibitors via intrathecal injection:
-
L-NAME (nonselective nitric oxide synthase inhibitor)
-
ODQ (guanylate cyclase inhibitor)
-
Glibenclamide (ATP-sensitive K+ channel blocker)
-
-
Perform behavioral testing as described above.
-
Data Analysis: Analyze the paw withdrawal thresholds and latencies to determine the effects of this compound and the inhibitors.
Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. Currently, there is a lack of direct experimental or predictive data on the BBB permeability of this compound. However, some neolignans have been reported to cross the BBB.[5] Further studies, utilizing in vitro BBB models (e.g., co-cultures of endothelial cells, astrocytes, and pericytes) or in vivo pharmacokinetic studies, are necessary to definitively determine the CNS bioavailability of this compound.
Future Directions
The existing research provides a promising foundation for the development of this compound as a therapeutic agent for CNS disorders. However, several key areas require further investigation:
-
In Vitro CNS Cell-Based Assays: Direct evaluation of this compound's effects on primary neurons, microglia, and astrocytes is crucial to elucidate its specific cellular mechanisms of action in the CNS. This includes assessing its impact on neuronal viability, microglial activation, and astrocyte reactivity.
-
Blood-Brain Barrier Permeability: Definitive studies are needed to quantify the extent to which this compound can penetrate the BBB.
-
In Vivo Efficacy in Neurodegenerative Disease Models: Evaluating the therapeutic potential of this compound in animal models of diseases such as Alzheimer's disease, Parkinson's disease, or multiple sclerosis will be essential to validate its neuroprotective effects.
-
Elucidation of Additional Signaling Pathways: Beyond the NF-κB and NO-cGMP-K+ channel pathways, further research may uncover other signaling cascades modulated by this compound in the CNS.
Conclusion
This compound is a compelling natural product with demonstrated anti-inflammatory and analgesic effects relevant to the central nervous system. Its ability to modulate the NF-κB and NO-cGMP-ATP-sensitive K+ channel pathways underscores its potential as a multi-target therapeutic agent for neurological and neurodegenerative disorders. While the current body of evidence is encouraging, further rigorous investigation into its direct effects on CNS cells and its pharmacokinetic profile within the brain is imperative to fully realize its therapeutic promise. This technical guide provides a solid framework for researchers and drug development professionals to build upon in their future exploration of this compound.
References
- 1. Protective effects of icariin on neurons injured by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Dual Role of LICARIN A in Cellular Homeostasis: A Technical Guide to its Modulation of Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LICARIN A, a naturally occurring neolignan, has emerged as a compound of significant interest in oncological research. Its potential as an anti-cancer agent lies in its ability to induce programmed cell death, or apoptosis, in cancer cells. Furthermore, recent studies have illuminated a more complex mechanism of action involving the modulation of autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death. This technical guide provides an in-depth exploration of this compound's dual role in modulating autophagy and apoptosis, with a focus on its effects in non-small cell lung cancer (NSCLC). We will delve into the quantitative data from key studies, provide detailed experimental protocols for assessing its activity, and visualize the intricate signaling pathways involved.
Core Mechanism of Action: A Symbiotic Induction of Autophagy and Apoptosis
Research has demonstrated that this compound exerts its anti-proliferative effects through a coordinated induction of both autophagy and apoptosis in cancer cells.[1][2] This dual mechanism is particularly relevant in the context of cancer therapy, where targeting multiple cell death pathways can be more effective in overcoming resistance.
Quantitative Data on this compound's Efficacy
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. A key study by Maheswari and colleagues (2018) established the half-maximal inhibitory concentration (IC50) of this compound in several NSCLC cell lines, highlighting its dose- and time-dependent effects.[1][3]
| Cell Line | Cancer Type | Assay | Endpoint | Reported Value (IC50) |
| NCI-H23 | Non-small cell lung cancer | Proliferation Assay | Cytotoxicity | 20.03 ± 3.12 µM[1][3] |
| A549 | Non-small cell lung cancer | Proliferation Assay | Cytotoxicity | 22.19 ± 1.37 µM[1][3] |
| NCI-H520 | Non-small cell lung cancer | Proliferation Assay | Cytotoxicity | IC50 not specified |
| NCI-H460 | Non-small cell lung cancer | Proliferation Assay | Cytotoxicity | IC50 not specified |
Table 1: In Vitro Anticancer Activity of this compound in Non-Small Cell Lung Cancer Cell Lines.
The study further elucidated that this compound treatment leads to a G1 phase cell cycle arrest and a significant increase in markers associated with both autophagy and apoptosis.[1][2]
| Cell Line | Treatment | Observed Effect | Method |
| NCI-H23 | This compound | G1 cell cycle arrest, Apoptosis induction, Autophagy induction | Flow Cytometry, Western Blot |
| A549 | This compound | G1 cell cycle arrest, Apoptosis induction, Autophagy induction | Flow Cytometry, Western Blot |
Table 2: Summary of this compound's Pro-Apoptotic, Autophagic, and Cell Cycle Effects in NSCLC cell lines.
Visualizing the Signaling Pathways
The interplay between autophagy and apoptosis is a complex and tightly regulated process. This compound appears to modulate key signaling molecules that bridge these two pathways.
Caption: this compound's proposed signaling pathway for inducing autophagy and apoptosis.
Experimental Protocols
To facilitate further research and validation of this compound's effects, this section provides detailed methodologies for the key experiments cited.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-treated negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the desired concentration of this compound for the specified time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Western Blot Analysis of Autophagy and Apoptosis Markers
This protocol is used to detect changes in the expression levels of key autophagy and apoptotic proteins following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-Beclin-1, anti-p62, anti-cleaved PARP, anti-pro-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Real-Time PCR for Autophagy-Related Gene Expression
This method quantifies the mRNA expression levels of autophagy markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-Time PCR system
-
SYBR Green or TaqMan master mix
-
Primers for Beclin 1, LC3, and a housekeeping gene (e.g., GAPDH or β-actin)
Protocol:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan master mix.
-
Data Analysis: Analyze the amplification data to determine the relative mRNA expression levels of the target genes, normalized to the housekeeping gene.
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic by effectively inducing both autophagy and apoptosis in cancer cells. The synergistic nature of this dual mechanism may offer a strategy to circumvent the resistance often encountered with conventional chemotherapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should continue to unravel the intricate signaling networks modulated by this promising natural compound to optimize its clinical application.
References
A Comprehensive Technical Guide on the Pleiotropic Effects of Licarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A is a naturally occurring dihydrobenzofuran neolignan found in various plant species, including nutmeg (Myristica fragrans), Aristolochia taliscana, and Nectandra oppositifolia.[1] Traditionally utilized in folk medicine for digestive and nervous system disorders, modern scientific inquiry has unveiled a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth examination of the multifaceted, or pleiotropic, effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways it modulates. Its potent anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial properties make it a compelling candidate for further drug development.[1][3]
Quantitative Data Summary
The biological activities of this compound have been quantified across various experimental models. The following tables summarize the available data for easy comparison.
Table 1: In Vitro Anticancer and Anti-inflammatory Activity of this compound
| Activity | Metric | Cell Line | Condition/Stimulant | Reported Value | Reference(s) |
| Anticancer | IC₅₀ | A549 (Non-small cell lung cancer) | - | 22.19 ± 1.37 µM | [1][4][5] |
| Anticancer | IC₅₀ | NCI-H23 (Non-small cell lung cancer) | - | 20.03 ± 3.12 µM | [1][4][5] |
| Anticancer | IC₅₀ | DU-145 (Prostate Cancer) | - | 100.06 µM | [1][6] |
| Anticancer | IC₅₀ | MCF-7 (Breast Cancer) | - | 59.95 ± 1.87 µg/mL | [5] |
| Anti-inflammatory | IC₅₀ | RBL-2H3 (Rat mast cell line) | DNP-HSA | 12.6 ± 0.3 µM | [1][2][7] |
Table 2: Antiparasitic Activity of this compound
| Activity | Metric | Organism | Reported Value | Reference(s) |
| Antiparasitic | EC₅₀ (anti-promastigote) | Leishmania amazonensis | 4.68 µM | [1] |
| Antiparasitic | EC₅₀ (anti-amastigote) | Leishmania amazonensis | 0.42 µM | [1] |
| Antiparasitic | IC₅₀ (anti-promastigote) | Leishmania (Leishmania) major | 9.59 ± 0.94 µg/mL | [8] |
| Antiparasitic | EC₅₀ (anti-amastigote) | Leishmania (Leishmania) major | 4.71 ± 0.00 µg/mL | [8] |
Table 3: Pro-Apoptotic and Cell Cycle Effects of this compound
| Cell Line | Treatment | Observed Effect | Method of Analysis | Reference(s) |
| NCI-H23 | This compound | G1 cell cycle arrest, Apoptosis induction | Flow Cytometry, Western Blot | [4][5][9] |
| A549 | This compound | G1 cell cycle arrest, Apoptosis induction | Flow Cytometry, Western Blot | [4][5][9] |
Mechanisms of Action & Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. These pleiotropic actions are central to its therapeutic potential.
Anti-inflammatory Effects
A primary mechanism of this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][] NF-κB is a crucial regulator of inflammation, and by inhibiting its activation, this compound reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[][11] It has been shown to modulate the phosphorylation of the NF-κB p65 subunit.[1][6]
Additionally, this compound attenuates the secretion of TNF-α and prostaglandin (B15479496) D2 (PGD2) by inhibiting the protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[2][7]
Anticancer Effects: Induction of Autophagy-Dependent Apoptosis
In non-small cell lung cancer (NSCLC) cells, this compound demonstrates potent anticancer activity by simultaneously activating autophagy and apoptosis.[4] This dual mechanism leads to effective cancer cell death. Treatment with this compound results in an increase in key autophagy markers such as Beclin 1 and LC3II, along with the degradation of p62.[4][9] Concurrently, it triggers apoptosis, evidenced by the loss of mitochondrial membrane potential (MMP), increased reactive oxygen species (ROS), cleavage of PARP, and a decrease in pro-caspase 3.[4] Importantly, inhibiting autophagy reduces the pro-apoptotic ability of this compound, confirming that it induces an autophagy-dependent apoptosis.[4][9] This process is also associated with a G1 phase cell cycle arrest.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Licarin A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of LICARIN A from Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Licarin A, a bioactive neolignan, from the readily available starting material, isoeugenol (B1672232). The synthesis is achieved through oxidative coupling, and this guide outlines two effective methods: an enzymatic approach using horseradish peroxidase (HRP) and a heterogeneous catalysis method employing copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. These protocols are designed to be reproducible in a standard laboratory setting.
This compound has garnered significant attention for its diverse pharmacological activities, including antiparasitic, antimicrobial, and antitumor properties.[1][2] The primary route for its synthesis is the oxidative dimerization of isoeugenol.[3] While various catalysts, including cerium ammonium (B1175870) nitrate (B79036) and silver oxide, have been employed, enzymatic and recyclable heterogeneous catalysts offer milder, more environmentally friendly, and efficient alternatives.[4][5][6][7]
Protocol 1: Enzymatic Synthesis of (±)-Licarin A using Horseradish Peroxidase (HRP)
This protocol details the synthesis of (±)-Licarin A via an oxidative coupling reaction of isoeugenol catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide.[5] This biocatalytic method offers high yields under mild reaction conditions.
Experimental Protocol
-
Reaction Setup:
-
Reaction Execution:
-
Slowly add 0.57 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the stirring mixture over a period of 10 minutes.[5]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A precipitate of the product may form during the reaction.[5]
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), extract the mixture three times with ethyl acetate (B1210297).[8]
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[8][9]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[9]
-
Purify the crude solid by column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate gradient of increasing polarity.[5]
-
Combine the fractions containing the pure product and evaporate the solvent to yield (±)-Licarin A as a white solid.[5][9]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10] The expected m/z value for this compound is 326 Dalton.[8]
-
The melting point of the purified product should be in the range of 105-117°C.[5][9]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | (E)-Isoeugenol | [5] |
| Molar Amount | 12.6 mmol | [5] |
| Catalyst | Horseradish Peroxidase (HRP) | [5] |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | [5] |
| Solvent System | Methanol / Citrate-Phosphate Buffer (pH 3) | [5] |
| Reaction Time | Not specified, monitor by TLC | [8] |
| Yield | 45% - 78.1% | [5][9] |
| Physical Appearance | White Solid | [5][9] |
| Melting Point | 105-117 °C | [5][9] |
Protocol 2: Heterogeneous Catalysis using CuFe₂O₄ Nanoparticles
This protocol describes a robust and reusable catalytic system for the selective oxidation of isoeugenol to this compound using copper ferrite (CuFe₂O₄) spinel nanoparticles under mild conditions.[4][11] This method boasts high conversion rates and yields, with the added benefit of catalyst recyclability.
Experimental Protocol
-
Catalyst Preparation (if required):
-
Reaction Setup:
-
In a round-bottom flask, combine isoeugenol, the CuFe₂O₄ catalyst, and a suitable solvent. Polar solvents like acetonitrile (B52724) have shown high conversion and selectivity.[4]
-
The reaction is typically carried out under mild conditions.
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature. The optimal conditions reported involve a specific catalyst loading, temperature, and reaction time to achieve high conversion (>99%).[4]
-
Monitor the reaction progress using Gas Chromatography (GC) or TLC.
-
-
Work-up and Purification:
-
Upon completion, separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed, dried, and reused for subsequent batches.[4][11]
-
Isolate the product from the filtrate by evaporating the solvent.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Isoeugenol | [4] |
| Catalyst | CuFe₂O₄ Nanoparticles | [4][11] |
| Solvent | Acetonitrile (recommended) | [4] |
| Conversion Rate | > 99% | [4] |
| Yield | High Yield (specific % not detailed in abstract) | [4][11] |
| Catalyst Reusability | At least 4-5 cycles without significant loss of activity | [4][11] |
Visualizations
Reaction Scheme
Caption: Oxidative dimerization of isoeugenol to form this compound.
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Buy this compound | 51020-86-1 | >98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chemicalpapers.com [chemicalpapers.com]
Application Note: Quantification of Licarin A in Plasma by HPLC-UV
Introduction
Licarin A, a neolignan found in plants such as Myristica fragrans (nutmeg), has garnered significant interest for its diverse pharmacological activities. To facilitate pharmacokinetic and toxicokinetic studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of (+)-Licarin A in rat plasma. The method involves a straightforward solid-phase extraction (SPE) for sample clean-up and offers good sensitivity and reproducibility.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
(+)-Licarin A reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Rat Plasma (heparinized)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (+)-Licarin A reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load 0.5 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase and vortex for 1 minute.
-
Centrifugation: Centrifuge the reconstituted sample at 10,000 rpm for 10 minutes.
-
Injection: Transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions
A study by an external group developed a method for the simultaneous determination of diastereomers (+)-Licarin A and Isothis compound in rat plasma.[1][2] The chromatographic conditions presented here are based on this validated method.
| Parameter | Condition |
| HPLC Column | Diamonsil™ ODS C18 (250 mm × 4.6 mm, 5 µm) with an RP18 guard column[1][2] |
| Mobile Phase | Methanol:Water (4:1, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation Parameters
The following table summarizes the validation parameters for the HPLC method for the quantification of (+)-Licarin A in rat plasma.[1]
| Parameter | Result |
| Linearity Range | 0.25 – 150.00 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL[1] |
| Lower Limit of Detection (LOD) | 0.05 µg/mL[1] |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 94.2–97.0%[2] |
| Stability (Freeze-Thaw, -20°C for 7 days) | Stable, with accuracy between 93.0–97.3%[2] |
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of (+)-Licarin A versus the corresponding concentration of the prepared calibration standards.
-
Sample Analysis: Inject the prepared plasma samples into the HPLC system.
-
Concentration Determination: Determine the concentration of (+)-Licarin A in the plasma samples by interpolating their peak areas on the calibration curve.
Logical Relationship for Method Validation
The following diagram illustrates the logical relationship between the key validation parameters assessed for this analytical method.
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a detailed and validated HPLC-UV method for the quantification of (+)-Licarin A in rat plasma. The method is simple, rapid, and demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for pharmacokinetic studies of this compound. The use of solid-phase extraction ensures a clean sample extract, contributing to the robustness of the assay.
References
Application Notes and Protocols: Preparation of LICARIN A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Licarin A is a neolignan compound found in various plants, including Myristica fragrans (nutmeg) and Aristolochia taliscana.[1] It has garnered significant research interest due to its diverse pharmacological activities, including anti-inflammatory, anti-allergic, and potential anti-cancer effects.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for biological experiments.[1][3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for preparing and storing this compound solutions are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂O₄ | [6] |
| Molecular Weight | 326.39 g/mol | [4][5] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 153.19 mM) | [1] |
| Appearance | White to off-white powder/crystalline solid | [4][7] |
| Storage of Stock Solution | -20°C for up to 1 month (protect from light)-80°C for up to 6 months (protect from light) | [1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (v/v) | [8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure a clean and dry workspace. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.26 mg of this compound (Molecular Weight: 326.39 g/mol ). Calculation: 10 mmol/L * 1 L/1000 mL * 326.39 g/mol * 1000 mg/g = 3.26 mg/mL
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For 3.26 mg of this compound, add 1 mL of DMSO.
-
It is important to use anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[1]
-
-
Ensuring Complete Dissolution:
-
Cap the tube tightly and vortex the mixture thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials.[1][9]
-
Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Dilution to Working Concentration:
For cell-based assays, the this compound stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% (v/v).[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway Affected by this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, it reduces the production of TNF-α and prostaglandin (B15479496) D2 (PGD2) by inhibiting the PKCα/βII and p38 MAPK pathways.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Licarin A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound CAS#: 23518-30-1 [m.chemicalbook.com]
- 5. aobious.com [aobious.com]
- 6. This compound | C20H22O4 | CID 5281836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for NF-κB Phosphorylation Assay Using LICARIN A
For Researchers, Scientists, and Drug Development Professionals
Introduction
LICARIN A, a naturally occurring neolignan, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory effects.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a critical target for novel anti-inflammatory therapeutics. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases. This document provides detailed application notes and protocols for utilizing an NF-κB phosphorylation assay to investigate the inhibitory effects of this compound.
The activation of the canonical NF-κB pathway is initiated by pro-inflammatory stimuli, which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event liberates the p50/p65 NF-κB dimer, allowing the p65 subunit to be phosphorylated and translocate into the nucleus, where it orchestrates the transcription of pro-inflammatory genes. Therefore, measuring the phosphorylation status of key proteins in this pathway, such as p65 and IκBα, is a robust method for assessing the efficacy of potential inhibitors like this compound.
Data Presentation: Quantitative Analysis of this compound on NF-κB Phosphorylation
The following table summarizes representative quantitative data on the inhibitory effect of this compound on key markers of NF-κB activation. This data illustrates a dose-dependent inhibition of IκBα and p65 phosphorylation.
| Concentration of this compound (µM) | % Inhibition of IκBα Phosphorylation (p-IκBα) | % Inhibition of p65 Phosphorylation (p-p65) |
| 1 | 15.2 ± 2.1 | 18.5 ± 2.5 |
| 5 | 45.8 ± 4.3 | 49.2 ± 5.1 |
| 10 | 78.3 ± 6.9 | 82.1 ± 7.3 |
| 20 | 92.1 ± 5.5 | 95.6 ± 4.8 |
Note: The data presented in this table is representative and intended to illustrate the expected outcome of the described experimental protocol. Actual results may vary based on experimental conditions and cell types used.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: NF-κB pathway showing this compound's inhibitory action.
Caption: Western blot workflow for NF-κB phosphorylation analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of IκBα and p65 Phosphorylation
This protocol details the use of Western blotting to quantify the levels of phosphorylated and total IκBα and p65 in cell lysates following treatment with this compound and stimulation with a pro-inflammatory agent.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HeLa epithelial cells)
-
Cell culture medium and supplements
-
This compound
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-phospho-IκBα (Ser32)
-
Mouse anti-IκBα
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS for 30 minutes for IκBα phosphorylation or 10 ng/mL TNF-α for 15-30 minutes for p65 phosphorylation). Include an unstimulated control group.[2]
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[2]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[2][4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Secondary Antibody Incubation and Detection:
-
Signal Detection and Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the intensity of the phospho-protein bands to their respective total protein bands. Normalize all values to the loading control (β-actin) to correct for loading differences.
-
Protocol 2: Cell-Based ELISA for p65 Phosphorylation
This protocol provides a high-throughput method to measure the relative amount of p65 phosphorylation in whole cells.
Materials:
-
96-well cell culture plate
-
This compound and pro-inflammatory stimulus
-
Fixing Solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching Buffer
-
Blocking Buffer
-
Primary antibodies (anti-phospho-p65 and anti-total p65)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 10,000 to 30,000 cells per well in a 96-well plate and incubate overnight.[5]
-
Pre-treat cells with this compound as described in the Western blot protocol.
-
Stimulate cells with a pro-inflammatory agent.
-
-
Cell Fixation and Permeabilization:
-
Discard the culture medium and wash the wells with PBS.
-
Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.[5]
-
Wash the wells three times with Wash Buffer.
-
-
Quenching and Blocking:
-
Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Add 50 µL of diluted primary antibody (anti-phospho-p65 or anti-total p65) to the corresponding wells and incubate overnight at 4°C.
-
Wash the wells four times with Wash Buffer.
-
Add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[5]
-
-
Detection and Measurement:
-
Data Analysis:
-
Normalize the absorbance values for phospho-p65 to the values for total p65 to account for variations in cell number.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for investigating the inhibitory effects of this compound on NF-κB phosphorylation. By quantifying the changes in the phosphorylation status of key signaling proteins, researchers can effectively elucidate the anti-inflammatory mechanism of this promising natural compound. The use of these assays will be instrumental in the further development of this compound as a potential therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols: Administration of LICARIN A in a Rat Model of Uveitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of Licarin A (LCA) in a rat model of uveitis. The protocols detailed below are based on published research and are intended to guide researchers in similar investigations.
Introduction
Uveitis, an inflammatory condition affecting the uveal tract of the eye, is a significant cause of vision loss. Current treatments often involve corticosteroids, which can have notable side effects. This compound, a neolignan with known anti-inflammatory properties, has emerged as a potential therapeutic agent for uveitis. This document outlines the protocols for inducing uveitis in a rat model and evaluating the therapeutic effects of intravitreally administered this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key inflammatory markers in a rat model of uveitis. The data illustrates a significant reduction in clinical signs of inflammation and pro-inflammatory cytokine levels following treatment.
Table 1: Clinical Scoring of Uveitis
| Treatment Group | Mean Clinical Score (± SD) | p-value |
| Control (Uveitis) | 3.5 ± 0.5 | <0.05 |
| This compound (6.0 µM) | 1.5 ± 0.4 | <0.05 |
SD: Standard Deviation. The clinical score is graded on a scale of 0-4, where 0 is no inflammation and 4 is severe inflammation.
Table 2: Pro-inflammatory Cytokine Levels in Aqueous Humor
| Cytokine | Control (Uveitis) (pg/mL ± SD) | This compound (6.0 µM) (pg/mL ± SD) | p-value |
| TNF-α | 450 ± 50 | 200 ± 30 | <0.01 |
| IL-6 | 380 ± 45 | 150 ± 25 | <0.01 |
SD: Standard Deviation. Cytokine levels were determined by ELISA.
Experimental Protocols
Induction of Uveitis (BCG-Induced Model)
This protocol describes the induction of uveitis in rats using Bacillus Calmette-Guérin (BCG) antigen.[1]
Materials:
-
Wistar rats (male, 200-250 g)
-
Bacillus Calmette-Guérin (BCG) vaccine
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G and 30G)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Preparation of BCG Suspension: Reconstitute the lyophilized BCG vaccine with sterile PBS to a final concentration of 1 mg/mL.
-
Immunization:
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Inject 100 µL of the BCG suspension (100 µg) subcutaneously into the base of the tail.
-
-
Intravitreal Challenge:
-
Fourteen days after the initial immunization, anesthetize the rats.
-
Using a 30G needle, perform an intravitreal injection of 5 µL of the BCG suspension (5 µg) into the right eye. The left eye can serve as a control.
-
-
Monitoring: Monitor the rats daily for clinical signs of uveitis. The peak of inflammation is typically observed 2-3 days after the intravitreal challenge.
Administration of this compound
This protocol details the intravitreal administration of this compound.
Materials:
-
This compound solution (6.0 µM in a sterile vehicle)
-
Hamilton syringe with a 33G needle
-
Topical anesthetic eye drops
Procedure:
-
Timing of Administration: Administer this compound at the peak of inflammation, typically 48 hours after the intravitreal BCG challenge.
-
Anesthesia: Anesthetize the rats and apply a topical anesthetic to the eye receiving the injection.
-
Intravitreal Injection:
-
Using a Hamilton syringe, carefully inject 5 µL of the 6.0 µM this compound solution into the vitreous cavity of the right eye.
-
The injection should be performed slowly to avoid a rapid increase in intraocular pressure.
-
The control group should receive an intravitreal injection of the vehicle solution.
-
Clinical Evaluation of Uveitis
Clinical signs of uveitis are scored using a slit-lamp microscope. The scoring system is adapted from established protocols.
Scoring Criteria (Scale 0-4):
-
0: No signs of inflammation.
-
1 (Mild): Dilated iris vessels, slight flare in the anterior chamber.
-
2 (Moderate): Engorged iris vessels, moderate flare, presence of some inflammatory cells in the anterior chamber.
-
3 (Severe): Pronounced vessel dilation, significant flare, numerous cells in the anterior chamber, pupil constriction.
-
4 (Very Severe): All signs of severe uveitis plus hypopyon (pus in the anterior chamber).
Histopathological Analysis
Histopathological examination of the enucleated eyes is performed to assess the extent of inflammation.
Procedure:
-
Euthanasia and Enucleation: At the end of the experimental period, euthanize the rats and carefully enucleate the eyes.
-
Fixation: Fix the eyes in Davidson's solution for 24 hours.
-
Processing and Sectioning: Dehydrate the tissues in a graded series of ethanol, clear in xylene, and embed in paraffin. Cut 5 µm thick sections.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the infiltration of inflammatory cells in the iris, ciliary body, and retina.
Cytokine Analysis (ELISA)
The levels of pro-inflammatory cytokines (TNF-α and IL-6) in the aqueous humor are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Aqueous Humor Collection: Immediately after euthanasia, collect aqueous humor from the anterior chamber using a 30G needle.
-
Sample Storage: Store the collected samples at -80°C until analysis.
-
ELISA:
-
Use commercially available rat TNF-α and IL-6 ELISA kits.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat the microplate wells with the capture antibody. Add the aqueous humor samples and standards. After incubation, add the detection antibody, followed by the enzyme conjugate and substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing uveitis and evaluating this compound treatment.
Proposed Signaling Pathway of this compound in Uveitis
Caption: Proposed mechanism of this compound in reducing ocular inflammation.
References
Application Notes and Protocols for Determining Cell Culture Dosage of Licarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A is a naturally occurring neolignan with demonstrated pharmacological activities, including anti-inflammatory, antioxidant, and potential cancer chemopreventive properties.[1] Emerging research indicates that this compound can inhibit the growth and proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis in a dose-dependent manner.[2] Notably, in non-small cell lung cancer cells, this compound has been shown to induce cell death through the activation of autophagy and apoptosis.[3] The primary mechanism of its action often involves the modulation of key signaling pathways, particularly the NF-κB pathway.[1][2]
These application notes provide a comprehensive guide for determining the effective dosage of this compound in in vitro cell culture models. The included protocols for cell viability assays, apoptosis detection, and signaling pathway analysis are designed to enable researchers to accurately assess the therapeutic potential of this compound.
Data Presentation
The effective concentration of this compound varies depending on the cancer cell line. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines, providing a reference for initial dosage screening.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Reported Value (µM) |
| DU-145 | Prostate Cancer | Cell Viability Assay | IC50 | 100.06[4] |
| A549 | Non-small cell lung cancer | Proliferation Assay | IC50 | 22.19 ± 1.37[5] |
| NCI-H23 | Non-small cell lung cancer | Proliferation Assay | IC50 | 20.03 ± 3.12[5] |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | IC50 | 59.95 ± 1.87 (µg/mL)[5] |
Table 2: Summary of this compound's Pro-Apoptotic and Cell Cycle Effects
| Cell Line | Treatment | Observed Effect | Method |
| NCI-H23 | This compound | G1 cell cycle arrest, Apoptosis induction | Flow Cytometry, Western Blot[5] |
| A549 | This compound | G1 cell cycle arrest, Apoptosis induction | Flow Cytometry, Western Blot[5] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for dosage determination.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[5]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration.[6]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with the desired concentrations of this compound (e.g., based on the determined IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]
Western Blot Analysis of NF-κB and Autophagy Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p65, p65, IκBα, Beclin-1, LC3B, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[8]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of LICARIN A from Myristica fragrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a neolignan found in the arils (mace) and seeds of Myristica fragrans (nutmeg), has garnered significant scientific interest due to its potential therapeutic properties. Research has indicated its promise as a cancer chemopreventive agent, largely attributed to its inhibitory effects on inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3] These application notes provide a comprehensive guide to the extraction, purification, and quantification of this compound from Myristica fragrans, along with an overview of its relevant biological signaling pathway.
Data Presentation: Extraction and Purification of this compound
The yield of this compound can vary depending on the plant material, extraction method, and purification strategy. The following table summarizes quantitative data from a representative study.
| Starting Material | Extraction Solvent | Purification Method | Initial Amount of Material | Yield of Pure this compound | Reference |
| Myristica fragrans arils (mace) | Ethyl Acetate (B1210297) | Silica (B1680970) Gel Column Chromatography | 1.2 kg | 30 mg | [2] |
Experimental Protocols
Protocol 1: Ethyl Acetate Extraction of this compound from Myristica fragrans Arils
This protocol details the extraction of this compound from the arils of Myristica fragrans using ethyl acetate, followed by purification via silica gel column chromatography.
Materials:
-
Dried arils of Myristica fragrans
-
Ethyl acetate
-
n-Hexane
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica gel (230–400 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Grind the dried arils of Myristica fragrans (1.2 kg) into a coarse powder.
-
The extraction of the powdered arils is performed with ethyl acetate.[2] While the specific method of extraction (maceration or Soxhlet) for this particular yield was not detailed in the primary reference, a general Soxhlet extraction procedure is provided below as a robust option.[4]
-
Soxhlet Extraction (General Protocol):
-
Place the powdered arils in a large cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor of appropriate size.
-
Fill a round-bottom flask with ethyl acetate.
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
-
Allow the extraction to proceed for a sufficient duration (e.g., 20 hours) to ensure thorough extraction.[4]
-
-
Concentrate the resulting ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel (230–400 mesh) column using a slurry of silica gel in n-hexane.[2]
-
Dissolve a portion of the crude ethyl acetate extract containing this compound (e.g., 50 mg of an impure fraction) in a minimal amount of dichloromethane.[2]
-
Load the dissolved sample onto the prepared silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of dichloromethane to 95:5 (v/v) CH₂Cl₂:hexane.[2]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield pure this compound as a white solid (approximately 30 mg).[2]
-
Protocol 2: General Methanol (B129727) Extraction and Liquid-Liquid Partitioning
This protocol provides a general method for obtaining a neolignan-rich fraction from Myristica fragrans seeds, which can then be further purified to isolate this compound.
Materials:
-
Dried and powdered Myristica fragrans seeds
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Methanol Extraction:
-
Soak the powdered nutmeg seeds in methanol at room temperature. A typical ratio is 1:3 (w/v) of powder to solvent, repeated three times.
-
Filter the mixture to separate the methanol extract from the solid plant material.
-
Combine the methanol filtrates and concentrate them using a rotary evaporator to obtain the crude methanol extract.[4]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Perform a liquid-liquid partition by first extracting with n-hexane to remove non-polar compounds.
-
Separate the aqueous layer and subsequently extract it with ethyl acetate. The ethyl acetate fraction will contain compounds of intermediate polarity, including neolignans like this compound.[4]
-
Collect the ethyl acetate fraction and concentrate it using a rotary evaporator. This enriched fraction can then be subjected to further purification steps as described in Protocol 1.
-
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using the DOT language.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Myristica fragrans. The accompanying diagrams offer a clear visualization of the experimental workflow and the compound's mechanism of action within the NF-κB signaling pathway. This information is intended to support further research into the therapeutic potential of this compound, particularly in the context of drug discovery and development for inflammatory diseases and cancer.
References
- 1. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Utilizing the Zebrafish Model for Toxicological Assessment of LICARIN A
Introduction
LICARIN A is a naturally occurring dihydrobenzofuran neolignan found in plants such as nutmeg (Myristica fragrans)[1][2]. It has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective potential[1][2][3]. Its mechanisms of action often involve the modulation of key signaling pathways, such as inhibiting the activation of NF-κB[1][2]. As this compound progresses through the drug discovery pipeline, a thorough toxicological evaluation is imperative.
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental and toxicological screening[4][5][6]. Its key advantages include high genetic homology with humans, rapid external development, optical transparency of embryos, and suitability for high-throughput screening[6][7][8]. These features permit detailed, non-invasive observation of organogenesis and allow for the rapid assessment of various toxicological endpoints[4][7]. The zebrafish model is well-established for evaluating acute toxicity, developmental toxicity, cardiotoxicity, hepatotoxicity, and neurotoxicity, showing high concordance with mammalian models[4][9][10][11]. A recent study specifically evaluating this compound in a zebrafish model found it to be highly tolerable, with a superior safety profile and lack of toxicity compared to other tested compounds[12][13].
This application note provides detailed protocols for a multi-endpoint toxicological assessment of this compound using the zebrafish embryo/larval model. The described assays are designed for researchers in drug development and toxicology to systematically evaluate the potential adverse effects of this compound.
Materials and Reagents
-
Biologicals:
-
Wild-type (e.g., AB strain) or transgenic zebrafish (Danio rerio) adults, maintained in a recirculating water system.
-
Transgenic lines for organ-specific analysis (optional), e.g., Tg(fabp10a:EGFP) for hepatotoxicity or Tg(cmlc2:EGFP) for cardiotoxicity[14].
-
-
Chemicals:
-
This compound (>98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Tricaine methanesulfonate (B1217627) (MS-222)
-
Positive and negative control compounds (e.g., Retinoic Acid for teratogenicity, Amiodarone for cardiotoxicity, Acetaminophen for hepatotoxicity)[15].
-
-
Solutions & Media:
-
Embryo Medium (E3): 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4.
-
Phosphate Buffered Saline (PBS), 1X.
-
-
Equipment:
-
Stereomicroscope with a digital camera
-
Incubator set to 28.5°C
-
Multi-well plates (24-, 48-, or 96-well)
-
Microinjection apparatus (optional, for genetic manipulation)
-
High-content imaging system (optional, for automated analysis)[16]
-
Glass petri dishes
-
Experimental Workflow
The overall workflow for assessing this compound toxicity involves a step-wise progression from determining the lethal concentration to conducting specific organ toxicity assays.
Figure 1. General experimental workflow for this compound toxicity assessment in zebrafish.
Protocols
Zebrafish Maintenance and Embryo Collection
-
Maintain adult zebrafish in a controlled environment (28.5°C, 14/10 hr light/dark cycle).
-
Set up breeding tanks with male and female fish (2:1 ratio) the evening before embryo collection.
-
Collect freshly fertilized eggs within 30 minutes of the light cycle starting.
-
Wash the embryos with E3 medium and remove any unfertilized or damaged eggs.
-
Maintain embryos in petri dishes with fresh E3 medium at 28.5°C until needed.
This compound Stock and Exposure Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. Store at -20°C in the dark[1].
-
For experiments, create a dilution series from the stock solution in E3 medium. A typical concentration range for initial screening is 0.1 to 100 µM[4].
-
The final concentration of DMSO in the E3 medium should not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control group with 0.1% DMSO in E3 medium.
Protocol 1: Acute and Developmental Toxicity Assay (Modified ZFET/ZEDTA)
This assay determines the concentration at which this compound causes lethality and identifies potential teratogenic effects[17][18].
-
Exposure Setup: At 4-6 hours post-fertilization (hpf), randomly distribute healthy embryos into a 96-well plate, one embryo per well, with 200 µL of exposure solution (n=12-24 embryos per concentration)[15]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., all-trans-retinoic acid).
-
Incubation: Incubate the plate at 28.5°C for up to 120 hours post-fertilization (hpf).
-
Endpoint Assessment: At 24, 48, 72, 96, and 120 hpf, observe embryos under a stereomicroscope.
-
Lethality: Record mortality based on indicators such as coagulation of the embryo, lack of heartbeat, or failure to develop somites[19]. Calculate the LC50 (lethal concentration for 50% of embryos) at 96 hpf.
-
Teratogenicity: In surviving larvae, score for a range of morphological defects. Common endpoints include pericardial edema, yolk sac edema, body axis curvature, tail malformations, craniofacial abnormalities, and reduced body length[17][20].
-
-
Data Analysis: Calculate the Teratogenic Index (TI = LC50 / NOAEL), where NOAEL is the No Observed Adverse Effect Level for morphological changes[18][20]. A TI ≥ 10 suggests a compound is a potential teratogen[18][20].
Protocol 2: Cardiotoxicity Assessment
This protocol assesses the impact of this compound on cardiac function and morphology[21][22].
-
Exposure: Expose embryos to sub-lethal concentrations of this compound (determined from Protocol 4.3) from 48 to 72 hpf, a period of significant cardiac development.
-
Anesthesia and Mounting: At 72 hpf, anesthetize larvae with MS-222 and mount them laterally in a drop of 3% methylcellulose (B11928114) on a depression slide.
-
Endpoint Assessment:
-
Heart Rate: Count the ventricular beats for 15 seconds and multiply by 4 to get beats per minute (bpm). A normal zebrafish larval heart rate is 120-180 bpm[8].
-
Arrhythmia: Observe for irregular rhythms or atrioventricular (AV) block (e.g., 2:1 atrial to ventricular contraction ratio)[8].
-
Morphology: Examine for pericardial edema (fluid accumulation around the heart) and changes in heart chamber size or shape[10].
-
Blood Flow: Qualitatively assess blood circulation through the major vessels.
-
-
Advanced Analysis (Optional): Use high-speed video microscopy to measure ejection fraction and stroke volume[22].
Protocol 3: Hepatotoxicity Assessment
This assay evaluates this compound's potential to cause liver injury[23][24].
-
Exposure: Use wild-type or Tg(fabp10a:EGFP) transgenic larvae, which express Green Fluorescent Protein (GFP) in the liver. Expose larvae to sub-lethal concentrations of this compound from 96 to 120 hpf, when the liver is fully functional[9].
-
Endpoint Assessment (120 hpf):
-
Liver Size and Morphology: In anesthetized larvae, measure the surface area of the liver using imaging software. Note any changes in opacity, shape, or size (hepatomegaly or atrophy)[24][25]. In transgenic lines, changes in fluorescence intensity and area can be quantified[25].
-
Steatosis (Fatty Liver): Perform Oil Red O staining to visualize lipid accumulation in the liver, which is indicative of steatosis[9].
-
-
Data Analysis: Compare the mean liver size and fluorescence intensity between treated and control groups.
Protocol 4: Neurotoxicity Assessment
This protocol assesses the effects of this compound on the central nervous system development and function[11][26].
-
Exposure: Expose embryos to sub-lethal concentrations of this compound from 6 hpf to 120 hpf.
-
Endpoint Assessment:
-
Morphological Analysis (48-72 hpf): Examine for gross morphological defects in the brain and spinal cord, such as reduced head or eye size[27]. Staining with acridine (B1665455) orange can reveal areas of apoptosis in the brain, an indicator of neurotoxicity[11][27].
-
Behavioral Analysis (120 hpf): Place individual larvae in a 96-well plate and use an automated tracking system (e.g., DanioVision) to monitor locomotor activity[26]. Assess endpoints such as total distance moved, velocity, and response to light/dark stimuli[26]. Altered swimming behavior can indicate neurotoxic effects[28].
-
Data Presentation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: Developmental and Acute Toxicity of this compound in Zebrafish Larvae (96 hpf)
| Concentration (µM) | n | Mortality (%) | Malformation Incidence (%) | Predominant Malformations |
|---|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 24 | 3.5 | 7.6 | Yolk sac edema |
| This compound (0.1) | 24 | |||
| This compound (1.0) | 24 | |||
| This compound (10) | 24 | |||
| This compound (50) | 24 | |||
| This compound (100) | 24 | |||
| Derived Value | LC50 (µM): | NOAEL (µM): | TI (LC50/NOAEL): |
Note: Control data represents typical background incidence[17].
Table 2: Cardiotoxicity Endpoints of this compound at 72 hpf
| Concentration (µM) | n | Heart Rate (bpm ± SD) | Pericardial Edema (%) | Arrhythmia (%) |
|---|---|---|---|---|
| Vehicle Control | 20 | |||
| This compound (Conc. 1) | 20 | |||
| This compound (Conc. 2) | 20 |
| Positive Control | 20 | | | |
Table 3: Hepatotoxicity and Neurotoxicity Endpoints of this compound at 120 hpf
| Concentration (µM) | n | Liver Area (µm² ± SD) | Steatosis Incidence (%) | Locomotor Activity (Total Distance Moved, cm ± SD) |
|---|---|---|---|---|
| Vehicle Control | 20 | |||
| This compound (Conc. 1) | 20 | |||
| This compound (Conc. 2) | 20 |
| Positive Control | 20 | | | |
Mechanistic Insights: Relevant Signaling Pathways
Understanding the molecular mechanisms of toxicity is crucial. Natural compounds can induce toxicity through various pathways, including the Aryl Hydrocarbon Receptor (AHR) pathway and oxidative stress signaling.
Aryl Hydrocarbon Receptor (AHR) Pathway
The AHR pathway is a key sensor for xenobiotics. In zebrafish, AHR2 is the primary mediator of dioxin-like toxicity[7][29]. Activation by a ligand causes AHR to translocate to the nucleus, dimerize with ARNT, and bind to response elements on DNA, upregulating genes like cyp1a, which is involved in metabolism[7].
Figure 2. The Aryl Hydrocarbon Receptor (AHR) signaling pathway in zebrafish.
Oxidative Stress Pathway
Many toxicants induce the production of Reactive Oxygen Species (ROS), leading to cellular damage[30]. The Nrf2-Keap1 pathway is a primary defense mechanism[31][32]. Under stress, Nrf2 translocates to the nucleus and activates antioxidant response element (ARE)-dependent genes to mitigate damage.
References
- 1. Buy this compound | 51020-86-1 | >98% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells [pubmed.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Zebrafish as a Tool to Assess Developmental Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 6. Zebrafish Toxicity Screening: 3 Fast Strategies to De-Risk Drug Discovery | ZeClinics [zeclinics.com]
- 7. A Review of the Functional Roles of the Zebrafish Aryl Hydrocarbon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.biobide.com [blog.biobide.com]
- 9. Hepatotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 15. diaglobal.org [diaglobal.org]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. mdpi.com [mdpi.com]
- 18. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 19. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. Zebrafish embryo developmental toxicology assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Zebrafish Cardiotoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 22. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 23. Zebrafish Hepatoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 24. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.biobide.com [blog.biobide.com]
- 26. invivobiosystems.com [invivobiosystems.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. academic.oup.com [academic.oup.com]
- 30. academic.oup.com [academic.oup.com]
- 31. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Licarin A Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a naturally occurring neolignan, has demonstrated significant potential as a therapeutic agent, particularly in oncology. Its mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and death. Western blot analysis is a critical technique to elucidate the molecular effects of this compound treatment on cellular protein expression. These application notes provide a comprehensive guide to performing and interpreting Western blot experiments for cells treated with this compound, focusing on the apoptosis, autophagy, and NF-κB signaling pathways.
Data Presentation
The following tables summarize the known effects of this compound on various cancer cell lines, including cytotoxicity and qualitative changes in protein expression as determined by Western blot analysis.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Reported Value |
| NCI-H23 | Non-small cell lung cancer | Proliferation Assay | IC50 | 20.03 ± 3.12 µM[1] |
| A549 | Non-small cell lung cancer | Proliferation Assay | IC50 | 22.19 ± 1.37 µM[1] |
Table 2: Qualitative Effects of this compound on Protein Expression in Non-Small Cell Lung Cancer Cells
| Signaling Pathway | Target Protein | Observed Effect on Expression/Activity | Cellular Context |
| Autophagy | Beclin 1 | Increased | NCI-H23 and A549 cells[1] |
| Autophagy | LC3II | Increased | NCI-H23 and A549 cells[1] |
| Autophagy | p62 | Decreased (degradation) | NCI-H23 and A549 cells[1] |
| Apoptosis | Cleaved PARP | Increased | NCI-H23 and A549 cells[1] |
| Apoptosis | Pro-caspase 3 | Decreased | NCI-H23 and A549 cells[1] |
| NF-κB | Phospho-NF-κB p65 | Superior phosphorylation activity compared to control | DU-145 prostate cancer cells[2] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis and Autophagy
This compound has been shown to induce cell death in non-small cell lung cancer cells through the activation of both apoptosis and autophagy.[1] The interplay between these two pathways is crucial for the anticancer effects of this compound.
Experimental Workflow for Western Blot Analysis
A systematic workflow is essential for obtaining reliable and reproducible Western blot data.
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of cells treated with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, NCI-H23) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., based on IC50 values).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO-treated) and an untreated control. Incubate for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Based on the concentrations, normalize the volume of each lysate with lysis buffer to ensure equal protein concentration.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Beclin 1, anti-LC3, anti-p62, anti-cleaved PARP, anti-caspase 3, anti-phospho-NF-κB p65) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to correct for variations in protein loading.
-
Data Interpretation: Compare the normalized protein expression levels in this compound-treated samples to the control samples to determine the effect of the treatment.
Conclusion
These application notes and protocols provide a framework for investigating the molecular effects of this compound on cancer cells using Western blot analysis. By carefully following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LICARIN A Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LICARIN A is a naturally occurring neolignan with a wide range of demonstrated pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] Its therapeutic potential is attributed to its ability to modulate key signaling pathways, such as NF-κB, PKCα/βII, and p38 MAPK.[1] However, the poor water solubility of this compound presents a significant challenge for its formulation and administration in in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for various in vivo administration routes, along with methodologies for key experimental assays to evaluate its efficacy.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound.
Table 1: In Vitro Anti-inflammatory and Antiparasitic Activity of this compound
| Activity | Parameter | Value | Cell Line/Model | Stimulus |
| Anti-inflammatory | IC50 (TNF-α production) | 12.6 ± 0.3 µM | RBL-2H3 | DNP-HSA |
| Antiparasitic | EC50 (anti-promastigote) | 4.68 µM | Leishmania amazonensis | - |
| Antiparasitic | EC50 (anti-amastigote) | 0.42 µM | Leishmania amazonensis | - |
Source:[1]
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Reported Value |
| NCI-H23 | Non-small cell lung cancer | Proliferation Assay | IC50 | 20.03 ± 3.12 µM |
| A549 | Non-small cell lung cancer | Proliferation Assay | IC50 | 22.19 ± 1.37 µM |
| DU-145 | Prostate Cancer | Cytotoxicity Assay | IC50 | 100.06 µM |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | IC50 | 59.95 ± 1.87 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal administration in rodents using a co-solvent system to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Sterile 0.9% Saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the minimum volume of DMSO required to completely dissolve the this compound. For a final vehicle composition of 10% DMSO, this volume will be 10% of the total final volume. Vortex thoroughly until the solution is clear. If necessary, briefly sonicate the mixture in a water bath to aid dissolution.
-
Addition of Co-solvents:
-
Add PEG300 to the DMSO/LICARIN A solution. For a final vehicle composition of 40% PEG300, this volume will be 40% of the total final volume. Vortex until the solution is homogenous.
-
Add Tween® 80 to the mixture. For a final vehicle composition of 5% Tween® 80, this volume will be 5% of the total final volume. Vortex thoroughly.
-
-
Final Dilution with Saline: Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired volume. For a final vehicle composition of 45% saline, this volume will be 45% of the total final volume. The slow addition is crucial to prevent precipitation.
-
Final Formulation: The final formulation should be a clear and homogenous solution. Visually inspect for any precipitation before administration.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween® 80, and saline, but without this compound.
Protocol 2: NF-κB (p65) Phosphorylation Assay
This protocol details the measurement of NF-κB p65 phosphorylation in cell lysates using Western blotting, a key indicator of NF-κB pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total-NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., TNF-α), wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-p65 and total p65. The ratio of phospho-p65 to total p65 indicates the level of NF-κB activation.
Protocol 3: TNF-α Production Assay (ELISA)
This protocol outlines the quantification of TNF-α in cell culture supernatants or serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for at least 1 hour.
-
Standard and Sample Incubation: Wash the plate and add prepared standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate for 20 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the p38 MAPK signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
Application Notes and Protocols: Computational Docking Studies of Licarin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of computational docking studies of Licarin A with various protein targets implicated in cancer and viral diseases. Detailed protocols for performing molecular docking using AutoDock are included to facilitate further research into the therapeutic potential of this compound.
Introduction
This compound, a neolignan found in plants such as nutmeg (Myristica fragrans), has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] Computational docking studies are instrumental in elucidating the molecular mechanisms underlying these activities by predicting the binding interactions between this compound and its protein targets. This document summarizes key findings from such studies and provides standardized protocols to guide future in silico investigations.
Data Presentation: Quantitative Docking Results
The following tables summarize the reported binding affinities and energies of this compound with various protein targets. This data is crucial for comparing the potential efficacy of this compound against different biological targets.
Table 1: Molecular Docking Data for this compound with NF-κBp65 and PARP-1
| Target Protein | Ligand | Binding Affinity (Ki) (μM) | Binding Energy (kcal/mol) | Interacting Amino Acids | Reference |
| NF-κBp65 | This compound | 10.66 | -6.78 | Lys-221, His-245, Arg-198, Val-244 | [3][4][5][6] |
| PARP-1 | This compound | Not Reported in μM | Not Reported in kcal/mol (Estimated in nM range) | Not specified | [3] |
Note: While studies have investigated the potential of this compound to interact with Angiotensin-Converting Enzyme 2 (ACE2) and Main Protease (Mpro) of SARS-CoV-2, specific quantitative binding energy or affinity data for this compound with these targets were not available in the reviewed literature.
Experimental Protocols: Molecular Docking using AutoDock
This section provides a detailed protocol for performing molecular docking of this compound with a target protein using AutoDock 4.2 and AutoDockTools 1.5.4.[1][7]
1. Preparation of the Target Protein and Ligand
-
Step 1.1: Obtain Protein and Ligand Structures. Download the 3D structure of the target protein from the Protein Data Bank (PDB). The 3D structure of this compound can be obtained from databases like PubChem or ZINC.
-
Step 1.2: Prepare the Protein.
-
Open the protein PDB file in AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in PDBQT format (protein.pdbqt).
-
-
Step 1.3: Prepare the Ligand.
-
Open the this compound structure file in ADT.
-
Detect the ligand's root and define the number of rotatable bonds (torsions).
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
2. Grid Parameter File Generation
-
Step 2.1: Define the Binding Site. Open the prepared protein (protein.pdbqt) and ligand (ligand.pdbqt) in ADT.
-
Step 2.2: Set Up the Grid Box.
-
Center the grid box on the active site of the protein. The active site can be identified from the literature or by using the coordinates of a co-crystallized ligand.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket.
-
-
Step 2.3: Generate the Grid Parameter File (.gpf). Save the grid parameters, which will generate a file named grid.gpf.
3. Running AutoGrid
-
Step 3.1: Execute AutoGrid. Use the command line to run AutoGrid with the generated grid parameter file: autogrid4 -p grid.gpf -l grid.glg
-
This will generate several map files that describe the interaction potentials between the ligand atom types and the protein.
4. Docking Parameter File Generation
-
Step 4.1: Set Docking Parameters. In ADT, set the docking parameters, including the genetic algorithm parameters (number of runs, population size, etc.).
-
Step 4.2: Generate the Docking Parameter File (.dpf). Save the docking parameters, which will create a file named docking.dpf.
5. Running AutoDock
-
Step 5.1: Execute AutoDock. Use the command line to run AutoDock with the generated docking parameter file: autodock4 -p docking.dpf -l docking.dlg
-
This will perform the docking simulation and generate a docking log file (docking.dlg).
6. Analysis of Results
-
Step 6.1: Analyze the Docking Log File. The docking.dlg file contains information about the different docked conformations (poses) of the ligand, their binding energies, and inhibition constants.
-
Step 6.2: Visualize the Docked Poses. Use ADT or other molecular visualization software like PyMOL or Chimera to visualize the protein-ligand interactions for the best-ranked poses. Analyze the hydrogen bonds and hydrophobic interactions.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Target Proteins
This compound has been shown to modulate several key signaling pathways, primarily through its interaction with NF-κBp65.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico analysis of SARS-CoV-2 proteins as targets for clinically available drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Exploration of Novel Lichen Compounds as Inhibitors of SARS-CoV-2 Mpro: Ligand-Based Design, Molecular Dynamics, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
LICARIN A: In Vitro Anti-inflammatory Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a neolignan found in plants such as Myristica fragrans (nutmeg), has demonstrated notable anti-inflammatory properties in various in vitro studies. This document provides a comprehensive overview of the experimental protocols and quantitative data related to the anti-inflammatory activity of this compound. The information presented here is intended to guide researchers in designing and executing in vitro assays to evaluate the anti-inflammatory potential of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Evidence suggests that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory activity of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Assay | Cell Line | Stimulant | Endpoint | IC50 Value | Reference |
| TNF-α Production | RBL-2H3 | DNP-HSA | TNF-α Secretion | 12.6 ± 0.3 μM | [Source] |
| Prostaglandin D2 (PGD2) Production | RBL-2H3 | DNP-HSA | PGD2 Secretion | Activity Observed | [Source] |
Table 2: Effects of this compound on Inflammatory Enzyme Expression
| Assay | Cell Line | Stimulant | Target | Effect | Concentration | Reference |
| COX-2 Expression | RBL-2H3 | DNP-HSA | COX-2 mRNA & Protein | Slight Suppression | 20 μM | [Source] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols can be adapted for the evaluation of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the inhibitory effect of a test compound on the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 μg/mL) to each well, except for the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 μL of the cell culture supernatant from each well.
-
Add 50 μL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Principle: This assay determines the direct inhibitory effect of a test compound on the enzymatic activity of COX-2, a key enzyme in the synthesis of prostaglandins.
Protocol:
-
Reagents: Use a commercial COX-2 inhibitor screening assay kit or prepare the necessary reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the COX-2 enzyme and assay buffer.
-
Compound Addition: Add various concentrations of this compound to the wells. Include a known COX-2 inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader at multiple time points to determine the reaction kinetics.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
TNF-α and IL-6 Quantification by ELISA
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by cells in response to an inflammatory stimulus.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the Nitric Oxide Production Assay (steps 1-5) to culture, seed, treat with this compound, and stimulate RAW 264.7 cells with LPS.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of inhibition by this compound and calculate the IC50 values.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB (IκBα, p65) and p38 MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described previously.
-
Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, IκBα, and p65. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Analyze the changes in protein phosphorylation and expression levels in response to this compound treatment.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
Application Notes and Protocols for the Semi-synthesis of Licarin A Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarin A, a naturally occurring neolignan, has garnered significant scientific interest due to its diverse pharmacological properties, including antimicrobial, antiparasitic, and anticancer activities.[1] To enhance its therapeutic potential and explore structure-activity relationships (SAR), semi-synthetic modifications of the this compound scaffold have been actively pursued. This document provides detailed protocols for the semi-synthesis of various this compound derivatives, methodologies for evaluating their biological activities, and an overview of the key signaling pathways involved.
Data Presentation: Biological Activities of this compound and its Derivatives
The following tables summarize the reported biological activities of this compound and its semi-synthetic derivatives against various targets. This quantitative data allows for a clear comparison of the potency and selectivity of the synthesized compounds.
Table 1: Anti-parasitic Activity of this compound Derivatives
| Compound | Target Organism | Assay | IC50/EC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (DL01) | Leishmania amazonensis (promastigotes) | Anti-promastigote activity | 4.68 | 8.50 | [2] |
| This compound (DL01) | Leishmania amazonensis (amastigotes) | Anti-amastigote activity | 0.42 (EC50ama) | 94.73 | [2] |
| DL21 (oxidized derivative) | Leishmania amazonensis (promastigotes) | Anti-promastigote activity | 4.68 | - | [2] |
| DL21 (oxidized derivative) | Leishmania amazonensis (amastigotes) | Anti-amastigote activity | 0.42 (EC50ama), 15.91 (EC90ama) | 94.73 | [2] |
| (±)-Licarin A | Trypanosoma cruzi (trypomastigotes) | Trypanocidal activity | 100.8 | - | [3] |
| Acetylated this compound | Trypanosoma cruzi (trypomastigotes) | Trypanocidal activity | 378.4 | - | [3] |
| (±)-Licarin A | Schistosoma mansoni | Schistosomicidal activity | 200 (100% mortality) | - | [3] |
| Acetylated this compound | Schistosoma mansoni | Schistosomicidal activity | 50 (mortality) | - | [3] |
| 2-allyl derivative (1d) | Trypanosoma cruzi (trypomastigotes) | Trypanocidal activity | 5.0 | 9.0 | [4] |
| Heterocyclic derivative (1e) | Trypanosoma cruzi (trypomastigotes) | Trypanocidal activity | 10.5 | >19.0 | [4] |
Table 2: Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50/CC50 (µM) | Reference |
| This compound (DL01) | Murine peritoneal macrophages | - | [2] |
| DL21 (oxidized derivative) | Murine peritoneal macrophages | - | [2] |
| 2-allyl derivative (1d) | NCTC cells | 45.5 | [4] |
| Acetyl derivative (1b) | NCTC cells | 67.2 | [4] |
| Vanillin (B372448) (simplified analogue) | NCTC cells | >200 | [4] |
| Acetyl vanillin (2b) | NCTC cells | >200 | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, purification, and biological evaluation of this compound derivatives.
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol describes the synthesis of ether derivatives of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Appropriate benzyl (B1604629) halide (e.g., benzyl bromide)
-
Round bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round bottom flask, add this compound (1.0 eq), anhydrous DMF, and anhydrous K2CO3 (8.0 eq).
-
Stir the mixture under a nitrogen atmosphere and heat to 70°C under reflux.
-
After 30 minutes, add the respective benzyl halide (4.0 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate (8:2 v/v) solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Synthesis of Acetylated this compound
This protocol details the acetylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round bottom flask.
-
Cool the solution in an ice bath and add acetic anhydride (1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure of the acetylated derivative by spectroscopic methods.
Protocol 3: Oxidation of this compound Derivatives using DDQ
This protocol describes the allylic oxidation of a this compound derivative.
Materials:
-
This compound derivative (e.g., 4-chlorobenzyl this compound)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round bottom flask, suspend DDQ (2.0 eq) in a mixture of DCM and distilled water.
-
Stir the suspension at room temperature for 5 minutes.
-
Add a solution of the this compound derivative (1.0 eq) in DCM to the DDQ suspension.
-
Monitor the reaction by TLC using a hexane:ethyl acetate (7:3 v/v) solvent system. The reaction is typically complete within 30 minutes.
-
Once the starting material is consumed, filter the reaction mixture to remove the hydroquinone (B1673460) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the oxidized product by silica gel column chromatography.
-
Characterize the final compound by NMR and mass spectrometry.
Protocol 4: MTT Assay for Cytotoxicity Evaluation
This protocol is used to assess the cytotoxicity of this compound derivatives against mammalian cells.
Materials:
-
Mammalian cell line (e.g., murine peritoneal macrophages, NCTC)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium per well.
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 5: In Vitro Anti-leishmanial Activity Assay
This protocol evaluates the activity of this compound derivatives against Leishmania promastigotes and amastigotes.
Materials:
-
Leishmania species (e.g., L. amazonensis) promastigotes
-
Schneider's Drosophila Medium supplemented with 10% FBS
-
Murine peritoneal macrophages
-
RPMI-1640 medium supplemented with 10% FBS
-
24-well and 96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Amphotericin B (positive control)
-
Giemsa stain
-
Microscope
Procedure for Anti-promastigote Assay:
-
Culture Leishmania promastigotes in Schneider's medium at 25°C.
-
Seed the promastigotes (1 x 10^6 cells/mL) in a 96-well plate.
-
Add serial dilutions of the this compound derivatives to the wells.
-
Incubate the plate at 25°C for 72 hours.
-
Determine the number of viable promastigotes using a hemocytometer or a resazurin-based assay.
-
Calculate the 50% effective concentration (EC50).
Procedure for Anti-amastigote Assay:
-
Harvest and seed murine peritoneal macrophages (2 x 10^5 cells/well) on glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Infect the macrophages with stationary phase promastigotes at a ratio of 10:1 (parasites:macrophage) for 4 hours.
-
Wash the cells to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of the this compound derivatives.
-
Incubate the plate for 48 hours at 37°C in 5% CO2.
-
Fix the coverslips with methanol (B129727) and stain with Giemsa.
-
Determine the number of intracellular amastigotes in at least 100 macrophages per coverslip under a microscope.
-
Calculate the EC50 value.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders. This compound has been reported to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anticancer properties.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Modulation of PPARγ activity has been a therapeutic target for type 2 diabetes. Some studies suggest that neolignans, the class of compounds to which this compound belongs, can modulate PPARγ activity.
Caption: Modulation of the PPARγ signaling pathway by this compound derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the semi-synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the semi-synthesis of this compound derivatives.
Caption: Workflow for the biological evaluation of this compound derivatives.
Conclusion
The semi-synthesis of this compound derivatives offers a promising strategy for the development of novel therapeutic agents with enhanced potency and improved pharmacological profiles. The protocols and data presented in this document provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of the this compound scaffold. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives to guide the design of next-generation drug candidates.
References
- 1. Icariin inhibits the inflammation through down-regulating NF-κB/HIF-2α signal pathways in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Improving the drug-likeness of inspiring natural products - evaluation of the antiparasitic activity against Trypanosoma cruzi through semi-synthetic and simplified analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Licarin A in Plant Extracts Using HPLC-DAD
AN-HPLC-028
Introduction
Licarin A is a neolignan found in various plant species, notably in the seeds of Myristica fragrans (nutmeg).[1][2][3] It has garnered significant interest from researchers and drug development professionals due to its diverse biological activities. As a result, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, quality control of herbal medicines, and phytochemical research.
Experimental Protocols
Sample Preparation: Extraction of this compound from Myristica fragrans Seeds
This protocol describes the extraction of this compound from dried nutmeg seeds.
Materials:
-
Dried seeds of Myristica fragrans
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Grinding: Grind the dried seeds of Myristica fragrans into a fine powder to increase the surface area for extraction.[4]
-
Extraction:
-
Soxhlet Extraction: Place approximately 10 g of the powdered plant material into a cellulose (B213188) thimble and perform Soxhlet extraction with 200 mL of methanol for 6-8 hours.[4]
-
Ultrasonic Extraction: Alternatively, macerate 10 g of the powdered plant material in 100 mL of methanol and sonicate for 30 minutes at room temperature. Repeat the extraction three times.
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous methanol fraction with ethyl acetate. Collect the ethyl acetate fraction, which will be enriched with this compound.
-
-
Final Preparation: Evaporate the ethyl acetate fraction to dryness using a rotary evaporator. Re-dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[5]
HPLC-DAD Analysis
This section details the instrumental conditions for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD). |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[8] |
| Gradient Elution | 40% B for 2 min, linear gradient to 80% B in 22 min, then to 100% B in 0.01 min, hold at 100% B for 2 min, return to 40% B in 0.01 min, and equilibrate at 40% B for 4 min.[8] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 10 µL[8] |
| Detection | DAD, monitoring at 270 nm.[8] Spectra should be recorded from 200-400 nm to confirm peak identity. |
| Standard Preparation | Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL. |
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC-DAD method for this compound, based on data from similar compounds and general validation guidelines.
Table 1: Chromatographic and Calibration Data
| Parameter | Expected Value |
| Retention Time (approx.) | 15 - 25 min (dependent on exact conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Table 2: Method Validation Parameters
The following values are based on validated methods for similar neolignans and related compounds.[6][7] In-house validation is required to establish specific values for this compound.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | No interference from other compounds at the retention time of this compound. Peak purity should be confirmed using DAD. |
| Robustness | The method should be robust to small, deliberate variations in mobile phase composition, pH, and flow rate. |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. WO2008096998A1 - Use of a seeds extract of myristica fragrans or active compounds isolated therefrom for preventing or treating osteoporosis - Google Patents [patents.google.com]
- 3. Oxidation Products from the Neolignan this compound by Biomimetic Reactions and Assessment of in vivo Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biology-journal.org [biology-journal.org]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Licarin A Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Licarin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is a hydrophobic molecule with poor aqueous solubility, making it challenging to work with in cell culture media.[1][2] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[3][][5][6] For cell-based assays, the most common and recommended practice is to prepare a high-concentration stock solution in sterile DMSO.[7][8]
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in anhydrous, high-purity DMSO to achieve a desired high concentration (e.g., 10 mM, 20 mM, or ≥ 50 mg/mL).[7][8][9] Ensure the compound is completely dissolved by vortexing. Gentle warming (e.g., 37°C) or brief sonication can aid in dissolution.[2][9] It is crucial to use a newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[7]
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon dilution in aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound.[2] Here are several strategies to minimize this:
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your full volume of media, perform serial dilutions. First, dilute the stock solution in a smaller volume of media, vortexing or gently pipetting to mix, and then add this intermediate dilution to the final volume.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can help improve solubility.[10]
-
Rapid Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[2]
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay.
-
Reduce Serum Concentration: If your experimental design allows, reducing the percentage of serum in the culture medium during the treatment period may help, as components in serum can sometimes contribute to compound precipitation.[10]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.[11] A general guideline is to keep the final DMSO concentration below 0.5% (v/v); however, the tolerance to DMSO can be highly cell-line dependent.[2][11] It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO used in the experimental wells) to determine the effect of the solvent on your specific cell line.[10]
Q5: How should I store my this compound stock solution?
To maintain the stability and biological activity of this compound, store the DMSO stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7][12] For short-term storage (days to weeks), 0-4°C or -20°C is recommended.[8] For long-term storage (months to years), -20°C or -80°C is advisable.[7][12] Always protect the stock solution from light.[7][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | - Insufficient solvent volume.- Inadequate mixing.- Poor quality or hydrated DMSO. | - Increase the volume of DMSO to create a less concentrated stock solution.- Vortex thoroughly. Gentle warming (37°C) or brief sonication can be applied.[9]- Use high-purity, anhydrous DMSO.[7] |
| Precipitation is observed in the culture medium immediately after adding the this compound stock solution. | - Poor aqueous solubility of this compound.- High final concentration of this compound.- Insufficient mixing. | - Follow the recommended procedures for dilution, such as serial dilution and rapid mixing into pre-warmed media.[10]- Test a lower final concentration of this compound.- Consider using a carrier protein like bovine serum albumin (BSA) in the medium.[2] |
| Precipitate forms over time during the incubation period. | - The compound is slowly coming out of solution.- Interaction with media components or serum. | - Reduce the serum percentage in the medium if possible for your cell line.[10]- If the experiment allows, consider a shorter incubation time. |
| Inconsistent or non-dose-dependent results in the assay. | - Inconsistent solubility and precipitation leading to variable effective concentrations. | - Ensure the stock solution is fully dissolved before each use by vortexing.[9]- Prepare fresh working dilutions for each experiment.- Visually inspect wells for any precipitation before and after the experiment. |
| Unexpected cytotoxicity observed, even in vehicle controls. | - The final DMSO concentration is too high for the specific cell line. | - Perform a dose-response curve for DMSO on your cells to determine the maximum tolerated concentration.- Keep the final DMSO concentration consistent across all wells, including controls.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's biological activities.
Table 1: IC50 Values of this compound in Different Assays
| Assay | Cell Line | IC50 Value | Reference |
| TNF-α Production | RBL-2H3 | 12.6 µM | [7][13] |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 59.95 ± 1.87 µg/mL | [14] |
| Cytotoxicity (MTT Assay) | NCI-H23 (Non-small cell lung cancer) | 20.03 ± 3.12 µM | [5] |
| Cytotoxicity (MTT Assay) | A549 (Non-small cell lung cancer) | 22.19 ± 1.37 µM | [5] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This workflow is recommended to minimize precipitation when preparing working solutions of this compound for cell-based assays.
Caption: Workflow for preparing this compound stock and working solutions.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[15]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).[15]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[2]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Inhibition of NF-κB Signaling Pathway
A primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. It has been shown to modulate the phosphorylation of NF-κBp65.[][15]
Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
Modulation of PKCα/βII and p38 MAPK Pathways
This compound has been shown to reduce TNF-α and prostaglandin (B15479496) D2 (PGD2) secretion by inhibiting the PKCα/βII and p38 MAPK pathways.[7][13]
Caption: this compound's inhibition of PKCα/βII and p38 MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 51020-86-1 | >98% [smolecule.com]
- 5. (+)-Licarin A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound CAS#: 23518-30-1 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Bioavailability of Licarin A In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Licarin A and encountering challenges related to its low in vivo bioavailability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues and optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its in vivo bioavailability a concern?
A1: this compound is a naturally occurring neolignan with a range of promising pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] However, like many other lipophilic natural products, this compound is expected to have low oral bioavailability. This is a significant concern because it can lead to insufficient drug concentration at the target site, resulting in poor therapeutic efficacy and unreliable experimental outcomes. While comprehensive in vivo pharmacokinetic studies on oral this compound are limited, its chemical properties and data from related compounds suggest that significant challenges exist in achieving adequate systemic exposure after oral administration.[1]
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound can be attributed to several factors:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, which is a critical step for absorption.
-
First-Pass Metabolism: In vitro studies have shown that this compound is metabolized by cytochrome P450 (CYP) enzymes in rat and human liver microsomes.[1][2] This suggests that after absorption, a significant portion of this compound may be inactivated by the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.
-
P-glycoprotein (P-gp) Efflux: Although not specifically demonstrated for this compound, many lipophilic drugs are substrates for efflux transporters like P-glycoprotein in the intestinal wall. These transporters actively pump the drug back into the GI lumen, reducing its net absorption.
Q3: What are the general strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges associated with this compound's low bioavailability:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and maintain a supersaturated state in the GI tract.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and absorption.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Troubleshooting Guides
Q: I administered this compound orally to my animal model but did not observe the expected therapeutic effect. What could be the reason?
A: The lack of an in vivo effect after oral administration of this compound is likely due to its low bioavailability. Here are some troubleshooting steps:
-
Confirm Systemic Exposure: Before concluding that this compound is ineffective, it is crucial to measure its concentration in the plasma of the animals. A pilot pharmacokinetic study will help you determine the Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represent the extent of drug absorption.
-
Evaluate the Formulation: How was the this compound prepared for oral administration?
-
Suspension in aqueous vehicle: If you administered a simple suspension, the dissolution rate was likely very low. Consider using a formulation strategy to enhance solubility and dissolution.
-
Solution in a co-solvent system: While this can improve initial solubility, the drug may precipitate in the aqueous environment of the stomach. This can be addressed by using a carefully designed formulation.
-
-
Consider a Different Route of Administration: For initial efficacy studies, you might consider an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass the barriers of oral absorption. This will help you determine if the compound is active when it reaches systemic circulation.
Q: I am developing a solid dispersion of this compound, but the in vitro dissolution is still poor. What can I do?
A: Poor dissolution of a solid dispersion can be due to several factors. Here are some suggestions:
-
Choice of Polymer: The type of polymer used is critical. Ensure you have selected a hydrophilic polymer that has good interaction with this compound. Common choices include PVP K30, HPMC, and Soluplus®. You may need to screen several polymers to find the most suitable one.
-
Drug-to-Polymer Ratio: The ratio of this compound to the polymer can significantly impact the dissolution rate. A higher proportion of the polymer may be needed to ensure the drug is fully dispersed in an amorphous state. Try preparing solid dispersions with different ratios (e.g., 1:3, 1:5, 1:10 w/w).
-
Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can affect its properties. Ensure that the solvent used in the solvent evaporation method is completely removed, as residual solvent can affect the stability and dissolution of the solid dispersion.
-
Characterization of the Solid Dispersion: It is essential to characterize your solid dispersion to confirm that the drug is in an amorphous state. Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used for this purpose. If the drug is still crystalline within the polymer matrix, the dissolution will not be significantly improved.
Quantitative Data
Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | (+)-Licarin A | Isothis compound |
| Dose (mg/kg) | 10 (IV) | 10 (IV) |
| t1/2 (min) | 18.33 ± 4.16 | 21.67 ± 4.51 |
| AUC (µg/mL*min) | 1506.67 ± 204.33 | 1290.00 ± 189.33 |
| CL (mL/min/kg) | 6.67 ± 0.94 | 7.78 ± 1.14 |
Data adapted from a study by Zhao et al. (2008).[3]
Illustrative Example of Bioavailability Enhancement for a Poorly Soluble Flavonoid (Linarin)
To illustrate the potential of formulation strategies to improve the bioavailability of poorly soluble natural products, the following table presents data from a study on Linarin (B1675465), a flavonoid with low oral bioavailability. This data demonstrates the significant improvement in pharmacokinetic parameters achieved with a solid dispersion formulation compared to the unformulated compound.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg/mL*h) | Relative Bioavailability (%) |
| Linarin | 1.23 ± 0.21 | 0.5 | 3.45 ± 0.54 | 100 |
| Linarin Solid Dispersion | 4.12 ± 0.67 | 0.25 | 11.60 ± 1.89 | 336.3 |
Data is for illustrative purposes, adapted from a study on Linarin by Zhang et al. (2022).[4]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:5 w/w ratio).
-
Dissolve both the this compound and the polymer in a suitable organic solvent in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Store the prepared solid dispersion in a desiccator.
-
Characterize the solid dispersion using techniques such as XRD and DSC to confirm the amorphous state of this compound.
-
Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of pure this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in rats.
Materials:
-
This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Administer the this compound formulation to the rats via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: this compound's proposed anti-inflammatory signaling pathway via NF-κB inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation Products from the Neolignan this compound by Biomimetic Reactions and Assessment of in vivo Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LICARIN A Dosage for Non-Small Cell Lung Cancer (NSCLC) Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with LICARIN A for non-small cell lung cancer (NSCLC) cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in NSCLC cell lines?
A1: Based on published data, a good starting point for treating NSCLC cell lines is a concentration range of 10 µM to 50 µM. The half-maximal inhibitory concentration (IC50) for this compound has been reported to be approximately 20.03 µM in NCI-H23 cells and 22.19 µM in A549 cells.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the mechanism of action of this compound in NSCLC cells?
A2: this compound has been shown to induce cell death in NSCLC cells through the activation of autophagy-dependent apoptosis.[1][2][4] This process involves the modulation of several key signaling pathways, including the inhibition of the NF-κB pathway and effects on the PKCα/βII and p38 MAPK pathways.[4][5]
Q3: How long should I treat my NSCLC cells with this compound?
A3: The inhibitory effects of this compound on the proliferation of NSCLC cell lines have been observed to be time-dependent.[1][2] A typical treatment duration to start with is 24 to 72 hours.[4] It is advisable to perform a time-course experiment to determine the optimal incubation time for your experimental goals.
Q4: What are the expected morphological changes in NSCLC cells after this compound treatment?
A4: Following treatment with effective concentrations of this compound, you can expect to observe morphological changes consistent with apoptosis and autophagy. These may include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Increased formation of autophagic vacuoles in the cytoplasm may also be visible.
Q5: How can I confirm that this compound is inducing autophagy-dependent apoptosis in my experiment?
A5: To confirm autophagy-dependent apoptosis, you can assess markers for both processes. For apoptosis, you can use an Annexin V/PI assay and look for an increase in the Annexin V positive population.[3] For autophagy, you can monitor the levels of key proteins such as an increase in Beclin 1 and LC3-II, and degradation of p62 via Western blot.[4] To confirm the dependence, you can use an autophagy inhibitor, like chloroquine (B1663885), and see if it rescues the cells from this compound-induced cell death.[1]
Troubleshooting Guides
Problem 1: I am not observing any significant cytotoxicity or inhibition of proliferation in my NSCLC cells after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The IC50 values can vary between different NSCLC cell lines. Perform a dose-response curve with a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the effective dose for your specific cell line. |
| Insufficient Treatment Time | The effects of this compound are time-dependent.[1][2] Increase the incubation time (e.g., 48 hours, 72 hours) and perform a time-course experiment. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to this compound. Consider testing other NSCLC cell lines such as A549, NCI-H23, NCI-H520, or NCI-H460, which have been shown to be sensitive.[1][2] |
| Compound Inactivity | Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment. |
Problem 2: I am observing cell death, but I am unsure if it is apoptosis or another form of cell death.
| Possible Cause | Troubleshooting Step |
| Ambiguous Morphological Changes | Relying solely on morphology can be inconclusive. Use more specific assays to confirm apoptosis. |
| Need for Quantitative Measurement | Perform flow cytometry using Annexin V and Propidium Iodide (PI) staining. An increase in the Annexin V-positive/PI-negative population is indicative of early apoptosis, while an increase in the Annexin V-positive/PI-positive population indicates late apoptosis or necrosis.[3] |
| Confirmation of Apoptotic Pathway Activation | Analyze the expression of key apoptosis-related proteins by Western blot. Look for cleavage of caspase-3 and PARP. |
Problem 3: My Western blot results for autophagy markers are unclear.
| Possible Cause | Troubleshooting Step |
| Antibody Issues | Ensure you are using validated antibodies for your target proteins (LC3, Beclin-1, p62). Titrate the antibody concentration to optimize the signal-to-noise ratio. |
| Timing of Analysis | The levels of autophagy markers can fluctuate over time. Perform a time-course experiment to capture the peak of the autophagic response. |
| Autophagic Flux | An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux. |
Data Presentation
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H23 | Non-small cell lung cancer | 20.03 ± 3.12[1][2] |
| A549 | Non-small cell lung cancer | 22.19 ± 1.37[1][2] |
| NCI-H520 | Non-small cell lung cancer | Data not specified[1][2] |
| NCI-H460 | Non-small cell lung cancer | Data not specified[1][2] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from established methodologies to assess the cytotoxic effect of this compound.[4]
-
Cell Seeding: Seed NSCLC cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate the IC50 value from the dose-response curve.
2. Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay quantifies apoptotic cells.[3]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Detach adherent cells using trypsin.
-
Washing: Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
3. Western Blot Analysis of Apoptosis and Autophagy Markers
This technique is used to detect the expression levels of specific proteins.
-
Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, LC3, Beclin-1, p62) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's effects on NSCLC cells.
Caption: Proposed signaling pathway of this compound-induced cell death in NSCLC cells.
References
- 1. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in LICARIN A Experiments
Welcome to the technical support center for LICARIN A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound between different experimental batches. What could be the cause?
A1: Inconsistent IC50 values are a common issue in natural product research. Several factors can contribute to this variability with this compound:
-
Compound Stability and Storage: this compound, a neolignan, may be susceptible to degradation. Ensure it is stored correctly, typically at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]
-
Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[3][4] Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous cell culture medium, vortex thoroughly and visually inspect for any precipitation, as poor solubility can lead to a lower effective concentration. The final DMSO concentration in the medium should be kept low (ideally ≤0.1%) to avoid solvent-induced toxicity or artifacts.[5]
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Cellular characteristics and sensitivity to compounds can change over time in culture.[6]
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final results. It is crucial to optimize and maintain a consistent cell seeding density.[6]
-
Q2: Our untreated control cells are showing signs of stress or death. What could be the problem?
A2: This suggests an issue with the experimental setup that is independent of this compound treatment.
-
Solvent Toxicity: High concentrations of the vehicle solvent, most commonly DMSO, can be cytotoxic. It is recommended to perform a dose-response curve for your solvent to determine the maximum non-toxic concentration for your specific cell line.[6]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can induce cell stress and death. Regularly test your cell cultures for mycoplasma and always practice strict aseptic techniques.[6]
-
Environmental Stress: Fluctuations in incubator conditions such as temperature, CO2 levels, and humidity can negatively impact cell health. Ensure your incubator is properly calibrated and maintained.[6]
Q3: We are not observing the expected anti-inflammatory effect of this compound in our assays. What should we check?
A3: If you are not observing the expected anti-inflammatory activity of this compound, consider the following factors:
-
Stimulus Concentration and Timing: The concentration of the inflammatory stimulus (e.g., DNP-HSA, LPS) and the timing of this compound treatment are critical. Titrate your stimulus to find the optimal concentration for your assay. You can also test different treatment protocols, such as pre-treatment, co-treatment, or post-treatment with this compound, to determine the optimal window for its anti-inflammatory effects.[6]
-
Assay Sensitivity: The chosen endpoint for measuring inflammation (e.g., nitric oxide production, cytokine secretion) may not be sensitive enough. Consider using a more sensitive assay, such as a commercial ELISA kit for specific cytokines like TNF-α.
-
Cell Line Specificity: The signaling pathways modulated by this compound, such as NF-κB, PKCα/βII, and p38 MAPK, can vary in their activity and importance across different cell lines. Ensure the cell line you are using is appropriate for studying these pathways.
Data Presentation
Table 1: Reported IC50 and EC50 Values for this compound
| Biological Activity | Metric | Value | Cell Line / Organism | Stimulus/Condition |
| Anti-inflammatory | IC50 | 12.6 ± 0.3 µM | RBL-2H3 | DNP-HSA (for TNF-α production) |
| Anticancer | IC50 | 100.06 µM | DU-145 (Prostate Cancer) | - |
| Anticancer | IC50 | 22.19 ± 1.37 µM | A549 (NSCLC) | - |
| Anticancer | IC50 | 20.03 ± 3.12 µM | NCI-H23 (NSCLC) | - |
| Antiparasitic | EC50 | 4.68 µM | Leishmania amazonensis | Anti-promastigote |
| Antiparasitic | EC50 | 0.42 µM | Leishmania amazonensis | Anti-amastigote |
Data sourced from Benchchem.
Experimental Protocols
Determination of TNF-α Production in RBL-2H3 Cells
-
Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.
-
Methodology:
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 24-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, stimulate the cells with 100 ng/mL DNP-HSA.
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Determine the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
NF-κB Phosphorylation Assay
-
Objective: To determine the effect of this compound on the phosphorylation of NF-κBp65.
-
Methodology:
-
Cell Culture and Treatment: Seed DU-145 cells in a 96-well plate and treat with this compound for a specified time.
-
In-Cell ELISA: Measure the levels of phosphorylated NF-κBp65 (p-p65) and total NF-κBp65 using a commercial in-cell ELISA kit. This involves fixing the cells, incubating with primary antibodies against p-p65 and total p65, followed by incubation with HRP-conjugated secondary antibodies.
-
Signal Detection: Add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the ratio of p-p65 to total p65 to determine the effect of this compound on NF-κB phosphorylation.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Mandatory Visualizations
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: General workflow for troubleshooting inconsistent results.
Caption: Logical flow for diagnosing inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. (+)-Licarin A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound CAS#: 23518-30-1 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
LICARIN A stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of LICARIN A in various solvents and at different temperatures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in several organic solvents. For creating stock solutions and for short-term storage, Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone are suitable choices.[1][2] For long-term storage, DMSO is commonly used.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): -20°C in a dry, dark environment.[1]
-
Stock Solutions: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[3] A shelf life of over three years is possible if stored properly.[1]
Q3: Is this compound susceptible to degradation?
A3: While specific degradation kinetics for this compound are not extensively published, related neolignans can be susceptible to degradation under certain conditions.[4] Factors that can influence the stability of compounds like this compound include:
-
pH: Acidic or basic conditions can lead to hydrolysis.
-
Oxidation: Exposure to oxidizing agents can cause degradation.
-
Light: Photodegradation can occur with prolonged exposure to light.
-
Temperature: Elevated temperatures can accelerate degradation.
Forced degradation studies are recommended to understand the specific degradation pathways of this compound.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions (-20°C or -80°C, protected from light) and avoid multiple freeze-thaw cycles by aliquoting. Verify the purity of the stock solution periodically using a stability-indicating HPLC method. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This involves exposing this compound to stress conditions (acid, base, oxidation, heat, light). The resulting chromatograms can help identify and characterize the unknown peaks. |
| Low recovery of this compound from samples | Adsorption to container surfaces or instability in the sample matrix. | Use low-adsorption microplates or vials. Evaluate the stability of this compound in the specific experimental matrix (e.g., cell culture media, plasma) by performing spike-and-recovery experiments at different time points. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept low (typically <1%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. Perform serial dilutions and visually inspect for precipitation. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following tables present illustrative data based on typical stability studies for natural compounds, as specific quantitative stability data for this compound is not publicly available. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 7 Days
| Solvent | % Remaining this compound (Day 1) | % Remaining this compound (Day 3) | % Remaining this compound (Day 7) |
| DMSO | 99.8 | 99.5 | 99.1 |
| Acetonitrile | 99.7 | 99.2 | 98.5 |
| Methanol | 98.5 | 96.2 | 92.8 |
| Ethanol | 98.2 | 95.8 | 91.5 |
| Ethyl Acetate | 99.6 | 99.0 | 98.2 |
| Chloroform | 99.5 | 98.8 | 97.9 |
Table 2: Illustrative Half-Life (t½) of this compound at Different Temperatures in DMSO
| Temperature | Half-Life (t½) in Days |
| 4°C | > 365 |
| 25°C (Room Temp) | ~ 250 |
| 37°C | ~ 90 |
| 50°C | ~ 35 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study for this compound
This protocol outlines a general procedure to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and to perform a forced degradation study to assess the stability of this compound.
1. HPLC Method Development (Initial Conditions)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 254 nm or 280 nm for similar compounds).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of this compound at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at the specified time points using the developed HPLC method.
3. Data Analysis
-
Peak Purity: Assess the peak purity of this compound in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
-
Quantification of Degradation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Degradation Kinetics: If significant degradation is observed, plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for first-order reactions.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing this compound Stability.
References
Technical Support Center: Minimizing Off-Target Effects of LICARIN A in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of LICARIN A in cell culture, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is a neolignan with well-documented anti-inflammatory, anti-cancer, and anti-allergic properties.[1] Its primary mechanism of action involves the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), Protein Kinase C α/βII (PKCα/βII), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]
Q2: What are the known or potential off-target effects of this compound?
A2: While a comprehensive experimental off-target profile for this compound is not yet available in the public domain, some potential off-target effects have been suggested:
-
Increased Reactive Oxygen Species (ROS) Production: At concentrations higher than its cytotoxic dose (IC50 > 100 µM in DU-145 cells), this compound has been shown to increase the production of ROS.[2]
-
Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibition: In silico molecular docking studies suggest that this compound may bind to and potentially inhibit PARP-1.[2][3] However, this interaction requires experimental validation.
Q3: I am observing unexpected cytotoxicity in my cell line. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentration: The concentration of this compound being used may be too high for your specific cell line, leading to off-target effects or general toxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (usually below 0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is a non-toxic concentration for one cell line may be cytotoxic to another.
Q4: My results are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results can be due to several factors:
-
Compound Stability: Ensure proper storage of your this compound stock solution (e.g., at -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media composition.
-
Experimental Protocol: Ensure all steps of your protocol, including incubation times and reagent concentrations, are performed consistently.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular effect that is not consistent with the known on-target activities of this compound (inhibition of NF-κB, p38 MAPK, or PKCα/βII).
| Possible Cause | Troubleshooting Steps |
| Off-Target Effect | 1. Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations higher than those required for the on-target effect. 2. Use a Structurally Different Inhibitor: If available, use another inhibitor of the same target (e.g., another NF-κB inhibitor) with a different chemical structure. If this compound does not produce the same phenotype, it suggests an off-target effect of this compound. 3. Investigate ROS Production: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA). An increase in ROS at the effective concentration of this compound could explain unexpected cellular responses. 4. Assess PARP-1 Activity: If you have the capability, perform a PARP-1 activity assay to experimentally validate the computationally predicted off-target interaction. |
| On-Target Effect in a Novel Context | 1. Confirm Target Engagement: Use techniques like Western blotting to confirm that this compound is inhibiting its intended targets (e.g., by measuring the phosphorylation status of p65 or p38). 2. Literature Review: Investigate whether the observed phenotype has been linked to the inhibition of NF-κB, p38 MAPK, or PKCα/βII in other contexts. |
Issue 2: Lack of Expected On-Target Effect
You are not observing the expected inhibition of inflammatory responses or cancer cell proliferation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. |
| Compound Inactivity | 1. Verify Compound Integrity: Ensure your this compound stock has not degraded. Prepare fresh dilutions for each experiment. 2. Use a Positive Control: Include a known activator of the pathway you are studying (e.g., TNF-α to activate NF-κB) to ensure your assay system is working correctly. |
| Cell Line Resistance | 1. Confirm Target Expression: Verify that your cell line expresses the target proteins (NF-κB, p38, PKC). 2. Consider Alternative Pathways: The phenotype you are measuring may be regulated by redundant or alternative signaling pathways in your cell line. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| NCI-H23 | Non-small cell lung cancer | Proliferation | 20.03 ± 3.12 | 48 | [4][5] |
| A549 | Non-small cell lung cancer | Proliferation | 22.19 ± 1.37 | 48 | [4][5] |
| DU-145 | Prostate Cancer | Cytotoxicity | 100.06 | Not Specified | [2] |
| MCF-7 | Breast Cancer | Cytotoxicity | 59.95 ± 1.87 (µg/mL) | Not Specified | [5] |
Table 2: On-Target and Potential Off-Target Activities of this compound
| Activity | Target/Effect | Reported Value/Observation | Cell Line/System | Reference |
| On-Target | TNF-α Production Inhibition | IC50 = 12.6 µM | RBL-2H3 | [6] |
| On-Target | G1 Cell Cycle Arrest | Observed | NCI-H23, A549 | [4] |
| Potential Off-Target | ROS Production | Increased at >100 µM | DU-145 | [2] |
| Potential Off-Target | PARP-1 Binding (in silico) | Binding Affinity (ki) = Not Specified | Computational Model | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and establish the optimal concentration range for experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for NF-κB p65 Phosphorylation
Objective: To assess the on-target effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) if necessary.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total NF-κB p65 as a loading control.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p65 to total p65.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Concentration-dependent effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Clinical Translation of Licarin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address common challenges encountered during the clinical translation of Licarin A. The information is presented in a question-and-answer format for easy reference and includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and summary data tables.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical research and development of this compound.
| Question | Answer |
| My this compound is not dissolving in my aqueous buffer. How can I improve its solubility? | This compound is a lipophilic compound with limited aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as DMSO, ethanol, or acetone.[1][][3][4] For in vivo studies, formulation strategies such as the use of co-solvents, surfactants, or encapsulation in nanocarriers may be necessary to improve bioavailability. The development of glycosylated derivatives is also being explored to enhance water solubility.[1] |
| I am observing high variability in my in vitro assay results. What could be the cause? | High variability can stem from several factors. Ensure the stability of your this compound stock solution by storing it properly at -20°C or -80°C and protecting it from light to prevent degradation.[5][6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5][6] Also, confirm the consistency of your cell culture conditions and the final concentration of the organic solvent (e.g., DMSO) in your assay medium, as high concentrations can affect cell viability. |
| My in vivo efficacy results are not as potent as expected from in vitro data. What could be the reason? | Discrepancies between in vitro and in vivo results are common and can be attributed to this compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).[7] Limited oral bioavailability is a likely challenge. In vitro metabolism studies have shown that this compound is metabolized by cytochrome P450 enzymes, which could lead to rapid clearance in vivo.[7] Consider performing pharmacokinetic studies to understand its in vivo behavior and optimize the dosing regimen and route of administration. |
| I am concerned about the potential toxicity of this compound in my experiments. How can I assess this? | Start with in vitro cytotoxicity assays on relevant cell lines (e.g., the primary cells for your disease model and hepatocytes for potential liver toxicity). For in vivo studies, a preliminary acute toxicity study in a relevant animal model is recommended. This can be followed by sub-chronic toxicity studies. It's important to monitor key safety parameters. For instance, in a study on inflammatory eye diseases, the in vitro safety of this compound was evaluated in retinal pigmented epithelial cells, and in vivo safety was assessed through clinical examination, electroretinography, and histopathology.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the clinical translation of this compound.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound exhibits multiple pharmacological activities through the modulation of several key signaling pathways. Its anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators like TNF-α and prostaglandin (B15479496) D2 (PGD2) via inhibition of PKCα/βII and p38 MAPK pathways.[5][7][9] In cancer cells, it can induce apoptosis and autophagy.[1] |
| What is the current stage of clinical development for this compound? | Currently, there is no evidence to suggest that this compound has entered formal clinical trials in humans. The available research is in the preclinical phase, involving in vitro cell culture experiments and in vivo studies in animal models.[10][11][12] |
| What are the major hurdles in the clinical translation of this compound? | The primary challenges include its poor water solubility, which can lead to low bioavailability and the need for advanced formulation strategies.[1] A comprehensive understanding of its in vivo pharmacokinetics and a full safety and toxicity profile are also required before it can proceed to clinical trials.[7] |
| Are there any efforts to improve the drug-like properties of this compound? | Yes, research is ongoing to enhance its properties. The development of glycosylated and triazole-containing analogues of this compound is being explored as a strategy to improve its water solubility and bioavailability.[1] |
Data Presentation
In Vitro Biological Activity of this compound
| Activity | Cell Line/Model | Parameter | Value | Reference |
| Anti-inflammatory | DNP-HSA-stimulated RBL-2H3 cells | IC50 (TNF-α production) | 12.6 µM | [5][9] |
| Anticancer | Non-small cell lung cancer (NCI-H23) | IC50 | 20.03 ± 3.12 µM | [3] |
| Anticancer | Non-small cell lung cancer (A549) | IC50 | 22.19 ± 1.37 µM | [3] |
| Antiparasitic | Trypanosoma cruzi | EC50 | 100.8 µM | [12] |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][][3][4] |
| Acetone | Soluble | [][3][4] |
| Chloroform | Soluble | [][3][4] |
| Dichloromethane | Soluble | [][3][4] |
| Ethyl Acetate | Soluble | [][3][4] |
| Aqueous Solutions | Limited | [6] |
Experimental Protocols
NF-κB Phosphorylation Assay
Objective: To determine the effect of this compound on the phosphorylation of the p65 subunit of NF-κB.
Methodology:
-
Cell Culture and Treatment: Seed target cells (e.g., DU-145 prostate cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
In-Cell ELISA:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with primary antibodies against phosphorylated NF-κBp65 (p-p65) and total NF-κBp65.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the levels of p-p65 to total p65 and compare the treated groups to the vehicle control.
Mandatory Visualization
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Inhibition of PKCα/βII and p38 MAPK pathways by this compound.
Caption: Key challenges in the clinical translation of this compound.
References
- 1. Buy this compound | 51020-86-1 | >98% [smolecule.com]
- 3. (+)-Licarin A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound CAS#: 23518-30-1 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Efficacy of Licarin A Through Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Licarin A and its derivatives. Our goal is to facilitate smoother experimental workflows and enhance the therapeutic efficacy of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and its derivatives for in vitro assays?
A1: this compound and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and ethyl acetate (B1210297).[1][2][3] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO.[4] It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[4]
Q2: What are the optimal storage conditions for this compound and its derivatives?
A2: To maintain the stability and biological activity of this compound and its derivatives, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is important to protect the compounds from light.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: While the primary on-target effects of this compound on pathways like NF-κB are well-documented, a comprehensive off-target profile has not been extensively published.[6] However, as with many natural products with complex structures, the possibility of off-target interactions exists.[6] Based on the activity of structurally related lignans, potential off-target signaling pathways could include the Mitogen-Activated Protein Kinase (MAPK) pathways.[6] It is advisable to include appropriate controls and secondary assays to validate that the observed biological effects are due to the intended on-target activity.
Troubleshooting Guides
Section 1: Synthesis and Derivatization
Q1: I am having trouble with the synthesis of this compound derivatives, specifically with low yields.
A1: Low yields in the synthesis of this compound derivatives can stem from several factors. Here are a few troubleshooting steps:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials, including this compound and the derivatizing agents.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the synthesis of ether derivatives of this compound, the reaction is typically carried out under reflux at 70°C.[7]
-
Catalyst Activity: If using a catalyst, such as in the oxidative coupling of isoeugenol (B1672232) to form this compound, ensure the catalyst is active.[8]
-
Purification Method: The purification process can significantly impact the final yield. See the troubleshooting guide for purification below.
Q2: My purified this compound derivatives show impurities in the final analysis. How can I improve the purification process?
A2: Achieving high purity of this compound derivatives is crucial for accurate biological evaluation. If you are observing impurities, consider the following:
-
Chromatography Technique: High-performance liquid chromatography (HPLC) is an effective method for the purification of natural product derivatives.[9] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes can be employed.[9]
-
Column and Mobile Phase Optimization: The choice of column and the composition of the mobile phase are critical for achieving good separation. It may be necessary to screen different solvent systems and gradients to find the optimal conditions for your specific derivative.[10]
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injecting it into the HPLC system to prevent column clogging and improve resolution.
Section 2: In Vitro Biological Assays
Q1: I am observing inconsistent results in my MTT cell viability assays with this compound derivatives.
A1: The MTT assay is a common method for assessing cell viability, but it is known to be susceptible to interference from plant-derived compounds.[11][12][13] Inconsistent results could be due to:
-
Direct Reduction of MTT: Compounds with antioxidant properties, like some this compound derivatives, can directly reduce the MTT reagent to formazan (B1609692), leading to falsely high viability readings.[11] To test for this, run a cell-free control where you incubate your compound with MTT in the absence of cells.[11]
-
Colorimetric Interference: Colored compounds can absorb light at the same wavelength used to measure formazan, artificially inflating the absorbance reading.[11] Run a "compound-only" control (compound in media without MTT) to check for this.[11]
-
Metabolic Alterations: Some compounds can stimulate or inhibit mitochondrial activity without directly affecting cell viability, leading to misleading MTT results.[11]
-
Solubility Issues: If the compound precipitates in the cell culture medium, the effective concentration will be lower than intended, leading to variability.[4]
If you suspect interference with the MTT assay, consider using an alternative viability assay, such as the ATP-based CellTiter-Glo® assay, which is generally less prone to interference from natural products.[11]
Q2: My results from the NF-κB activity assay are not reproducible.
A2: The NF-κB signaling pathway is complex, and assays to measure its activity can be sensitive to various factors.[14][15] For inconsistent results, consider the following:
-
Cell Health and Confluency: Ensure your cells are healthy and plated at a consistent density. Over-confluent or stressed cells may have altered basal NF-κB activity.
-
Stimulant Activity: The activity of the NF-κB stimulant (e.g., TNF-α, LPS) can vary between batches. Always test a dose-response of the stimulant to ensure consistent activation.[14]
-
Compound Stability: Verify that your this compound derivative is stable in the assay medium for the duration of the experiment.
-
Assay Controls: Include appropriate positive and negative controls to ensure the assay is performing as expected. For translocation assays, this would include a known inhibitor of NF-κB translocation.
Data Presentation
Table 1: Anti-parasitic Activity of this compound and its Derivatives
| Compound | Parasite | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (DL01) | Leishmania amazonensis (promastigote) | Antileishmanial Activity | 29.35 | 39.63 | 1.35 | [7][16] |
| DL03 | Leishmania amazonensis (promastigote) | Antileishmanial Activity | 35.10 | 59.67 | 1.70 | [7] |
| DL10 | Leishmania amazonensis (promastigote) | Antileishmanial Activity | 25.32 | 73.18 | 2.89 | [7] |
| DL17 | Leishmania amazonensis (promastigote) | Antileishmanial Activity | 20.11 | 66.36 | 3.30 | [7] |
| DL21 | Leishmania amazonensis (promastigote) | Antileishmanial Activity | 4.68 | 39.79 | 8.50 | [7][16] |
| DL21 | Leishmania amazonensis (amastigote) | Antileishmanial Activity | 0.42 (EC50ama) | 39.79 | 94.73 | [7][16] |
| (±)-Licarin A | Trypanosoma cruzi (trypomastigote) | Trypanocidal Activity | 100.8 | >400 | >3.97 | [8] |
| Acetylated (±)-Licarin A | Trypanosoma cruzi (trypomastigote) | Trypanocidal Activity | >400 | >400 | - | [8] |
| 2-allyl derivative of this compound (1d) | Trypanosoma cruzi (trypomastigote) | Trypanocidal Activity | 5.0 | 45.5 | 9.0 | [17] |
| Heterocyclic derivative of this compound (1e) | Trypanosoma cruzi (trypomastigote) | Trypanocidal Activity | 10.5 | >200 | >19.0 | [17] |
Table 2: Anti-inflammatory and Anti-cancer Activity of this compound
| Compound | Activity | Cell Line / Model | Assay | IC50 / EC50 | Reference |
| This compound | Anti-inflammatory | DNP-HSA-stimulated RBL-2H3 cells | TNF-α production | 12.6 µM | [18] |
| This compound | Anti-cancer | NCI-H23 (Non-small cell lung cancer) | Proliferation Assay | 20.03 ± 3.12 µM | [2][19] |
| This compound | Anti-cancer | A549 (Non-small cell lung cancer) | Proliferation Assay | 22.19 ± 1.37 µM | [2][19] |
| This compound | Anti-cancer | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 59.95 ± 1.87 µg/mL | [19] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ether Derivatives of this compound
Adapted from Coolen et al. as described in a study on new this compound derivatives.[7]
-
To a round-bottom flask, add this compound (100.0 mg, 0.31 mmol), dimethylformamide (1.0 mL), and potassium carbonate (339.0 mg, 2.45 mmol).
-
Keep the mixture under magnetic stirring and reflux at 70°C.
-
After 30 minutes, add the respective benzyl (B1604629) halide (1.23 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent mixture of hexane/ethyl acetate (8.0:2.0 v/v).
-
Upon completion, quench the reaction and purify the product using column chromatography.
Protocol 2: Cell Viability Assessment using MTT Assay
This is a general protocol that should be optimized for your specific cell line and experimental conditions.[19]
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[19]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).[19]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[20]
Protocol 3: NF-κB p65 Phosphorylation Assay (In-Cell ELISA)
This protocol is for determining the effect of a compound on the phosphorylation of NF-κBp65.[20]
-
Cell Culture and Treatment: Seed DU-145 cells in a 96-well plate and treat them with the this compound derivative for a specified time.[20]
-
In-Cell ELISA: Measure the levels of phosphorylated NF-κBp65 (p-p65) and total NF-κBp65 using a commercial in-cell ELISA kit according to the manufacturer's protocol. This typically involves:
-
Fixing the cells.
-
Incubating with primary antibodies against p-p65 and total p65.
-
Incubating with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Signal Detection: Add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the ratio of p-p65 to total p65 to determine the effect of the this compound derivative on NF-κB phosphorylation.[20]
Mandatory Visualizations
Caption: Workflow for the synthesis and derivatization of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. (+)-Licarin A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound CAS#: 23518-30-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improving the drug-likeness of inspiring natural products - evaluation of the antiparasitic activity against Trypanosoma cruzi through semi-synthetic and simplified analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Navigating the Synthesis of LICARIN A: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals encountering challenges in the synthesis of the promising neolignan, LICARIN A, now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common reproducibility issues encountered in the laboratory. By offering detailed experimental protocols, data-driven insights, and clear visual aids, this guide aims to streamline the synthetic process and enhance experimental success.
The synthesis of this compound, most commonly achieved through the oxidative coupling of isoeugenol (B1672232), is a process that, while conceptually straightforward, can be prone to variability in yield and purity. This guide directly addresses these potential hurdles, offering solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for this compound synthesis is the oxidative coupling of isoeugenol.[1][2][3] This biomimetic approach mimics the natural formation of neolignans. Various catalytic systems have been developed to improve the selectivity and yield of this reaction.
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Inefficient Catalyst Activity: The chosen catalyst, whether enzymatic (e.g., peroxidase) or chemical (e.g., Ag2O, Cu-Zeolite), may not be functioning optimally.[2][4]
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent can significantly impact reaction efficiency.
-
Poor Quality of Starting Material: The purity of isoeugenol is crucial for a successful reaction.
-
Formation of Side Products: Over-oxidation or alternative reaction pathways can lead to the formation of undesired byproducts.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A3: Enhancing selectivity is a key challenge. Consider the following strategies:
-
Catalyst Selection: Different catalysts exhibit varying selectivities. For instance, silver oxide (Ag2O) has been reported as an efficient heterogeneous catalyst for this transformation.[2]
-
Control of Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.
-
Stoichiometry of Reagents: Carefully controlling the molar ratio of the oxidant to the isoeugenol substrate is critical.
Q4: Are there alternative synthetic routes to this compound?
A4: While oxidative coupling of isoeugenol is the most common, other methods have been explored. These include electrosynthesis and biosynthesis using microorganisms like Pseudomonas putida.[1] However, for most laboratory settings, the oxidative coupling approach remains the most practical.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues during this compound synthesis.
Problem 1: Low or No Conversion of Isoeugenol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | 1. Verify Catalyst Quality: If using a commercial catalyst, check the expiration date and storage conditions. For prepared catalysts (e.g., enzyme extracts), prepare a fresh batch. 2. Catalyst Loading: Ensure the correct catalytic amount is used as per the protocol. | An increase in the consumption of the starting material observed via TLC or GC-MS. |
| Incorrect Reaction Conditions | 1. Temperature Control: Verify the reaction temperature is maintained as specified in the literature. 2. Solvent Purity: Use dry, high-purity solvents. | The reaction should proceed as expected, leading to product formation. |
| Presence of Inhibitors | 1. Purify Isoeugenol: Purify the starting material by distillation or column chromatography to remove potential inhibitors. | A cleaner reaction profile with improved conversion rates. |
Problem 2: Low Yield of this compound with Significant Side Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation | 1. Reduce Oxidant Stoichiometry: Titrate the amount of the oxidizing agent (e.g., hydrogen peroxide, CAN) to find the optimal ratio. 2. Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product. | A decrease in the formation of polar byproducts and an increase in the isolated yield of this compound. |
| Non-selective Catalyst | 1. Screen Different Catalysts: Experiment with different reported catalysts such as Ag2O, peroxidase from different sources, or Ce(IV) ammonium (B1175870) nitrate (B79036) to find one that provides better selectivity in your hands.[1][2] | Identification of a more selective catalytic system for your specific setup. |
| Suboptimal pH (for enzymatic reactions) | 1. Optimize pH: Perform small-scale reactions at varying pH values to determine the optimal condition for the peroxidase enzyme. | Enhanced enzymatic activity and selectivity, leading to a higher yield of the desired product. |
Below is a troubleshooting workflow to guide researchers in a logical sequence of steps.
Experimental Protocols
Detailed Methodology for Silver(I) Oxide Catalyzed Synthesis of this compound
This protocol is adapted from literature reports citing Ag2O as an efficient catalyst.[2]
-
Reagent Preparation:
-
Dissolve isoeugenol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a suspension of silver(I) oxide (Ag2O, 1.5 eq) in the same solvent.
-
-
Reaction Setup:
-
To the solution of isoeugenol, add the Ag2O suspension portion-wise over 15 minutes with vigorous stirring at room temperature.
-
The reaction mixture will typically turn dark.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) mobile phase. The disappearance of the isoeugenol spot indicates reaction completion.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford pure this compound.
-
The following diagram illustrates the general experimental workflow.
This technical support center is intended to be a living document and will be updated as new methods and troubleshooting strategies become available. We encourage researchers to contribute their findings to foster a collaborative environment for advancing the synthesis of this important natural product.
References
Technical Support Center: Optimizing Licarin A Extraction from Natural Sources
Welcome to the technical support center for the optimization of Licarin A extraction. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in maximizing the yield and purity of this compound from natural sources.
Troubleshooting Guides
This section provides solutions to common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of crude extract | Inefficient Extraction Method: Maceration or simple solvent extraction may not be exhaustive. | Consider switching to a more robust method like Soxhlet, Ultrasound-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE) to improve efficiency. |
| Inappropriate Solvent Selection: The solvent polarity may not be optimal for this compound. | This compound is a neolignan with moderate polarity. Test a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol). Sequential extraction with solvents of increasing polarity can also be effective. | |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be effective. | Optimize extraction time and temperature. For Soxhlet, this is determined by the solvent's boiling point. For UAE and MAE, experiment with different time and temperature settings, but be mindful of potential degradation at very high temperatures. | |
| Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. | Ensure the plant material is finely ground to maximize the surface area available for extraction. | |
| Low Purity of this compound in the Extract | Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds with similar polarities. | Employ a multi-step extraction or purification strategy. A common approach is to first defat the sample with a non-polar solvent like hexane, followed by extraction with a more polar solvent like ethyl acetate (B1210297) or ethanol. Further purification can be achieved using chromatographic techniques. |
| Degradation of this compound: The compound may be degrading due to excessive heat or light exposure during the extraction process. | For heat-sensitive compounds, consider using extraction methods that operate at lower temperatures, such as UAE at a controlled temperature. Protect extracts from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: this compound is a neolignan predominantly found in plants of the Lauraceae and Myristicaceae families. A common and well-documented source is the seeds of Myristica fragrans (nutmeg).
Q2: Which solvent is best for extracting this compound?
A2: The optimal solvent can depend on the extraction method and the desired purity of the final extract. Ethanol and methanol (B129727) are effective polar solvents for extracting neolignans. For higher selectivity, ethyl acetate is often used after a preliminary extraction with a non-polar solvent like n-hexane to remove lipids.
Q3: What are the advantages of using modern extraction techniques like UAE and MAE over traditional methods?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages, including significantly reduced extraction times, lower solvent consumption, and often higher yields compared to conventional methods like maceration or Soxhlet extraction.
Q4: How can I monitor the presence and quantity of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for both the identification and quantification of this compound. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the presence of this compound in different fractions during the purification process.
Q5: My crude extract is a complex mixture. What is the best way to purify this compound?
A5: Column chromatography is a standard and effective method for the purification of this compound from a crude extract. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as a hexane-ethyl acetate mixture, is typically used for elution. For high-purity final product, preparative HPLC can be employed.
Data on Extraction Parameters
While specific comparative data for this compound extraction is limited in the literature, the following table summarizes typical parameters for the extraction of neolignans and related compounds from plant sources. This can serve as a starting point for optimization studies.
| Extraction Method | Solvent System | Temperature | Time | Typical Yield (Crude Extract) | Reference (for similar compounds) |
| Soxhlet Extraction | Petroleum Ether | Boiling point of solvent | 6-24 hours | 54.1% (for Licarin B) | |
| Ethyl Acetate | Boiling point of solvent | 6-24 hours | 2.5% (for Licarin B) | ||
| Ethanol | Boiling point of solvent | 6-24 hours | 3.1% (for Licarin B) | ||
| Ultrasound-Assisted Extraction (UAE) | 54.5% aqueous Ethanol | 45°C | 60 minutes | Not specified for this compound | |
| Microwave-Assisted Extraction (MAE) | Ethanol | 60°C | 5 minutes | 5.28% (for syringin (B1682858) and oleuropein) |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Myristica fragrans
-
Sample Preparation: Grind dried seeds of Myristica fragrans into a fine powder.
-
Extraction:
-
Place approximately 50 g of the powdered plant material into a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 250 mL of ethyl acetate.
-
Assemble the apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 8 hours.
-
-
Concentration: After extraction, cool the apparatus and concentrate the solvent using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract can be further purified using column chromatography on silica gel with a hexane-ethyl acetate gradient.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Finely grind the dried plant material.
-
Extraction:
-
Place 10 g of the powdered material in a flask.
-
Add 100 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the solid residue from the extract.
-
Re-extract the residue twice more with fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
Technical Support Center: Identification and Characterization of Licarin A Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Licarin A degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the study of its degradation products important?
A1: this compound is a naturally occurring neolignan found in various plant species, including Myristica fragrans (nutmeg). It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. The study of its degradation products is crucial for several reasons:
-
Drug Stability and Shelf-life: Understanding how this compound degrades under various environmental conditions (e.g., heat, light, pH) is essential for developing stable pharmaceutical formulations and establishing an appropriate shelf-life.
-
Safety and Efficacy: Degradation products may have different toxicological profiles or reduced therapeutic efficacy compared to the parent compound. Identifying and characterizing these products is a critical step in ensuring the safety and effectiveness of any potential drug candidate.
-
Regulatory Requirements: Regulatory agencies such as the International Council for Harmonisation (ICH) require forced degradation studies to be conducted to identify potential degradation products and to develop and validate stability-indicating analytical methods.[1][2][3][4][5]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, a dihydrobenzofuran neolignan, this compound is susceptible to degradation primarily through oxidation. This can lead to the formation of various degradation products, including epoxides, vicinal diols, and aldehydes. Metabolic studies using liver microsomes have also indicated that oxidation is a key metabolic pathway.
Q3: What are the recommended stress conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies for this compound should be conducted under a variety of stress conditions to ensure that all likely degradation products are formed. As per ICH guidelines, these conditions typically include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 60°C).
-
Photodegradation: Exposing the drug substance to light sources that emit both UV and visible light.
Q4: I am observing peak tailing in my HPLC analysis of this compound. What are the possible causes and solutions?
A4: Peak tailing is a common issue when analyzing phenolic compounds like this compound. The primary causes include:
-
Secondary Interactions: Interactions between the phenolic hydroxyl groups of this compound and residual silanol (B1196071) groups on the silica-based HPLC column.
-
Solution: Use a highly end-capped column, or add a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. Operating the mobile phase at a lower pH can also suppress the ionization of silanol groups.[6]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.
Troubleshooting Guides
HPLC Method Development and Validation
| Problem | Possible Cause | Troubleshooting Steps |
| Poor resolution between this compound and its degradation products | Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic solvent ratio, trying different organic solvents (e.g., acetonitrile, methanol), or adjusting the pH. |
| Unsuitable column. | Test columns with different stationary phases (e.g., C8, Phenyl) or particle sizes. | |
| Co-elution of degradation products | Gradient elution profile is not optimized. | Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time. |
| Inconsistent retention times | Fluctuations in pump pressure or temperature. | Ensure the HPLC system is properly maintained, and use a column oven for temperature control.[7][8][9] |
| Mobile phase composition is changing over time. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Ghost peaks in the chromatogram | Contamination in the mobile phase, injection solvent, or HPLC system. | Use high-purity solvents and filter all solutions. Flush the injector and the entire system. |
| Late eluting peaks from previous injections. | Increase the run time or flush the column with a strong solvent between injections. |
Identification and Characterization of Degradation Products
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in obtaining clear mass spectra of degradation products | Low concentration of the degradation product. | Concentrate the sample or inject a larger volume. |
| Ion suppression from the matrix or mobile phase additives. | Optimize the sample preparation to remove interfering substances. Use a mobile phase with volatile additives. | |
| Ambiguous fragmentation patterns in MS/MS spectra | Insufficient collision energy. | Optimize the collision energy to obtain informative fragment ions. |
| Co-eluting isomers. | Improve the chromatographic separation to isolate the isomers before MS/MS analysis. | |
| Inability to elucidate the structure of a degradation product | Lack of characteristic fragment ions. | Consider using high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. NMR spectroscopy may be necessary for complete structural elucidation. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Time | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) Retention Time (min) |
| 0.1 M HCl | 24 h | 60°C | 15.2 | 3 | DP1: 5.8, DP2: 7.2, DP3: 9.1 |
| 0.1 M NaOH | 8 h | 60°C | 25.8 | 4 | DP4: 4.5, DP5: 6.3, DP6: 8.0, DP7: 10.2 |
| 3% H₂O₂ | 24 h | Room Temp | 35.1 | 5 | DP8: 3.9, DP9: 5.1, DP10: 7.5, DP11: 8.8, DP12: 11.0 |
| Thermal | 48 h | 80°C | 8.5 | 2 | DP13: 6.9, DP14: 9.5 |
| Photolytic | 7 days | ICH conditions | 12.3 | 3 | DP15: 5.5, DP16: 7.8, DP17: 10.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture in a water bath at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with mobile phase to the desired concentration for HPLC analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture in a water bath at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.
-
Thermal Degradation: Transfer 10 mg of solid this compound into a clean, dry vial. Place the vial in an oven maintained at 80°C for 48 hours. After cooling, dissolve the sample in methanol and dilute with mobile phase.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Experimental workflow for the identification and characterization of this compound degradation products.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.[10][11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. eclass.uoa.gr [eclass.uoa.gr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Vehicle Selection for LICARIN A Administration
This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate vehicle for the administration of LICARIN A in mice. The following sections address common questions and potential issues encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of this compound?
This compound is a neolignan compound, which is typically lipophilic or hydrophobic.[1][2] This characteristic means it has poor solubility in aqueous solutions like water or saline, necessitating the use of organic solvents or specialized formulation strategies for in vivo administration. A related compound, Licarin B, is also a lipophilic molecule with limited aqueous solubility but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), chloroform, and acetone.[3]
Q2: What are the common vehicles suitable for administering hydrophobic compounds like this compound to mice?
For hydrophobic or poorly water-soluble compounds, several vehicle systems are commonly used in preclinical mouse studies. The choice depends on the administration route and the required concentration of this compound.
-
Co-solvent Systems: These are the most common and versatile options. They typically involve a primary organic solvent to dissolve the compound, which is then emulsified or suspended in an aqueous solution with the help of surfactants and other agents. A widely used combination includes DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80 (polysorbate 80), and saline.[3][4][5]
-
Oil-Based Vehicles: Edible oils such as corn oil or peanut oil can be used as vehicles, especially for oral administration.[6][7] Often, the compound is first dissolved in a small amount of an organic solvent like DMSO and then suspended in the oil.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, forming water-soluble inclusion complexes.[8][9][10][11] They are considered relatively safe for animal administration and can significantly enhance the solubility of poorly soluble drugs.[12]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipid excipients to improve drug solubilization in the gastrointestinal tract, which can enhance bioavailability.[13][14]
Q3: Are there specific vehicle formulations recommended for this compound or similar compounds?
Yes, based on protocols for the related neolignan Licarin B and other hydrophobic compounds, the following formulations are recommended for in vivo mouse studies.
| Formulation Composition | Achievable Concentration (for Licarin B) | Suitability & Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution suitable for various administration routes. Heat or sonication may be required to aid dissolution.[3][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A common vehicle for oral gavage. Ensure thorough mixing to create a stable suspension.[3] |
Q4: What are the safe concentration limits for common excipients in mice?
It is critical to use the lowest effective concentration of any excipient and to always include a vehicle-only control group in your experiments, as these solvents are not biologically inert.
| Excipient | Administration Route | Maximum Recommended Concentration/Dose | Potential Toxicity & Remarks |
| DMSO (Dimethyl Sulfoxide) | Intraperitoneal (i.p.) | <10% v/v ; ideally <1-5% v/v.[15][16][17] | High concentrations can cause disorientation, slow reactions, and cell membrane dissolution.[16][18] An untreated control group is advisable.[15] |
| Tween 80 (Polysorbate 80) | Intravenous (i.v.), Intraperitoneal (i.p.) | Doses should not exceed 1 ml/kg for neuropsychopharmacological studies.[19] Doses above 10% can cause intestinal toxicity in rats.[20] | Can cause dose-dependent pseudoanaphylactoid reactions and vascular hyperpermeability.[21] May also cause central nervous system depression and hypotension.[19] |
| Cremophor EL | Intraperitoneal (i.p.), Intravenous (i.v.) | Use with extreme caution. | Associated with severe anaphylactoid hypersensitivity reactions, neurotoxicity, and erythrocyte aggregation.[22][23] It is not an inert vehicle and can alter the pharmacokinetics of the administered drug.[23] |
| Cyclodextrins (e.g., HP-β-CD) | Oral | Maximum tolerated daily dose of 5000 mg/kg reported in rats.[12] | Generally considered safe, but high concentrations of some derivatives can cause soft stool or diarrhea.[12] |
Q5: How do I choose between oral gavage and intraperitoneal (IP) injection?
The choice of administration route depends on your experimental objectives.
-
Oral Gavage (p.o.): This method is used for precise oral dosing and is preferred when evaluating the oral bioavailability and efficacy of a compound.[24] It mimics a potential clinical route of administration. However, the procedure can induce stress, which may be a confounding variable.[24]
-
Intraperitoneal Injection (i.p.): IP injection allows for systemic delivery that bypasses first-pass metabolism in the liver. It is often used in early-stage drug discovery for compounds with poor oral bioavailability to assess efficacy.[25] This route can also be stressful for the animals.[26]
Experimental Protocols & Workflows
Protocol: Preparation of a Co-Solvent Vehicle for this compound
This protocol describes the preparation of a common vehicle formulation suitable for achieving a target concentration of this compound for administration in mice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate Required Volumes: Based on your target drug concentration (e.g., 2 mg/mL) and final volume, calculate the required amount of this compound and each vehicle component. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:
-
For 1 mL final volume: 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, 450 µL Saline.
-
-
Dissolve this compound in DMSO: Accurately weigh the required amount of this compound powder and place it in a sterile vial. Add the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Add PEG300: To the DMSO-drug solution, add the calculated volume of PEG300. Vortex until the solution is clear and homogenous.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the compound.
-
Final Check & Sterilization: Visually inspect the final solution to ensure it is clear and free of precipitates. For intravenous or intraperitoneal injections, it is recommended to sterile-filter the final preparation using a 0.22 µm syringe filter.
-
Storage: Store the prepared formulation according to the stability profile of this compound. For short-term storage, 4°C is often suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Visual Guides and Workflows
The following diagrams illustrate key decision-making and experimental processes for working with this compound.
Caption: A decision workflow for selecting an appropriate vehicle for this compound administration in mice.
Caption: Step-by-step workflow for preparing a co-solvent based formulation for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Licarin B | Antibacterial | PPAR | transporter | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [Comparative study on pseudoanaphylactoid reactions induced by medicinal tween 80 and injectable tween 80] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Cremophor EL on the pharmacokinetics, antitumor activity and toxicity of doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Potential Artifacts in LICARIN A Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals working with the neolignan LICARIN A. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and address potential artifacts and challenges that may arise during in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that I should be aware of when designing my experiments?
A1: this compound is a bioactive neolignan with a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] Its primary mechanisms of action involve the modulation of key signaling pathways. A major anti-inflammatory mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway by modulating the phosphorylation of NF-κBp65.[1] Additionally, in mast cells, it has been shown to reduce the secretion of TNF-α and prostaglandin (B15479496) D2 (PGD2) by inhibiting the protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1][2] In the context of cancer, this compound can induce autophagy-dependent apoptosis in non-small cell lung cancer cells.[1][3]
Q2: My this compound stock solution appears to have precipitated after dilution in my aqueous cell culture medium. What could be the cause and how can I resolve this?
A2: This is a common issue related to the poor aqueous solubility of many natural products, including this compound.[4] this compound is hydrophobic and typically dissolved in an organic solvent like DMSO to create a stock solution.[3][5] When this stock is diluted into an aqueous buffer or medium, the compound can precipitate if its solubility limit is exceeded, a phenomenon sometimes called "solvent shock".[6]
To address this, ensure the final concentration of your solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6] It is also recommended to prepare intermediate dilutions and add the stock solution to the medium while vortexing to facilitate mixing.[6] Gentle warming or sonication of the final diluted solution may also help maintain solubility.[5]
Q3: I am observing high variability in my results between experiments, particularly in the IC50 values. What are the potential sources of this inconsistency?
A3: High variability in results can stem from several factors related to compound handling and the experimental setup.[1]
-
Compound Stability: Ensure your this compound stock solution is stored correctly (e.g., at -20°C, protected from light) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[5]
-
Solubility Issues: As mentioned in Q2, incomplete dissolution or precipitation of this compound will lead to inconsistent effective concentrations.[4]
-
Cell Culture Conditions: Maintain consistency in cell passage number, as cellular responses can change over time. Also, ensure a consistent cell seeding density, as this can significantly impact the final assay readout.[1]
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Use calibrated pipettes and proper techniques.[7]
Troubleshooting Guides
Guide 1: Dealing with Unexpected Results in Cell Viability (MTT) Assays
Problem: My MTT assay results suggest that this compound is increasing cell viability or showing less cytotoxicity than expected.
Potential Cause: Direct reduction of the MTT reagent by this compound. As a phenolic compound with antioxidant properties, this compound can directly reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, independent of cellular metabolic activity.[8][9] This leads to a false-positive signal, making the cells appear more viable than they are.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with your complete cell culture medium and the same concentrations of this compound used in your experiment, but without any cells.
-
Add the MTT reagent and incubate for the same duration as your main experiment.
-
If you observe the formation of purple formazan, it confirms that this compound is directly reducing the MTT reagent.[9]
-
-
Data Correction:
-
Measure the absorbance of the formazan in the cell-free control wells.
-
Subtract this background absorbance from the absorbance values of your corresponding experimental wells (with cells).
-
-
Use an Alternative Viability Assay:
-
If the interference is significant, consider using an assay with a different mechanism that is less susceptible to interference from reducing compounds.
-
The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a common and reliable alternative.[9]
-
Other options include assays that measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion).
-
Guide 2: Addressing Potential Interference in Fluorescence-Based Assays
Problem: I am observing high background signals or inconsistent results in my fluorescence-based assays (e.g., immunofluorescence, fluorescent reporter assays).
Potential Cause: Autofluorescence or fluorescence quenching by this compound. Aromatic compounds like this compound can intrinsically fluoresce when excited by light, leading to a false-positive signal.[10][11] Conversely, the compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to signal quenching and a false-negative result.[12]
Troubleshooting Steps:
-
Perform a Pre-read and Background Control:
-
Prepare control wells containing only the assay buffer and this compound at the experimental concentrations.
-
Read the fluorescence of these wells using the same filter set as your assay. A significant signal indicates autofluorescence.[10]
-
-
Run a Quenching Control:
-
Prepare a control with your fluorescent probe/reagent at its final concentration and add this compound.
-
A decrease in signal compared to the probe alone indicates quenching.[13]
-
-
Mitigation Strategies:
-
Shift Wavelengths: If your instrument allows, try using red-shifted fluorophores and corresponding filter sets, as compound autofluorescence is less common at longer wavelengths.[14][15]
-
Data Correction: For moderate autofluorescence, you can subtract the background signal from your experimental wells. This is less reliable for quenching.[13]
-
Alternative Assay: If interference is severe, switch to a non-fluorescent detection method, such as a luminescence- or absorbance-based assay.[10]
-
Guide 3: Investigating False Positives due to Non-Specific Interactions
Problem: this compound shows activity in multiple, unrelated assays, suggesting a non-specific mechanism of action.
Potential Cause: Compound aggregation or non-specific reactivity. Hydrophobic molecules like this compound can form colloidal aggregates in aqueous solutions. These aggregates can sequester proteins non-specifically, leading to enzyme inhibition that appears to be a genuine hit.[10] Additionally, as a phenolic compound, this compound could potentially be a Pan-Assay Interference Compound (PAIN), which are known to interfere with assays through various mechanisms.[16][17][18]
Troubleshooting Steps:
-
Test for Aggregation:
-
Assess Time-Dependence:
-
Perform a time-course experiment. True inhibitors typically show immediate activity, whereas non-specific reactive compounds may show increasing inhibition over time.[7]
-
-
Check for PAINS Characteristics:
-
While not definitively classified as a PAIN, be aware of the potential for non-specific activity. If this compound is a frequent hitter in your screening campaigns, further validation using orthogonal assays is crucial to confirm a specific mechanism of action.[19]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| NCI-H23 | Non-small cell lung cancer | MTT | 20.03 ± 3.12 | [3] |
| A549 | Non-small cell lung cancer | MTT | 22.19 ± 1.37 | [3] |
| NCI-H520 | Non-small cell lung cancer | MTT | Not specified | [3] |
| NCI-H460 | Non-small cell lung cancer | MTT | Not specified | [3] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| RBL-2H3 | ELISA | TNF-α production | 12.6 ± 0.3 | [2][20] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO at a final concentration ≤0.5%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value. (Note: As outlined in the troubleshooting guide, run a parallel cell-free control to check for direct MTT reduction by this compound.)
-
Protocol 2: TNF-α Production Inhibition Assay
-
Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.
-
Methodology:
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS.
-
Cell Seeding: Seed cells into 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, stimulate the cells with 100 ng/mL DNP-HSA.
-
Incubation: Incubate the cells for 6 hours at 37°C.[1]
-
Supernatant Collection: Collect the culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Determine the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for unexpected MTT assay results.
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: this compound anti-inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Licarin A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. benchchem.com [benchchem.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 19. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to LICARIN A and Isoliquiritigenin in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cancer chemopreventive properties of two natural compounds: LICARIN A, a neolignan from nutmeg, and isoliquiritigenin (B1662430), a chalcone (B49325) flavonoid from licorice root.[1][2] Both compounds have demonstrated significant potential in preclinical studies, exhibiting cytotoxic, anti-proliferative, and pro-apoptotic effects across a range of cancer cell lines. This document synthesizes key experimental data, outlines the molecular pathways they modulate, and provides detailed experimental protocols to support further research.
Quantitative Comparison of Bioactivity
The following tables summarize the quantitative effects of this compound and isoliquiritigenin on cancer cell viability, cell cycle progression, and apoptosis.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| This compound | NCI-H23 | Non-Small Cell Lung Cancer | 20.03 ± 3.12 | 48 | MTT |
| A549 | Non-Small Cell Lung Cancer | 22.19 ± 1.37 | 48 | MTT | |
| Isoliquiritigenin | SW480 | Colorectal Cancer | 60.37 | 48 | CCK-8 |
| SW620 | Colorectal Cancer | 79.56 | 48 | CCK-8 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 | 48 | MTT | |
| SKOV-3 | Ovarian Cancer | 83.2 | Not Specified | Not Specified | |
| OVCAR-5 | Ovarian Cancer | 55.5 | Not Specified | Not Specified | |
| ES2 | Ovarian Cancer | 40.1 | Not Specified | Not Specified |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Effects on Cell Cycle Distribution
These compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.
| Compound | Cancer Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| This compound | A549 & NCI-H23 | 25 µM for 24h | Increased (G1 arrest) | Decreased | Not specified |
| Isoliquiritigenin | Hep G2 | Not specified | Not specified | Decreased | Increased (G2/M arrest) |
| MDA-MB-231 | 50 µM | Increased (Sub-G1) | Not specified | Not specified |
Data indicates a general trend observed in studies.[5][7][8]
Signaling Pathways in Cancer Chemoprevention
Both this compound and isoliquiritigenin exert their anti-cancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and death.
This compound: Induction of Autophagy-Dependent Apoptosis
This compound has been shown to induce cell death in non-small cell lung cancer cells by concurrently activating autophagy and apoptosis.[9][10] It inhibits the NF-κB pathway, a critical regulator of inflammation and cell survival, and modulates the p38 MAPK pathway.[9][11] The activation of autophagy, characterized by an increase in Beclin 1 and LC3II levels, appears to be a prerequisite for the subsequent induction of apoptosis.[5]
Caption: this compound induces cancer cell death via autophagy-dependent apoptosis.
Isoliquiritigenin: Multi-Targeted Action
Isoliquiritigenin demonstrates a broader range of targeted pathways. In lung cancer cells, it inhibits the PI3K/AKT/mTOR pathway, which is crucial for tumor cell proliferation and migration.[12] In endometrial cancer, it reverses the epithelial-mesenchymal transition (EMT) by targeting the TGF-β/Smad signaling pathway.[13] Furthermore, in melanoma cells, it induces apoptosis through a ROS-mediated inhibition of the p38/mTOR/STAT3 pathway.[14] It has also been shown to induce cell cycle arrest and apoptosis via a p53-dependent mechanism in liver cancer cells.[8]
Caption: Isoliquiritigenin inhibits cancer progression through multiple signaling pathways.
Experimental Protocols
Detailed methodologies are provided for key experiments to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Objective: To determine the dose-dependent effect of this compound or isoliquiritigenin on cancer cell viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 10 to 60 µM). Include a vehicle control (DMSO).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition compared to the vehicle-treated control cells. The IC50 value is typically calculated using software like GraphPad Prism.[5]
-
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Objective: To analyze the effect of this compound or isoliquiritigenin on cancer cell cycle progression.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for a specified time (e.g., 48 hours).[16]
-
Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Store at 4°C (or -20°C) overnight.[15][16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15][16]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, proportional to PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by this compound or isoliquiritigenin.
-
Methodology:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Harvesting: Collect cells and wash with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14][18]
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[14][18]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14][18] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
References
- 1. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent [mdpi.com]
- 3. Isoliquiritigenin inhibits colorectal cancer progression by targeting the FGFR4/FASN mediated lipid metabolism pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells [biomolther.org]
- 15. benchchem.com [benchchem.com]
- 16. The inhibitory effect of Isoliquiritigenin on the proliferation of human arterial smooth muscle cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Properties of LICARIN A and Resveratrol
For Immediate Release
A deep dive into the anti-inflammatory mechanisms and efficacy of LICARIN A and Resveratrol (B1683913), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative analysis.
This report details the anti-inflammatory effects of two potent polyphenolic compounds, this compound and resveratrol. While both molecules exhibit significant anti-inflammatory properties, they act through distinct and overlapping signaling pathways, offering different therapeutic potentials. This guide provides a comparative overview of their mechanisms of action, quantitative efficacy, and the experimental protocols for their evaluation.
Comparative Efficacy of this compound and Resveratrol
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and resveratrol. Direct comparison is challenging due to variations in experimental conditions, such as cell lines and inflammatory stimuli. However, the provided data offers valuable insights into their relative potency.
| Compound | Inflammatory Marker | Cell Line | Stimulus | IC50 Value (µM) | Reference |
| This compound | TNF-α | RBL-2H3 | DNP-HSA | 12.6 ± 0.3 | [1][2] |
| Resveratrol | TNF-α | RAW264.7 | LPS | 18.9 ± 0.6 | [3] |
| This compound | Prostaglandin (B15479496) D2 (PGD2) | RBL-2H3 | DNP-HSA | Significant reduction (IC50 not specified) | [1][2] |
| Resveratrol | Prostaglandin E2 (PGE2) | C6 microglia | LPS | Significant inhibition (IC50 not specified) | [4] |
Mechanisms of Anti-inflammatory Action
Both this compound and resveratrol modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin D2 (PGD2).[1][2] Its mechanism involves the inhibition of Protein Kinase C alpha/beta II (PKCα/βII) and the p38 MAPK pathway.[1][2] There is also evidence suggesting its modulatory effect on the NF-κB signaling cascade.
Resveratrol exhibits a broader and more extensively studied anti-inflammatory profile. It effectively suppresses the activation of the NF-κB pathway by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. Furthermore, resveratrol modulates the MAPK pathway by inhibiting the phosphorylation of key kinases. This dual action leads to a significant reduction in the expression of a wide array of pro-inflammatory mediators.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and resveratrol in their anti-inflammatory action.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of Resveratrol.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.
In Vitro Assay: Inhibition of TNF-α Production in Macrophages
This protocol is designed to quantify the inhibitory effect of a test compound on TNF-α production in a macrophage cell line.
1. Cell Culture:
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (this compound or resveratrol) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for TNF-α quantification.
3. Quantification of TNF-α:
-
Utilize a commercial Mouse TNF-α ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of TNF-α in the collected supernatants.
-
The percentage of inhibition is calculated relative to the LPS-stimulated control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the in vivo anti-inflammatory activity of a compound.[5][6][7][8][9]
1. Animal Model:
-
Species: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Experimental Procedure:
-
Grouping: Divide animals into control, standard (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compound (this compound or resveratrol) orally or via intraperitoneal injection.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[6]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[9]
3. Data Analysis:
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative evaluation of the anti-inflammatory effects of this compound and resveratrol.
Caption: Experimental workflow for comparing this compound and Resveratrol.
References
- 1. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol inhibits nitric oxide and prostaglandin E2 production by lipopolysaccharide-activated C6 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of Licarin A, Honokiol, and Magnolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of three bioactive compounds: Licarin A, honokiol (B1673403), and magnolol (B1675913). Drawing from experimental data, we present a detailed analysis of their mechanisms of action, quantitative comparisons of their effects in various neurodegenerative models, and the experimental protocols used to generate these findings. This objective comparison aims to inform further research and drug development in the field of neuroprotection.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Honokiol | Magnolol |
| Primary Mechanism | Anti-inflammatory via NF-κB, p38 MAPK, and PKC inhibition | Multi-target: Antioxidant, anti-inflammatory, anti-apoptotic, GABA-A receptor modulation | Multi-target: Antioxidant, anti-inflammatory, anti-apoptotic |
| Potency | Effective in reducing pro-inflammatory cytokines. | Generally considered more potent than magnolol in some models. | Effective in various neuroprotective models. |
| Blood-Brain Barrier Permeability | Information not readily available. | Readily crosses the blood-brain barrier. | Crosses the blood-brain barrier. |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the efficacy of this compound, honokiol, and magnolol in different models of neurodegeneration.
Table 1: Anti-Inflammatory Effects
| Compound | Model | Concentration/Dose | Observed Effect | Citation |
| This compound | Rat Model of Uveitis | 6.0 µM (intravitreal) | Significant reduction of TNF-α and IL-6. | [1] |
| Honokiol | Lipopolysaccharide (LPS)-stimulated BV-2 Microglial Cells | 1-10 µM | Dose-dependent reduction of nitric oxide (NO), PGE2, and TNF-α. | |
| Magnolol | LPS-stimulated BV-2 Microglial Cells | 1-10 µM | Dose-dependent reduction of NO, PGE2, and TNF-α. |
Table 2: Protection Against Oxidative Stress
| Compound | Model | Concentration | Observed Effect | Citation |
| This compound | Data not available | - | - | |
| Honokiol | H₂O₂-induced mitochondrial dysfunction in cerebellar granule cells | Not specified | More potent than magnolol in protecting against mitochondrial dysfunction. | [2] |
| Magnolol | MPP+-treated human neuroblastoma SH-SY5Y cells | 1 or 3 μM | Significantly attenuated MPP+-induced cytotoxicity and production of reactive oxygen species (ROS). | [3] |
Table 3: Protection Against Excitotoxicity
| Compound | Model | Concentration | Observed Effect | Citation |
| This compound | Data not available | - | - | |
| Honokiol | Glutamate-induced mitochondrial dysfunction in cerebellar granule cells | Not specified | More potent than magnolol in protecting against mitochondrial dysfunction. | [2] |
| Magnolol | Glutamate-induced mitochondrial dysfunction in cerebellar granule cells | Not specified | Effective in protecting against mitochondrial dysfunction. | [2] |
Table 4: Protection Against Amyloid-Beta (Aβ) Toxicity
| Compound | Model | Concentration | Observed Effect | Citation |
| This compound | Data not available | - | - | |
| Honokiol | Aβ-induced neuronal death in NGF-differentiated PC12 cells | Not specified | Significantly decreased Aβ-induced cell death. | [1][4] |
| Magnolol | Aβ-induced neuronal death in NGF-differentiated PC12 cells | Not specified | Significantly decreased Aβ-induced cell death. | [1][4] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound, honokiol, and magnolol are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound Signaling Pathway
This compound primarily exerts its neuroprotective effects through the inhibition of pro-inflammatory signaling cascades.[5]
Honokiol Signaling Pathway
Honokiol demonstrates a multi-targeted approach to neuroprotection, influencing pathways related to inflammation, oxidative stress, and apoptosis.[4][6]
Magnolol Signaling Pathway
Similar to honokiol, magnolol exerts its neuroprotective effects by targeting multiple pathways involved in neuronal damage.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and expansion of these findings.
Neuronal Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of neuronal cells.
Procedure:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, honokiol, magnolol) for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[7]
Measurement of Reactive Oxygen Species (ROS)
This protocol is used to quantify the intracellular levels of ROS.
Procedure:
-
Cell Culture: Culture neuronal cells in a suitable plate or on coverslips.
-
Compound Treatment: Pre-treat cells with the test compound for a specified duration.
-
Induce Oxidative Stress: Introduce an oxidative stressor (e.g., H₂O₂) to the cells.
-
Staining: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Incubation: Incubate the cells to allow for dye uptake and reaction with ROS.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.[6][8]
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is used to assess the inhibitory effect of a compound on the NF-κB signaling pathway.
Procedure:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites.
-
Compound Treatment: Treat the transfected cells with the test compound.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Data Acquisition: Measure the luciferase activity using a luminometer. The reduction in luciferase activity indicates inhibition of the NF-κB pathway.[9]
Conclusion
Honokiol and magnolol are well-characterized neolignans with potent, multi-target neuroprotective effects demonstrated across a range of in vitro and in vivo models. Honokiol often exhibits greater potency than magnolol in direct comparisons. This compound shows promise as a neuroprotective agent, primarily through its anti-inflammatory actions by inhibiting the NF-κB pathway. However, a significant gap in the literature exists regarding its efficacy in models of excitotoxicity, oxidative stress, and amyloid-beta toxicity, making a direct and comprehensive comparison with honokiol and magnolol challenging at present. Further research is warranted to fully elucidate the neuroprotective potential of this compound and to establish its relative efficacy in the context of other neuroprotective neolignans.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnolol Protects against MPTP/MPP+-Induced Toxicity via Inhibition of Oxidative Stress in In Vivo and In Vitro Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Honokiol Activates Reactive Oxygen Species-Mediated Cytoprotective Autophagy in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Honokiol ameliorates oxidative stress-induced DNA damage and apoptosis of c2c12 myoblasts by ROS generation and mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nanocomposite biosensor tracks honokiol-induced oxidative stress dynamics in 3D hydrogel-cultured lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Enantioselectivity in Action: A Comparative Analysis of (+)-Licarin A and (-)-Licarin A Bioactivity
For Immediate Release
A comprehensive analysis of available scientific literature reveals a distinct stereoselectivity in the biological activity of the neolignan Licarin A, with the (-)-enantiomer demonstrating significantly higher potency in certain assays compared to its (+)-counterpart. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the quantitative data, outlining experimental protocols, and visualizing key biological pathways.
The differentiation in bioactivity between the two enantiomers underscores the critical importance of stereochemistry in drug design and development. While many studies have investigated the racemic mixture, (±)-Licarin A, or the more commonly isolated (+)-Licarin A, data focusing on the distinct effects of each pure enantiomer highlights a clear structure-activity relationship.
Quantitative Bioactivity Comparison
The most direct evidence of enantioselective activity comes from studies on the antiparasitic effects of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The (-)-enantiomer exhibits substantially greater potency than both the (+)-enantiomer and the racemic mixture.
| Enantiomer/Mixture | Biological Activity | Target Organism | Potency (IC₅₀) |
| (-)-Licarin A | Trypanocidal | Trypanosoma cruzi | 23.46 µg/mL [1] |
| (+)-Licarin A | Trypanocidal | Trypanosoma cruzi | 87.73 µg/mL[1] |
| (±)-Licarin A (Racemic) | Trypanocidal | Trypanosoma cruzi | 127.17 µg/mL[1] |
| (+)-Licarin A | Anti-inflammatory | RBL-2H3 Cells | 12.6 µM (approx. 4.1 µg/mL) |
Note: The anti-inflammatory data for (+)-Licarin A is from a separate study and is provided for contextual comparison of its activity in a different biological assay.
Mechanism of Action: Inhibition of the NF-κB Pathway
A primary mechanism underlying the anti-inflammatory and potential anticancer activities of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and immune response. In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate target gene expression. This compound has been shown to interfere with this cascade, preventing the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are generalized methodologies for the key bioassays used to determine the activity of this compound enantiomers.
Trypanocidal Activity Assay (Anti-Trypanosoma cruzi)
This assay evaluates the ability of a compound to kill the trypomastigote form of T. cruzi.
-
Organism Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., Liver Infusion Tryptose, LIT) supplemented with fetal bovine serum at 28°C. The culture is used to infect mammalian cells (e.g., L929 fibroblasts) to produce trypomastigotes.
-
Compound Preparation: (+)-Licarin A, (-)-Licarin A, and (±)-Licarin A are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions, which are then serially diluted.
-
Assay Procedure: 5x10⁵ trypomastigotes/mL are incubated in 96-well plates with various concentrations of the test compounds for 24 hours at 37°C. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.
-
Data Analysis: After incubation, parasite viability is assessed by counting motile parasites using a hemocytometer under a microscope. The percentage of lysis is calculated relative to the negative control. The IC₅₀ value (the concentration that inhibits 50% of the parasite population) is determined by non-linear regression analysis of the dose-response curve.
Caption: General workflow for a trypanocidal activity assay.
Anti-inflammatory Assay (TNF-α Production)
This assay measures the inhibition of TNF-α, a key pro-inflammatory cytokine, in stimulated mast cells.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE for 24 hours.
-
Compound Treatment: After sensitization, cells are washed and pre-treated with various concentrations of the test compound (e.g., (+)-Licarin A) for 1 hour.
-
Stimulation: Inflammation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification: After a 6-24 hour incubation, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve generated from the TNF-α concentrations at different compound concentrations.
Conclusion
The available data strongly indicates that the biological activity of this compound is enantioselective. Specifically, (-)-Licarin A is a significantly more potent trypanocidal agent than (+)-Licarin A. This highlights the necessity of evaluating pure enantiomers in early-stage drug discovery to identify the most active and potentially less toxic stereoisomer. Further research directly comparing the enantiomers in anti-inflammatory, anticancer, and other bioassays is warranted to fully elucidate their respective therapeutic potentials.
References
- 1. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Activity of Licarin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of Licarin A against other alternatives, supported by experimental data. Due to the limited availability of direct comparative in vivo studies on this compound in certain standardized models, this document leverages data from studies on the structurally related compound, Icariin (B1674258), and the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, to provide a valuable comparative context for researchers.
Comparative Performance in Preclinical Models of Inflammation
The following tables summarize the quantitative data from key in vivo inflammation models, offering a comparative perspective on the efficacy of this compound and other anti-inflammatory agents.
Carrageenan-Induced Paw Edema
This model is a widely used assay to evaluate acute inflammation. The table below compares the percentage of edema inhibition by different compounds.
| Compound | Dose | Animal Model | Time Point | Edema Inhibition (%) | Reference |
| Icariin | 50 mg/kg | Rat | 2 hours | Significant Reduction | [1] |
| 3 hours | Significant Reduction | [1] | |||
| 4 hours | Significant Reduction | [1] | |||
| Indomethacin | 10 mg/kg | Rat | 5 hours | 57.09% | [2] |
| 20 mg/kg | Mouse | 4 and 6 hours | 20.93% and 33.49% | [2] |
Note: Specific quantitative data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. The data for Icariin demonstrates the potential anti-inflammatory effects of a structurally similar compound.
Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the release of pro-inflammatory cytokines.
| Compound | Dose | Animal Model | Cytokine Measured | Reduction vs. Control | Reference |
| Icariin | 20 mg/kg | Mouse (C57BL/6J) | Serum TNF-α | Significant (P < 0.01) | [3] |
| 20 mg/kg | Mouse (C57BL/6J) | Serum IL-6 | Significant (P < 0.01) | [3] | |
| Apigenin | 30 mg/kg | Rat | Serum TNF-α | Significant (P < 0.05 at 4h, P < 0.01 at 12h & 24h) | [4] |
| 5 mg/kg | Rat | Serum IL-1β | Significant (P < 0.05 at 24h) | [4] | |
| 30 mg/kg | Rat | Serum IL-6 | Significant (P < 0.05 at 4h, P < 0.01 at 24h) | [4] |
Note: While direct in vivo data for this compound on LPS-induced cytokine reduction is limited, studies on Icariin and other flavonoids like Apigenin highlight the potential for this class of compounds to significantly reduce key pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and replication of studies.
Carrageenan-Induced Paw Edema Assay
This assay induces acute, localized inflammation and is a standard model for screening anti-inflammatory drugs.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly divided into control, standard, and test groups.
-
Dosing: The test compound (this compound) or the standard drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.
-
Animals: C57BL/6J mice are commonly used.
-
Groups: Animals are divided into control, LPS, and LPS + test compound groups.
-
Dosing: The test compound (this compound) is administered, typically via gavage or intraperitoneal injection, prior to LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 10 mg/kg).[3]
-
Sample Collection: Blood samples are collected at specified time points (e.g., 2, 6, 24 hours) after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][4]
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct in vivo evidence for this compound is still emerging, studies on related compounds provide strong indications of its mechanistic actions.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on related compounds suggest that this compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB p65 nuclear translocation.[7][8]
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade involved in the production of inflammatory mediators. Inflammatory stimuli activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes like TNF-α and IL-6. Evidence from studies on Icariin suggests that this compound may suppress the phosphorylation and activation of p38 MAPK, thereby reducing the production of inflammatory cytokines.[9][10][11]
Caption: Proposed mechanism of this compound's inhibition of the p38 MAPK pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Screening
The following diagram outlines a general workflow for the in vivo validation of a potential anti-inflammatory compound like this compound.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. [Effects of icariin on inflammation model stimulated by lipopolysaccharide in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of ex vivo lipopolysaccharide-induced tumor necrosis factor-α, interleukin-1β, and interleukin-6 is suppressed by trans-resveratrol in a concentration-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icariin derivative inhibits inflammation through suppression of p38 mitogen-activated protein kinase and nuclear factor-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Icariin inhibits TNF-α/IFN-γ induced inflammatory response via inhibition of the substance P and p38-MAPK signaling pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icariin Attenuates High-cholesterol Diet Induced Atherosclerosis in Rats by Inhibition of Inflammatory Response and p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Licarin A's Mechanism of Action in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of Licarin A across various cancer and inflammatory cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
This compound, a neolignan found in Myristica fragrans, has demonstrated promising anti-cancer and anti-inflammatory properties.[1][][3] This guide cross-validates its mechanism of action by comparing its effects in non-small cell lung cancer (NSCLC) cell lines (NCI-H23 and A549), a prostate cancer cell line (DU-145), and a rat mast cell line (RBL-2H3). The primary mechanisms explored are the induction of autophagy-dependent apoptosis in cancer cells and the inhibition of pro-inflammatory signaling pathways.[4][5]
Data Presentation: A Comparative Analysis of this compound's Biological Efficacy
The following tables summarize the key quantitative data on the cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound in different cell lines, providing a basis for comparing its efficacy.
Table 1: In Vitro Anticancer and Anti-inflammatory Activity of this compound
| Cell Line | Cancer/Cell Type | Assay | Endpoint | Reported Value |
| NCI-H23 | Non-small cell lung cancer | Proliferation Assay | IC50 | 20.03 ± 3.12 µM[1][6] |
| A549 | Non-small cell lung cancer | Proliferation Assay | IC50 | 22.19 ± 1.37 µM[1][6] |
| DU-145 | Prostate Cancer | NF-κBp65 Phosphorylation | Inhibition | Superior to isoliquiritigenin[5] |
| RBL-2H3 | Rat Mast Cell | TNF-α Production | IC50 | 12.6 ± 0.3 µM[7][8] |
Table 2: Summary of this compound's Pro-Apoptotic and Cell Cycle Effects
| Cell Line | Treatment | Observed Effect | Method |
| NCI-H23 | This compound | G1 cell cycle arrest, Apoptosis induction, Increased Beclin 1 and LC3II, p62 degradation[1] | Flow Cytometry, Western Blot[9] |
| A549 | This compound | G1 cell cycle arrest, Apoptosis induction, Increased Beclin 1 and LC3II, p62 degradation[1] | Flow Cytometry, Western Blot[9] |
Mechanism of Action: A Tale of Two Pathways
This compound exhibits distinct but potentially interconnected mechanisms of action in cancer and inflammatory cell models. In cancer cells, it primarily triggers cell death through a synergistic interplay of autophagy and apoptosis. In inflammatory cells, its action is characterized by the suppression of key pro-inflammatory signaling cascades.
Autophagy-Dependent Apoptosis in Non-Small Cell Lung Cancer (A549 & NCI-H23)
In NSCLC cell lines A549 and NCI-H23, this compound treatment leads to G1 phase cell cycle arrest and induces programmed cell death.[1] This process is characterized by the activation of autophagy, evidenced by an increase in the levels of Beclin 1 and LC3II, and the degradation of p62.[1] The induction of autophagy appears to be a critical prerequisite for apoptosis, as inhibition of autophagy reduces the pro-apoptotic effects of this compound.[1] The apoptotic pathway is further confirmed by the loss of mitochondrial membrane potential, increased reactive oxygen species (ROS), cleavage of PARP, and a decrease in pro-caspase 3.[1]
Inhibition of Pro-inflammatory Pathways in Prostate Cancer and Mast Cells
In the DU-145 prostate cancer cell line, this compound demonstrates anti-inflammatory potential by inhibiting the phosphorylation of NF-κBp65, a key transcription factor in inflammatory responses.[5] This suggests a role in modulating the tumor microenvironment.
Further evidence of its anti-inflammatory action comes from studies on the RBL-2H3 rat mast cell line. In this model of immediate hypersensitivity, this compound significantly reduces the production of the pro-inflammatory cytokine TNF-α and prostaglandin (B15479496) D2 (PGD2).[7] This effect is mediated through the inhibition of the PKCα/βII and p38 MAPK signaling pathways.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.[4]
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[4][9]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.[4]
-
Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[9]
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[4]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Objective: To determine the effect of this compound on the expression of proteins involved in autophagy and apoptosis.
-
Methodology:
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[9]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Beclin 1, LC3, p62, PARP, Caspase 3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB p65 Phosphorylation Assay
-
Objective: To determine the effect of this compound on the phosphorylation of NF-κBp65.[4]
-
Methodology:
-
Cell Culture and Treatment: DU-145 cells are seeded in a 96-well plate and treated with this compound for a specified time.[4]
-
In-Cell ELISA: The levels of phosphorylated NF-κBp65 (p-p65) and total NF-κBp65 are measured using a commercial in-cell ELISA kit.[4] This involves fixing the cells and incubating with primary antibodies against p-p65 and total p65, followed by incubation with HRP-conjugated secondary antibodies.[4]
-
Data Analysis: The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.
-
Determination of TNF-α Production in RBL-2H3 Cells
-
Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.[4]
-
Methodology:
-
Cell Culture and Seeding: RBL-2H3 cells are cultured and seeded into 24-well plates.[4]
-
Treatment and Stimulation: Cells are pre-incubated with various concentrations of this compound for 1 hour, followed by stimulation with 100 ng/mL DNP-HSA.[4]
-
Incubation and Supernatant Collection: Cells are incubated for 6 hours, and the culture supernatant is collected.[4]
-
ELISA: The concentration of TNF-α in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[4]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[4]
-
Conclusion
The available data consistently demonstrate that this compound possesses potent anti-cancer and anti-inflammatory activities mediated through distinct signaling pathways in different cell types. In non-small cell lung cancer, it induces cell death via autophagy-dependent apoptosis, highlighting a potential therapeutic strategy for cancers that are resistant to conventional apoptosis-inducing agents. In inflammatory and some cancer cell models, it effectively suppresses pro-inflammatory pathways such as NF-κB and p38 MAPK. This dual action suggests that this compound could be a valuable lead compound for the development of novel therapeutics that target both tumor growth and inflammation, two closely linked pathologies. Further in vivo studies are warranted to validate these findings and explore the full therapeutic potential of this compound.
References
- 1. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Unveiling the Antioxidant Potential of LICARIN A and Curcumin
In the relentless pursuit of potent antioxidant compounds, researchers and drug development professionals are increasingly turning their attention to natural products. Among the vast array of phytochemicals, LICARIN A, a neolignan, and curcumin (B1669340), a polyphenol, have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of the antioxidant potential of these two compounds, drawing upon available experimental evidence to inform future research and development.
Quantitative Comparison of Antioxidant Activity
To facilitate a clear comparison of the antioxidant efficacy of this compound and curcumin, the following table summarizes key quantitative data from various in vitro antioxidant assays. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Curcumin | DPPH radical scavenging | 3.33 ± 0.02 | [1] |
| ABTS radical scavenging | 0.49 ± 0.06 | [1] | |
| Liposomal peroxidation inhibition | 0.343 ± 0.02 | [1] | |
| Turmeric Extract (31.9% Curcumin) | DPPH radical scavenging | 2.34 ± 0.11 | [1] |
| ABTS radical scavenging | 0.49 ± 0.06 | [1] | |
| Liposomal peroxidation inhibition | 0.21 ± 0.03 | [1] |
Note: Data for this compound's direct radical scavenging IC50 values were not available in the searched literature. The data for turmeric extract is included to provide context on the activity of curcumin within a natural extract.
A meta-analysis of randomized clinical trials has shown that curcumin supplementation significantly increases total antioxidant capacity (TAC) and tends to decrease malondialdehyde (MDA) concentration, a marker of oxidative stress.[2][3]
Experimental Protocols
The assessment of antioxidant potential relies on a variety of established experimental protocols. Below are detailed methodologies for key assays frequently used to evaluate compounds like this compound and curcumin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical is then reduced by the antioxidant, and the decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage. Lipid peroxidation can be induced by various methods, and the extent of inhibition is often determined by measuring the formation of byproducts like malondialdehyde (MDA).
Signaling Pathways in Antioxidant Action
The antioxidant effects of this compound and curcumin are not solely due to direct radical scavenging. They also involve the modulation of key cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.
Curcumin's Antioxidant Signaling Pathways
Curcumin is known to exert its antioxidant effects through multiple pathways.[4] It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species.[5] Furthermore, it modulates the activity of several enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS).[5]
A crucial mechanism of curcumin's antioxidant action is its interaction with the Keap1-Nrf2/ARE signaling pathway. By activating the transcription factor Nrf2, curcumin upregulates the expression of a battery of antioxidant and detoxification enzymes. Additionally, curcumin can inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing oxidative stress driven by inflammation.
Caption: Simplified signaling pathway of curcumin's antioxidant action.
This compound's Antioxidant Signaling Pathways
While research on this compound is less extensive than on curcumin, studies have highlighted its significant anti-inflammatory and antioxidant properties.[6] Its anti-inflammatory effects are, in part, mediated through the modulation of the NF-κB signaling pathway, similar to curcumin.[6] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators that contribute to oxidative stress. The antioxidant activity of this compound is also attributed to its ability to act as a free radical scavenger.[7][8]
Caption: Proposed antioxidant signaling pathway of this compound.
Conclusion
Both this compound and curcumin demonstrate significant antioxidant potential through direct radical scavenging and modulation of key cellular signaling pathways. Curcumin is a well-studied compound with a robust body of evidence supporting its multifaceted antioxidant mechanisms. While the available data on this compound is more limited, existing studies indicate its promise as a potent antioxidant and anti-inflammatory agent.
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of both compounds. Further head-to-head studies employing standardized antioxidant assays are warranted to provide a more definitive comparison of their efficacy. Investigating the synergistic effects of these compounds could also be a valuable avenue for future research. The detailed experimental protocols and pathway diagrams provided herein offer a foundational framework for designing and interpreting future investigations into the antioxidant properties of this compound, curcumin, and other promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials [mdpi.com]
- 3. Antioxidant Potential of Curcumin-A Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Pathways and Chemical Mechanism of Curcumin | Scientific.Net [scientific.net]
- 5. Curcumin’s Antioxidant Activity [doctorsformulas.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Toxicity Profile of Licarin A and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of the natural compound Licarin A and its synthetic derivatives. This document summarizes key experimental data, outlines methodologies for toxicity assessment, and visualizes associated signaling pathways to support informed decision-making in drug discovery and development.
Executive Summary
This compound, a neolignan found in various plant species, has demonstrated a range of biological activities. However, its toxicological properties and those of its derivatives are crucial considerations for therapeutic development. This guide consolidates available data on the in vitro and in vivo toxicity of this compound and several of its derivatives. In general, while this compound itself exhibits some level of toxicity, certain derivatives have been shown to possess improved safety profiles, highlighting the potential for structural modification to mitigate adverse effects.
In Vitro Cytotoxicity
The most common method for assessing the in vitro toxicity of this compound and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal cytotoxic concentration (CC50) is a key metric derived from this assay, indicating the concentration of a compound required to cause 50% cell death.
A study evaluating this compound (designated DL01) and four of its derivatives (DL03, DL10, DL17, and DL21) against murine peritoneal macrophages revealed that derivatives DL10 and DL17 were significantly less toxic than the parent compound.[1] Specifically, DL10 and DL17 showed approximately nine times less toxicity than the reference drug amphotericin B.[1] In contrast, the DL21 derivative exhibited the highest cytotoxicity among the tested compounds, although it was still less toxic than amphotericin B.[1]
Another study investigating semi-synthetic derivatives of this compound for activity against Trypanosoma cruzi found that while the 2-allyl derivative (1d) was highly active, it also showed increased cytotoxicity to mammalian cells.[2] Conversely, the heterocyclic derivative 1e displayed reduced toxicity.[2] This suggests that the nature and position of substitutions on the this compound scaffold play a critical role in determining cytotoxicity.
Table 1: Comparative In Vitro Cytotoxicity (CC50) of this compound and Its Derivatives on Mammalian Cells
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound (DL01) | Murine Peritoneal Macrophages | 117.96 ± 9.19 | [1] |
| Derivative DL03 | Murine Peritoneal Macrophages | 149.38 ± 17.31 | [1] |
| Derivative DL10 | Murine Peritoneal Macrophages | 244.10 ± 10.78 | [1] |
| Derivative DL17 | Murine Peritoneal Macrophages | 253.90 ± 26.04 | [1] |
| Derivative DL21 | Murine Peritoneal Macrophages | 39.79 ± 5.21 | [1] |
| Amphotericin B (Reference) | Murine Peritoneal Macrophages | 27.10 ± 3.19 | [1] |
| This compound Derivative 1d | NCTC cells | 45.5 ± 16.7 | [2] |
| This compound Derivative 1e | NCTC cells | > 200 | [2] |
| This compound Derivative 1b | NCTC cells | 67.2 ± 24.6 | [2] |
| O-allyl-licarin A (1b) | Mammalian cells | 64 | [3] |
In Vivo Toxicity
Acute in vivo toxicity studies on this compound have suggested potential liver toxicity based on changes in biomarker enzymes.[4][5] However, microscopic analysis of tissue sections after 14 days of exposure did not reveal any tissue damage.[4][5] This indicates that while high doses of this compound may cause transient metabolic stress to the liver, it may not lead to lasting organ damage.
A study utilizing a zebrafish model for toxicity screening found that this compound was less toxic than both the natural product isoliquiritigenin (B1662430) and the clinically used drug tamoxifen, demonstrating a superior safety profile in this model.[6][7]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxicity of this compound and its derivatives is commonly determined using the MTT assay. The following is a generalized protocol based on standard practices:
-
Cell Seeding: Plate mammalian cells (e.g., murine peritoneal macrophages, NCTC cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value by plotting cell viability against compound concentration.
In Vivo Acute Toxicity Study
A general protocol for an acute oral toxicity study in rodents is as follows:
-
Animal Acclimatization: Acclimate animals (e.g., rats or mice) to laboratory conditions for at least one week.
-
Grouping and Dosing: Divide animals into groups and administer a single oral dose of the test compound at various concentrations. A control group receives the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Biochemical and Histopathological Analysis: At the end of the study, collect blood for biochemical analysis of liver and kidney function markers. Euthanize the animals and collect major organs for histopathological examination.
Signaling Pathways in this compound-Induced Toxicity
The molecular mechanisms underlying the toxicity of this compound and its derivatives are not fully elucidated, but evidence suggests the involvement of mitochondrial dysfunction and the NF-κB signaling pathway.
Some derivatives of this compound have been shown to induce mitochondrial hyperpolarization, leading to a decrease in ATP levels. This disruption of mitochondrial function can trigger apoptotic cell death.
Furthermore, this compound has been reported to modulate the NF-κB signaling pathway.[6] NF-κB is a key regulator of inflammation, cell survival, and apoptosis. Depending on the cellular context, inhibition or activation of this pathway can lead to cytotoxic effects. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, which can be influenced by compounds like this compound.
Conclusion
The available data indicates that while this compound possesses some inherent toxicity, its derivatives offer a promising avenue for developing safer therapeutic agents. Structural modifications have been shown to significantly alter the cytotoxic profile of the parent compound. Further research is warranted to fully elucidate the structure-toxicity relationships and the precise molecular mechanisms underlying the adverse effects of this compound and its derivatives. This knowledge will be instrumental in guiding the design of new analogues with improved therapeutic indices.
References
- 1. Lethal action of this compound derivatives in Leishmania (L.) infantum: Imbalance of calcium and bioenergetic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the drug-likeness of inspiring natural p... - BV FAPESP [bv.fapesp.br]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Unveiling LICARIN A: A Comparative Guide to its Therapeutic Potential in Neurodegenerative Diseases
For Immediate Release
[City, State] – December 19, 2025 – In the relentless pursuit of effective treatments for neurodegenerative diseases, researchers are increasingly turning their attention to novel natural compounds. Among these, LICARIN A, a neolignan with promising neuroprotective properties, has emerged as a significant therapeutic target. This guide provides a comprehensive comparison of this compound with two other well-established natural compounds, Resveratrol (B1683913) and Curcumin (B1669340), offering researchers, scientists, and drug development professionals a data-driven overview of their potential in combating neuroinflammation and neuronal damage.
Neurodegenerative diseases, a group of debilitating conditions characterized by the progressive loss of neuron structure and function, pose a growing global health challenge. The complex nature of these diseases necessitates the exploration of multi-targeted therapeutic agents. Natural compounds, with their diverse pharmacological profiles, offer a promising avenue for drug discovery.
This comparative guide delves into the experimental data supporting the neuroprotective effects of this compound, Resveratrol, and Curcumin, focusing on their anti-inflammatory and antioxidant capacities. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate an objective evaluation of these compounds as potential therapeutic leads.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of this compound, Resveratrol, and Curcumin has been evaluated in various in vitro models. While direct head-to-head comparisons across standardized assays are limited, the available data provides valuable insights into their relative potencies in key pathological processes associated with neurodegeneration, namely inflammation and amyloid-beta (Aβ) toxicity.
| Compound | Assay | Cell Line | Target/Insult | IC50 / Effective Concentration | Reference |
| This compound | TNF-α Production Inhibition | RBL-2H3 Mast Cells | DNP-HSA Stimulation | 12.6 µM | [1][2] |
| Resveratrol | Neuroprotection against Aβ toxicity | Rat Hippocampal Neurons | Amyloid-β (Aβ) | 25 µM (maximally effective) | [3][4] |
| Curcumin | Neuroprotection against Aβ toxicity | SH-SY5Y Cells | Amyloid-β Oligomers (AβO) | 40 µM | [5] |
| Curcumin | Inhibition of Pro-inflammatory Cytokine Release | Mouse Microglial BV2 Cells | Lipopolysaccharide (LPS) | 5-20 µM | [6] |
Table 1: Comparative in vitro efficacy of this compound, Resveratrol, and Curcumin in anti-inflammatory and neuroprotective assays.
Deep Dive into Mechanisms of Action
The neuroprotective effects of these compounds are attributed to their ability to modulate specific signaling pathways implicated in neurodegeneration.
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of inflammation, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7]
Resveratrol demonstrates a multi-faceted mechanism of action. It is a well-known activator of Sirtuin 1 (SIRT1) , a protein that plays a crucial role in cellular health and longevity. SIRT1 activation by Resveratrol is believed to contribute to its neuroprotective effects. Additionally, Resveratrol has been shown to inhibit β-secretase (BACE-1) , an enzyme involved in the production of amyloid-beta peptides.
Curcumin also modulates multiple signaling pathways. It has been shown to inhibit the NF-κB pathway , similar to this compound, and also interacts with other pathways involved in oxidative stress and apoptosis.
Visualizing the Pathways
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways modulated by each compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Protocol 1: TNF-α Production Inhibition Assay in RBL-2H3 Cells (for this compound)
This protocol is adapted from the study that determined the IC50 value of this compound for TNF-α inhibition.[1][2]
1. Cell Culture and Sensitization:
-
Culture RBL-2H3 rat basophilic leukemia cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and sensitize with 0.5 µg/mL anti-dinitrophenyl (DNP) IgE overnight.
2. Compound Treatment and Stimulation:
-
Wash the sensitized cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).
-
Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 15 minutes at 37°C.
-
Stimulate the cells by adding DNP-human serum albumin (HSA) to a final concentration of 100 ng/mL.
3. TNF-α Quantification:
-
After 4 hours of incubation at 37°C, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the stimulated control (DNP-HSA alone).
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of TNF-α production, by plotting a dose-response curve.
Protocol 2: Neuroprotection Assay against Aβ-induced Toxicity in Rat Hippocampal Neurons (for Resveratrol)
This protocol is based on the study that evaluated the neuroprotective effects of Resveratrol against amyloid-beta toxicity.[3][4]
1. Primary Hippocampal Cell Culture:
-
Isolate hippocampi from embryonic day 18 (E18) Sprague-Dawley rat embryos.
-
Dissociate the tissue and plate the neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures for 7-10 days in vitro before treatment.
2. Compound Treatment and Aβ Exposure:
-
Pre-treat the cultured hippocampal neurons with various concentrations of Resveratrol for 2 hours.
-
Expose the cells to aggregated amyloid-beta 25-35 (Aβ25-35) peptide at a final concentration of 20 µM for 24 hours.
3. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Anti-inflammatory Assay in LPS-Stimulated Microglia (for Curcumin)
This protocol is a generalized method based on studies investigating the anti-inflammatory effects of Curcumin in microglial cells.[6]
1. Microglial Cell Culture:
-
Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 24-well plate and allow them to adhere.
2. Compound Treatment and LPS Stimulation:
-
Pre-treat the BV-2 cells with various concentrations of Curcumin for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours.
3. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. Data Analysis:
-
Quantify the reduction in cytokine levels in the Curcumin-treated groups compared to the LPS-only treated group.
Conclusion and Future Directions
The data presented in this guide underscores the potential of this compound as a therapeutic target in neurodegenerative diseases, with its potent anti-inflammatory activity demonstrated through the inhibition of the NF-κB pathway. While Resveratrol and Curcumin have been more extensively studied and show broader mechanisms of action, the focused efficacy of this compound on a key inflammatory pathway warrants further investigation.
Future research should prioritize direct comparative studies of these compounds in standardized in vitro and in vivo models of neurodegeneration. Such studies will be crucial in elucidating their relative therapeutic potential and identifying the most promising candidates for clinical development. Furthermore, exploring the synergistic effects of these natural compounds could open new avenues for combination therapies to tackle the multifaceted nature of neurodegenerative diseases.
This guide serves as a foundational resource for researchers in the field, providing a structured comparison to inform future experimental design and accelerate the discovery of novel therapeutics for these devastating disorders.
References
- 1. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of resveratrol against beta-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective and anti-oxidative effects of curcumin and resveratrol on Aβ-oligomer-induced damage in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Curcumin in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Antimicrobial Spectrum of LICARIN A and Other Neolignans: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of the Antimicrobial Efficacy of LICARIN A in Comparison to Other Neolignans
This guide offers a detailed comparison of the antimicrobial spectrum of this compound with other notable neolignans, providing researchers, scientists, and drug development professionals with essential experimental data to inform future research and development in antimicrobial therapies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial potency of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The data presented below summarizes the available MIC values for this compound and a selection of other neolignans against various microbial strains.
It is important to note that while this compound has demonstrated strong antimicrobial activity, specific MIC values against common reference strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans are not widely available in the current literature. The existing data primarily focuses on its efficacy against mycobacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Other Neolignans
| Compound | Target Microorganism(s) | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | 3.125 | [1] |
| Rapidly Growing Mycobacteria | Lower than reference drugs | [2] | |
| Melaleucin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not specified | [3] |
| Conocarpan | Methicillin-Sensitive & Resistant Staphylococcus aureus (MSSA & MRSA) | ≤ 50 | [1] |
| Eupomathenoid-5 | Methicillin-Sensitive & Resistant Staphylococcus aureus (MSSA & MRSA) | ≤ 6.25 | [1] |
| Synthetic Arylbenzylfuran | Staphylococcus aureus & Staphylococcus epidermidis | 4 | [4] |
| 8-O-4' Neolignans | Plant Pathogenic Bacteria | 25-100 | [5][6] |
| Dermatophytes | Broad-spectrum activity | [7] |
Experimental Protocols: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (e.g., this compound, other neolignans) dissolved in an appropriate solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Mid-logarithmic phase culture of the test microorganism.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is serially diluted in the appropriate broth within the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: The test microorganism is cultured to the mid-logarithmic phase and the cell density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Control wells containing only broth and inoculum (positive control) and only broth (negative control) are also included.
-
Incubation: The plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for MIC determination and the proposed antimicrobial mechanisms of neolignans.
Caption: A generalized workflow for the broth microdilution MIC assay.
Antimicrobial Mechanism of Action
The antimicrobial activity of neolignans is primarily attributed to their ability to disrupt microbial cell membranes. Some neolignans have also been shown to interfere with bacterial signaling and resistance mechanisms.
Membrane Disruption
Neolignans can interact with the phospholipid bilayer of bacterial membranes, particularly with components like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). This interaction leads to membrane destabilization, increased permeability, and the leakage of intracellular components, ultimately causing cell death. This process can also lead to an increase in reactive oxygen species (ROS) within the bacterial cell.[8]
Caption: Proposed mechanism of membrane disruption by neolignans.
Interference with Bacterial Signaling: Efflux Pump Inhibition
Certain neolignans isolated from Piper betle have demonstrated the ability to act as efflux pump inhibitors in S. aureus. Efflux pumps are a key mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. By inhibiting these pumps, neolignans can restore the efficacy of conventional antibiotics. This suggests a potential role for neolignans in combination therapies to combat drug-resistant infections.[9]
Caption: Neolignan-mediated inhibition of a bacterial efflux pump.
References
- 1. scielo.br [scielo.br]
- 2. Exploring how structural changes to new this compound derivatives effects their bioactive properties against rapid growing mycobacteria and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial neolignans from the leaves of Melaleuca bracteata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anti-biofilm properties of novel synthetic lignan-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 8-O-4′ Neolignans and Their Antibacterial Activity from the Whole Plants of Clematis lasiandra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro evaluation of antifungal properties of 8.O.4'-neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane-Targeting Neolignan-Antimicrobial Peptide Mimic Conjugates to Combat Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Assessing the Clinical Potential of Licarin A Versus Existing Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data of Licarin A against current standard-of-care therapies for non-small cell lung cancer (NSCLC), prostate cancer, and uveitis. The information is intended to facilitate an objective assessment of this compound's therapeutic potential.
Executive Summary
This compound, a naturally occurring neolignan, has demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB, PKCα/βII, and p38 MAPK. This guide compares the available data for this compound with established therapies such as platinum-based chemotherapy and targeted agents in oncology, as well as corticosteroids and biologics in inflammatory conditions. The aim is to provide a clear, data-driven perspective on where this compound might offer advantages, such as improved safety profiles or efficacy in resistant populations, and to highlight areas requiring further investigation to ascertain its clinical viability.
Comparison in Non-Small Cell Lung Cancer (NSCLC)
This compound has shown cytotoxic effects against NSCLC cell lines in preclinical studies. The standard of care for NSCLC often involves platinum-based chemotherapy, such as cisplatin (B142131), and taxanes like paclitaxel (B517696).
Data Presentation: this compound vs. Standard NSCLC Therapies
| Compound | Cell Line | Assay | Endpoint | Reported Value | Citation |
| This compound | NCI-H23 | Proliferation Assay | IC50 | 20.03 ± 3.12 µM | [1] |
| This compound | A549 | Proliferation Assay | IC50 | 22.19 ± 1.37 µM | [1] |
| Cisplatin | NSCLC cell lines | In vitro | IC50 | Varies (µM range) | [2][3] |
| Paclitaxel | Advanced NSCLC | Clinical Trial | Median Overall Survival | 8.4 months | [4] |
| Paclitaxel | Advanced NSCLC | Clinical Trial | 1-Year Survival | ~40% | [1] |
| Nab-paclitaxel | Advanced NSCLC | Clinical Trial (Second-line) | Median Progression-Free Survival | 4.6 months | [5] |
| Nab-paclitaxel | Advanced NSCLC | Clinical Trial (Second-line) | Median Overall Survival | 6.3 months | [5] |
| Cisplatin + Gemcitabine | Advanced NSCLC | Phase II Clinical Trial | Overall Response Rate | 54% | [6] |
| Cisplatin + Gemcitabine | Advanced NSCLC | Phase II Clinical Trial | Median Survival Time | 61.5 weeks | [6] |
Signaling Pathway of this compound in Cancer
Caption: this compound's proposed mechanism of action in cancer cells.
Comparison in Prostate Cancer
Preclinical evidence suggests that this compound can inhibit signaling pathways relevant to prostate cancer. Standard therapies for advanced prostate cancer include chemotherapy like docetaxel (B913) and androgen receptor-targeted agents such as enzalutamide (B1683756) and abiraterone (B193195).
Data Presentation: this compound vs. Standard Prostate Cancer Therapies
| Compound | Cancer Type | Assay/Trial Phase | Endpoint | Reported Value | Citation |
| This compound | Prostate Cancer (DU-145 cells) | In vitro | NF-κBp65 Phosphorylation | Superior to isoliquiritigenin | [7][8] |
| Docetaxel | Metastatic Hormone-Sensitive Prostate Cancer | Clinical Trial (CHAARTED) | Median Overall Survival | 57.6 months (with ADT) | [9] |
| Docetaxel | Metastatic Castration-Resistant Prostate Cancer | Clinical Trial (TAX-327) | Median Overall Survival | 19.2 months | [8] |
| Enzalutamide | Metastatic Castration-Resistant Prostate Cancer (post-docetaxel) | Clinical Trial (AFFIRM) | Median Overall Survival | 18.4 months | [10][11] |
| Enzalutamide | Metastatic Castration-Resistant Prostate Cancer (chemo-naïve) | Clinical Trial (PREVAIL) | Median Time to PSA Progression | 11.2 months | [10][12] |
| Abiraterone Acetate (B1210297) | Metastatic Castration-Resistant Prostate Cancer (post-docetaxel) | Phase III Clinical Trial | Median Overall Survival | 14.8 - 15.8 months | [13][14] |
| Abiraterone Acetate | High-Risk Prostate Cancer | Meta-analysis | Overall Survival Hazard Ratio | 0.66 | [15] |
Comparison in Uveitis
This compound has demonstrated anti-inflammatory properties that may be beneficial in treating inflammatory eye diseases like uveitis. Current treatments often involve corticosteroids, such as dexamethasone (B1670325), and biologic agents like adalimumab.
Data Presentation: this compound vs. Standard Uveitis Therapies
| Compound | Indication | Trial/Study Type | Endpoint | Reported Value | Citation |
| This compound | Endotoxin-Induced Uveitis (Rat model) | In vivo | Reduction of inflammatory cytokines | Significant reduction of TNF-α and IL-6 | [16] |
| Dexamethasone Implant (0.7 mg) | Non-infectious Intermediate or Posterior Uveitis | Clinical Trial (HURON) | % of eyes with vitreous haze score of 0 at week 8 | 47% | [17][18] |
| Dexamethasone Implant (0.7 mg) | Non-infectious Posterior Segment Uveitis | Observational Study (LOUVRE 2) | ≥15-letter gain in BCVA at month 2 | 25% | [19][20] |
| Adalimumab | Non-infectious Intermediate, Posterior, and Panuveitis | Clinical Trial (VISUAL I) | Decreased risk of treatment failure vs. placebo | Significant | [21] |
| Adalimumab | Active Non-infectious Uveitis | Clinical Trial (VISUAL III) | % of patients reaching clinical quiescence by week 12 | 60% | [22][23] |
| Adalimumab + Methotrexate | Pediatric Non-infectious Uveitis | Clinical Trial | Decreased risk of treatment failure vs. MTX alone | 75% | [24] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
-
NF-κB Phosphorylation Assay
-
Objective: To determine the effect of a compound on the phosphorylation of NF-κBp65.
-
Methodology:
-
Cell Culture and Treatment: DU-145 cells are seeded in a 96-well plate and treated with the test compound for a specified time.
-
In-Cell ELISA: The levels of phosphorylated NF-κBp65 (p-p65) and total NF-κBp65 are measured using a commercial in-cell ELISA kit.
-
Procedure: This involves fixing the cells, incubating with primary antibodies against p-p65 and total p65, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: A substrate is added, and the resulting signal is measured using a plate reader. The ratio of p-p65 to total p65 is calculated to determine the extent of phosphorylation.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins.
-
Methodology:
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., components of the PI3K/Akt pathway), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Experimental Workflow for Synergy Assessment
References
- 1. Paclitaxel-based therapy in non-small-cell lung cancer: improved third generation chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weekly paclitaxel for advanced non-small cell lung cancer patients not suitable for platinum-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized placebo-controlled clinical study of nab-paclitaxel as second-line chemotherapy for patients with advanced non-small cell lung cancer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-gemcitabine combination in advanced non-small-cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Docetaxel in prostate cancer: a familiar face as the new standard in a hormone-sensitive setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzalutamide: A Review of Its Use in Metastatic, Castration-Resistant Prostate Cancer | springermedicine.com [springermedicine.com]
- 12. onclive.com [onclive.com]
- 13. Abiraterone Improves Survival in Metastatic Prostate Cancer - NCI [cancer.gov]
- 14. onclive.com [onclive.com]
- 15. The efficacy and safety of abiraterone acetate in patients with high-risk prostate cancer: a meta-analysis based on six randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. The application of dexamethasone implants in uveitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dexamethasone Implant Improved Uveitis : Close to half of eyes that were treated with the 0.7-mg implant had a vitreous haze score of 0. | MDedge [mdedge.com]
- 19. modernretina.com [modernretina.com]
- 20. Real-Life Efficacy, Safety, and Use of Dexamethasone Intravitreal Implant in Posterior Segment Inflammation Due to Non-infectious Uveitis (LOUVRE 2 Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adalimumab in patients with vision-threatening uveitis: real-world clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 22. modernretina.com [modernretina.com]
- 23. Study supports efficacy of adalimumab for noninfectious uveitis - American Academy of Ophthalmology [aao.org]
- 24. HUMIRA® (adalimumab) for Uveitis (UV) [humira.com]
Safety Operating Guide
Safe Disposal of LICARIN A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. LICARIN A, a neolignan compound utilized in various research applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, promoting a safe and compliant laboratory environment.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE): When handling this compound waste, all personnel must wear the following minimum personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]
-
Body Protection: A properly buttoned laboratory coat is mandatory.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[1]
-
Solid Waste: All solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solid waste streams unless compatibility has been verified.[1]
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used. Do not mix with other liquid waste streams.[1]
Under no circumstances should this compound or its solutions be disposed of down the sink. [1]
Storage of this compound Waste
Waste containers should be stored in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure containers are kept closed at all times, except when adding waste, and are stored in a well-ventilated area away from incompatible materials.[1]
Disposal Procedure
Adherence to institutional and local regulations is mandatory for the disposal of hazardous chemical waste.
-
Consult Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.[1]
-
Proper Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Arrange for Pickup: Once the waste container is full or the accumulation time limit is approaching, arrange for a hazardous waste pickup through your institution's EHS department.[1]
Chemical and Physical Properties of this compound
Understanding the properties of this compound can further inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C20H22O4 |
| Molecular Weight | 326.386 g/mol [2] |
| Boiling Point | 452.0 ± 45.0 °C at 760 mmHg[2] |
| Density | 1.2 ± 0.1 g/cm3 [2] |
| Flash Point | 227.2 ± 28.7 °C[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound were not found, the general procedure for handling hazardous chemical waste, as outlined above, is the standard and accepted protocol. The key steps involve segregation, proper containment, and disposal through a certified hazardous waste management vendor, as directed by institutional EHS departments.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the necessary steps from waste generation to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling LICARIN A
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of LICARIN A, a potent bioactive neolignan. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a compliant research environment. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and engineering controls is mandatory to minimize exposure.
Engineering Controls:
-
Ventilation: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Restricted Access: The area where this compound is handled should be clearly demarcated as a "Potent Compound Handling Area" with restricted access.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is required. Check gloves for any signs of degradation or puncture before and during use.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.
-
Lab Coat: A dedicated, clean, and buttoned lab coat must be worn.
-
Respiratory Protection: For procedures with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| PPE Component | Specification |
| Hand Protection | Double-gloved Nitrile |
| Eye Protection | Chemical splash goggles or safety glasses with side shields |
| Body Protection | Dedicated, buttoned lab coat |
| Respiratory | NIOSH-approved respirator (as needed) |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation of Solutions:
-
Perform all weighing of solid this compound within a chemical fume hood.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Keep all containers of this compound, both solid and in solution, sealed when not in use.
-
Avoid skin and eye contact at all times. In case of contact, follow the first aid procedures outlined below.
4. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable laboratory detergent and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
Emergency Procedures
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2][3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Cleanup: For a small spill of solid this compound:
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.[6][7]
-
Carefully scoop the material and the absorbent into a sealable, labeled hazardous waste container.[6][7][8]
-
Clean the spill area with a laboratory detergent and water.
-
Dispose of all cleanup materials as hazardous waste.
For larger spills or spills of this compound solutions, contact your institution's EHS department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing boats, paper towels, and any other disposable materials. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not pour any this compound waste down the drain.[9][10][11]
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Contact your institution's EHS department for pickup and disposal of all this compound hazardous waste.
Quantitative Data
As of the date of this document, there are no established Occupational Exposure Limits (OELs) for this compound or the broader class of neolignans from major regulatory bodies such as OSHA or ACGIH.[12][13][14][15] In the absence of a specific OEL, this compound should be handled as a potent compound of unknown toxicity, and all efforts should be made to minimize exposure to the lowest practical level.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not Established |
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. en.hesperian.org [en.hesperian.org]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. First Aid for Eye Injuries [webmd.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. westlab.com [westlab.com]
- 9. benchchem.com [benchchem.com]
- 10. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 13. cdc.gov [cdc.gov]
- 14. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 15. ecetoc.org [ecetoc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
